(2S,4S)-2-methylpiperidin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-2-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHVLZINDRYQA-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2S,4S)-2-methylpiperidin-4-ol
Abstract
(2S,4S)-2-methylpiperidin-4-ol is a chiral, disubstituted piperidine that serves as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure and defined stereochemistry are critical for creating molecules with high target specificity and improved pharmacological profiles. The cis relationship between the C2-methyl and C4-hydroxyl groups dictates the molecule's preferred conformation and, consequently, its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic profile, stereoselective synthesis, and key reactive behaviors. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates in the pursuit of novel therapeutics.
Core Physicochemical Properties
The precise chemical and physical properties of this compound are fundamental to its application in synthesis. While extensive experimental data for this specific stereoisomer is not widely published, a combination of data from chemical suppliers and computational models provides a reliable profile. The N-Boc protected analogue, tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate, is more extensively characterized and its properties are included for comparative purposes.
A key structural feature is the cis orientation of the C2-methyl and C4-hydroxyl groups. In a chair conformation, this forces one substituent to be axial and the other equatorial to minimize steric strain, significantly influencing the molecule's polarity and interaction potential.
Diagram 1: Key Structural Features and Property Relationships
An In-depth Technical Guide to (2S,4S)-2-methylpiperidin-4-ol: Structure, Stereochemistry, and Synthesis
This guide provides a comprehensive technical overview of (2S,4S)-2-methylpiperidin-4-ol, a chiral substituted piperidine that serves as a critical building block in modern drug discovery. We will delve into its precise three-dimensional structure, explore the nuances of its stereochemistry which dictates its biological function, detail a robust stereoselective synthetic pathway, and discuss its applications, particularly in the development of novel therapeutics.
Introduction: The Piperidine Scaffold and the Imperative of Stereochemistry
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2] However, the simple presence of this ring is not sufficient to guarantee therapeutic efficacy. The precise three-dimensional arrangement of substituents on the piperidine core—its stereochemistry—is paramount. Enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.
This compound is a prime exemplar of this principle. Its specific stereoconfiguration is crucial for its utility as a synthetic intermediate and for the biological activity of the final active pharmaceutical ingredients (APIs) derived from it. This guide will elucidate the structural and synthetic details that make this specific isomer a valuable tool for researchers and drug development professionals.
Molecular Structure and Stereochemistry
The structure of this compound is defined by two stereogenic centers at positions C2 and C4 of the piperidine ring.
Absolute and Relative Configuration
-
Absolute Configuration (2S, 4S) : According to the Cahn-Ingold-Prelog (CIP) priority rules, the stereocenter at C2 is assigned the 'S' configuration, and the stereocenter at C4 is also assigned the 'S' configuration. This defines the specific enantiomer of the four possible stereoisomers.
-
Relative Stereochemistry (cis) : The (2S,4S) designation results in a cis relationship between the methyl group at C2 and the hydroxyl group at C4.[1][3] This means both substituents are oriented on the same face of the piperidine ring's general plane. This spatial relationship is a key recognition element for its biological targets.
Conformational Analysis
Like most saturated six-membered rings, the piperidine ring of this compound predominantly adopts a chair conformation to minimize torsional and steric strain.[4][5] In this preferred conformation, both the C2-methyl and C4-hydroxyl substituents occupy equatorial positions.
-
Causality of Equatorial Preference : An equatorial orientation places the bulky substituents away from the sterically crowded axial positions, where they would otherwise experience unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. This conformational lock is a defining feature that presents a consistent and predictable geometry for molecular interactions, such as binding to an enzyme's active site.
Caption: Chair conformation with equatorial substituents.
Diastereoselective Synthesis: A Validated Protocol
Achieving the precise (2S,4S) stereochemistry requires a highly controlled, stereoselective synthetic strategy. A robust method reported in the literature utilizes a chiral auxiliary to direct the formation of the desired stereocenters.[3]
Rationale for the Synthetic Approach
The synthesis begins with a chiral starting material, (R)-(-)-2-phenylglycinol, which serves as a chiral auxiliary. This auxiliary guides the stereochemical outcome of subsequent reactions. The key transformation is an intramolecular Corey-Chaykovsky ring-closing reaction, which constructs the piperidine core and sets two of the stereocenters with high diastereoselectivity.[1][3] The rigidity of the bicyclic intermediate formed in this step is crucial for controlling the stereochemistry. Subsequent reduction and deprotection steps yield the target molecule.
Experimental Protocol: Synthesis via a Zwitterionic Bicyclic Lactam
This protocol is adapted from a method demonstrated to be effective for producing this compound.[1][3]
Step 1: Formation of β-enaminoester
-
(R)-(-)-2-phenylglycinol is reacted with a suitable β-ketoester to form a chiral β-enaminoester. This step introduces the precursor atoms for the piperidine ring.
Step 2: Sulfonium Salt Formation
-
The β-enaminoester is treated with dimethyl sulfide to form the corresponding sulfonium salt. This salt is the direct precursor for the key cyclization reaction.
Step 3: Intramolecular Corey-Chaykovsky Reaction
-
The sulfonium salt is treated with a base (e.g., K₂CO₃) to initiate an intramolecular cyclization. This reaction proceeds with high diastereoselectivity (>95% dr), forming a zwitterionic bicyclic lactam intermediate. The stereochemistry is directed by the (R)-phenylglycinol auxiliary.
Step 4: Reduction of the Bicyclic Intermediate
-
The bicyclic lactam is reduced using a reducing agent like borane dimethyl sulfide complex (BH₃·DMS). This step reduces the amide and hemiaminal functionalities, yielding the 2,4-cis-2-methyl-4-hydroxy piperidine ring system. The absolute configuration of the major diastereoisomer is established at this stage.[3]
Step 5: N-Debenzylation and Deprotection
-
The final step involves the removal of the phenylglycinol auxiliary (debenzylation), typically via catalytic hydrogenation, followed by N-Boc protection and subsequent acidic treatment to remove the Boc group, yielding the final product, this compound, in quantitative yield.[1][3]
Caption: Stereoselective synthesis workflow.
Structural Elucidation and Analytical Characterization
Confirming the structure and purity of this compound requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. In ¹H NMR, the coupling constants between protons on the piperidine ring can help confirm the chair conformation and the relative cis stereochemistry of the substituents.[1][4]
-
X-ray Crystallography : This is the gold standard for unambiguously determining the absolute stereochemistry of a chiral molecule.[6] Analysis of a suitable crystal of a derivative of this compound provides definitive proof of the (2S,4S) configuration and the cis relationship between the methyl and hydroxyl groups.[1][3]
Chromatographic Purity
-
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the primary method for separating enantiomers and diastereomers and for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the final product.[7][8] Using a suitable chiral stationary phase (CSP), the (2S,4S) isomer can be resolved from its stereoisomers, ensuring the high purity required for pharmaceutical applications.[9]
Physicochemical Properties
The following table summarizes key physicochemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 89451-58-1 | [10] |
| Molecular Formula | C₆H₁₃NO | [11] |
| Molecular Weight | 115.17 g/mol | [10][11] |
| Polar Surface Area (PSA) | 29.46 Ų | [10] |
| logP | 2.36 | [10] |
Applications in Drug Discovery
The rigid, well-defined stereochemistry of this compound makes it a highly valuable scaffold in medicinal chemistry. Its structure presents specific vectors for substitution that can be optimized for binding to biological targets.
Case Study: Acetylcholinesterase (AChE) Inhibitors
A significant application of this scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[10] In studies developing analogues of the drug donepezil, derivatives containing the this compound core demonstrated superior inhibitory activity compared to their corresponding 2R isomers.
-
Mechanism of Enhanced Activity : The (2S,4S) configuration positions the substituents in a precise orientation that enhances binding within the active site gorge of the AChE enzyme. Specifically, the C2-methyl group can form favorable hydrophobic interactions, stabilizing the ligand-enzyme complex. Derivatives with the (2S,4S) configuration have shown IC₅₀ values of 1.01 μM, whereas the corresponding 2R isomers were significantly less potent (IC₅₀ > 10 μM).[10] This dramatic difference underscores the critical importance of precise stereochemical control in drug design.
Caption: Ligand binding in an enzyme active site.
Conclusion
This compound is more than just a chemical intermediate; it is a precision tool for medicinal chemists. Its well-defined absolute and relative stereochemistry, locked into a predictable low-energy chair conformation, provides an ideal platform for designing potent and selective therapeutics. The ability to synthesize this isomer in high diastereomeric purity through established stereoselective routes further enhances its value. As demonstrated by its application in the development of AChE inhibitors, the meticulous control of stereochemistry embodied by the (2S,4S) configuration is a critical determinant of biological function and a cornerstone of rational drug design.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound (89451-58-1) for sale [vulcanchem.com]
- 11. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of (2S,4S)-2-methylpiperidin-4-ol
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged core for the design of ligands targeting a diverse range of biological macromolecules. Within this chemical class, the stereochemically defined (2S,4S)-2-methylpiperidin-4-ol represents a foundational building block. Its specific stereochemistry, with a cis-relationship between the methyl and hydroxyl groups, provides a rigidified framework that can impart high selectivity and potency to its derivatives. While direct and extensive biological profiling of the parent this compound is not widely documented in publicly available literature, its incorporation as a key structural element in numerous potent and selective bioactive agents has been extensively explored. This technical guide will provide an in-depth analysis of the known and potential biological activities of this core, focusing on the primary targets modulated by its derivatives: acetylcholinesterase (AChE) and sigma (σ) receptors. We will delve into the mechanistic underpinnings of these interactions, provide detailed experimental protocols for their evaluation, and discuss the structure-activity relationships (SAR) that govern the biological effects of compounds incorporating this specific piperidine isomer. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound scaffold in their research and development endeavors.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological activity and that of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChem CID: 671962[1] |
| Molecular Weight | 115.17 g/mol | PubChem CID: 671962[1] |
| IUPAC Name | (2R,4S)-2-methylpiperidin-4-ol | PubChem CID: 671962[1] |
| Stereochemistry | cis | - |
| Topological Polar Surface Area | 32.3 Ų | PubChem CID: 3532303[2] |
| XLogP3 | 0.1 | PubChem CID: 671962[1] |
Primary Biological Targets and Mechanisms of Action
Derivatives of this compound have demonstrated significant activity at two key biological targets implicated in a range of central nervous system (CNS) disorders: acetylcholinesterase and sigma receptors.
Acetylcholinesterase (AChE) Inhibition
Background and Rationale: Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, thus terminating synaptic transmission.[3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.[3][4] This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease, where there is a significant loss of cholinergic neurons.[3][5][6]
Mechanism of Action: AChE inhibitors function by binding to the active site of the enzyme, preventing the breakdown of acetylcholine.[7] This leads to an increase in the concentration and duration of action of acetylcholine at the synapse, thereby amplifying cholinergic signaling.[7][8] The downstream effects of enhanced cholinergic signaling include modulation of neuronal excitability, synaptic plasticity, and cognitive functions.
Significance of the this compound Scaffold: The stereochemistry of the this compound core is crucial for potent AChE inhibition in its derivatives. The piperidine nitrogen can engage in key interactions within the enzyme's active site gorge, while the methyl and hydroxyl groups can be strategically positioned to interact with specific amino acid residues, thereby enhancing binding affinity and selectivity.
Downstream Signaling Pathway of Acetylcholinesterase Inhibition:
Caption: Downstream effects of acetylcholinesterase inhibition.
Sigma (σ) Receptor Modulation
Background and Rationale: Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that are distinct from classical neurotransmitter receptors.[9] They are involved in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cell survival pathways.[9][10] There are two main subtypes, σ₁ and σ₂, with the σ₁ receptor being the more extensively studied in the context of CNS disorders.
Mechanism of Action: The precise mechanism of action of sigma receptors is still under investigation, but they are known to act as molecular chaperones.[11] Ligand binding to the σ₁ receptor can modulate the activity of various "client" proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and signaling molecules.[9][11] This modulation can influence neuronal excitability, synaptic plasticity, and neuroprotection.[9]
Significance of the this compound Scaffold: The piperidine moiety is a common structural feature in high-affinity σ₁ receptor ligands.[12] The stereochemical constraints of the this compound core can be exploited to achieve high selectivity for the σ₁ receptor over the σ₂ subtype and other CNS targets.
Signaling Pathways Modulated by Sigma-1 Receptor Ligands:
Caption: Signaling pathways modulated by sigma-1 receptor ligands.
Experimental Protocols for Biological Activity Assessment
To rigorously evaluate the biological activity of this compound and its derivatives, standardized and validated in vitro assays are essential. The following section provides detailed, step-by-step protocols for assessing AChE inhibition and σ₁ receptor binding affinity.
Protocol 1: Determination of Acetylcholinesterase Inhibitory Activity using Ellman's Method
This protocol is based on the widely used colorimetric method developed by Ellman and colleagues.
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
This compound or its derivative (test compound)
-
Donepezil or Galantamine (positive control)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate Buffer, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Experimental Workflow:
References
- 1. (2R,4S)-2-methylpiperidin-4-ol | C6H13NO | CID 671962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. opcw.org [opcw.org]
- 9. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to (2S,4S)-2-methylpiperidin-4-ol: Structure Elucidation and Data Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4S)-2-methylpiperidin-4-ol is a chiral synthetic intermediate of significant interest in medicinal chemistry due to the prevalence of the substituted piperidine motif in a vast array of pharmaceutical agents. The precise stereochemical configuration of this compound is critical to its biological activity and pharmacokinetic properties, necessitating unambiguous structural characterization. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind the observed spectral features, this document serves as a practical reference for researchers engaged in the synthesis, purification, and analysis of this and related piperidine derivatives.
Introduction: The Significance of Stereochemistry in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The introduction of stereocenters, as in this compound, dramatically increases the chemical space and allows for fine-tuning of molecular interactions with biological targets. The cis-relationship between the methyl group at the 2-position and the hydroxyl group at the 4-position, along with their specific absolute configurations (S,S), dictates the three-dimensional arrangement of the molecule. This, in turn, influences its binding affinity, selectivity, and metabolic stability.
Accurate and thorough spectroscopic analysis is therefore not merely a routine characterization step but a cornerstone of quality control and a prerequisite for meaningful biological evaluation. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into how each spectroscopic technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, NMR confirms the connectivity and, crucially, the stereochemical arrangement of the substituents on the piperidine ring.
The synthesis and characterization of this compound have been reported, providing a basis for the expected spectral data[1][2]. The cis configuration is typically favored in various synthetic routes, and the resulting spectroscopic signatures are distinct from the trans isomers[1][2].
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of each hydrogen atom in the molecule. The chair conformation of the piperidine ring, with the substituents in specific axial or equatorial positions, gives rise to characteristic chemical shifts and coupling constants. For the (2S,4S) isomer, both the C2-methyl and C4-hydroxyl groups are expected to preferentially occupy equatorial positions to minimize steric strain.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~2.8-3.0 | m | - |
| H3ax | ~1.2-1.4 | q | ~12 |
| H3eq | ~1.8-2.0 | dt | ~12, ~3 |
| H4 | ~3.6-3.8 | m | - |
| H5ax | ~1.3-1.5 | q | ~12 |
| H5eq | ~1.9-2.1 | dt | ~12, ~3 |
| H6ax | ~2.5-2.7 | t | ~12 |
| H6eq | ~3.0-3.2 | d | ~12 |
| CH₃ | ~1.1-1.2 | d | ~6-7 |
| NH | Broad | s | - |
| OH | Broad | s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a representative range based on analogous compounds.
Interpretation of the ¹H NMR Spectrum:
-
Ring Protons: The axial protons (H3ax, H5ax, H6ax) are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts (H3eq, H5eq, H6eq). The large diaxial coupling constants (J ≈ 12 Hz) are characteristic of the rigid chair conformation.
-
H2 and H4: The methine protons at the stereocenters (H2 and H4) will exhibit complex multiplets due to coupling with adjacent protons. Their chemical shifts are influenced by the attached heteroatoms and the methyl group.
-
Methyl Group: The methyl group at C2 appears as a doublet, resulting from coupling with the H2 proton.
-
NH and OH Protons: The signals for the amine and hydroxyl protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~50-55 |
| C3 | ~35-40 |
| C4 | ~65-70 |
| C5 | ~40-45 |
| C6 | ~45-50 |
| CH₃ | ~20-25 |
Note: The chemical shifts are approximate and can vary with experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
-
C4: The carbon bearing the hydroxyl group (C4) is the most deshielded of the ring carbons, appearing at the lowest field (~65-70 ppm).
-
C2 and C6: The carbons adjacent to the nitrogen atom (C2 and C6) are also deshielded and appear in the range of ~45-55 ppm.
-
C3 and C5: The methylene carbons C3 and C5 resonate at a higher field.
-
Methyl Carbon: The methyl carbon gives a characteristic signal in the aliphatic region (~20-25 ppm).
Caption: Numbering of atoms in this compound for NMR assignments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to O-H, N-H, and C-H bonds.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H stretch (amine) | 3200-3500 | Medium, Broad (may overlap with O-H) |
| C-H stretch (aliphatic) | 2850-3000 | Strong |
| C-O stretch (alcohol) | 1000-1260 | Strong |
| N-H bend | 1550-1650 | Medium |
Interpretation of the IR Spectrum:
-
O-H and N-H Stretching: The most prominent feature is a broad, strong absorption in the 3200-3600 cm⁻¹ region, which arises from the stretching vibrations of the O-H and N-H groups. The broadening is a result of intermolecular hydrogen bonding.
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl group.
-
C-O Stretching: A strong band in the fingerprint region, typically between 1000 and 1260 cm⁻¹, corresponds to the C-O stretching vibration of the secondary alcohol.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification. For this compound, electron ionization (EI) would likely lead to the fragmentation of the parent molecule.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) would be observed at m/z 115. Common fragmentation pathways for piperidine derivatives include:
-
α-Cleavage: Loss of the methyl group at C2 to give a fragment at m/z 100.
-
Loss of Water: Dehydration of the alcohol to yield a fragment at m/z 97.
-
Ring Opening: Cleavage of the bonds adjacent to the nitrogen atom followed by further fragmentation.
Caption: Simplified key fragmentation pathways for this compound in MS.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
Conclusion
The spectroscopic characterization of this compound is essential for confirming its structure and stereochemistry. A combination of ¹H and ¹³C NMR, IR, and MS provides a detailed picture of the molecule. This guide has outlined the expected spectral features and their interpretation, providing a valuable resource for scientists working with this important synthetic building block. The provided protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data.
References
commercial availability of (2S,4S)-2-methylpiperidin-4-ol
An In-Depth Technical Guide to the Commercial Availability and Synthesis of (2S,4S)-2-methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is the most prevalent nitrogen-containing heterocycle in approved pharmaceuticals, highlighting its critical role in modern medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. Within this class, stereochemically pure substituted piperidines are of paramount importance, as the specific arrangement of functional groups can dramatically influence pharmacological activity, selectivity, and metabolic stability.
This guide focuses on a specific, high-value building block: This compound . The cis relationship between the C2 methyl group and the C4 hydroxyl group provides a rigidified conformational preference that is highly sought after in rational drug design. We will explore its commercial availability, delve into the intricacies of its stereocontrolled synthesis, and discuss its applications, providing a comprehensive resource for professionals in drug discovery and development.
Physicochemical Properties
This compound is a chiral molecule typically handled and sold as its hydrochloride salt to improve stability and ease of handling. The free base is less common commercially.
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| CAS Number | 89451-58-1[1] | 103539-63-5[1] |
| Molecular Formula | C₆H₁₃NO[1][2] | C₆H₁₄ClNO[1] |
| Molecular Weight | 115.17 g/mol [1][2] | 151.63 g/mol [1] |
| IUPAC Name | This compound | This compound hydrochloride |
| Appearance | Not widely reported | White to off-white solid |
| Melting Point | Not reported | 198–202°C (dec.)[1] |
| Topological Polar Surface Area | 32.26 Ų | 32.26 Ų |
Commercial Availability and Procurement
While not a bulk commodity chemical, this compound hydrochloride is accessible through several specialized chemical suppliers who cater to the research and development sector. It is primarily offered in small quantities suitable for lead optimization and early-scale synthesis.
| Supplier | Product Name | CAS Number | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | This compound hydrochloride | 103539-63-5 | ≥95% | Available through their Synthonix Corporation catalog. |
| Cenmed Enterprises | This compound hydrochloride | Not specified | Research grade | Listed as a catalog item for laboratory supplies.[3] |
| VulcanChem | This compound | 89451-58-1 | Not specified | Also lists the HCl salt.[1] |
| Simson Pharma | (2S,4S)-2-Methylpiperidine-4-carboxylic acid | 1820569-68-3 | Custom Synthesis | Offers a closely related precursor, indicating capabilities for custom synthesis of the target alcohol. |
Procurement Insights:
-
Form: The hydrochloride salt is the overwhelmingly prevalent commercial form. Researchers requiring the free base will typically need to perform a neutralization/extraction procedure in-house.
-
Lead Times: For suppliers listing the compound as "in-stock," delivery is typically rapid. However, for larger quantities or if a supplier's stock is depleted, it may be synthesized on demand, leading to longer lead times.
-
Custom Synthesis: For derivatives or related stereoisomers, engaging a custom synthesis provider like Simson Pharma may be a viable route.
Synthesis and Stereochemical Control: A Technical Deep Dive
The synthesis of this compound is a non-trivial chemical challenge. The primary difficulty lies in the simultaneous and relative control of two stereocenters (at C2 and C4) to achieve the desired cis configuration. Simply hydrogenating a substituted pyridine precursor often yields a mixture of diastereomers, necessitating difficult purification.[4]
Expert-Proven Method: Diastereoselective Synthesis via a Chiral Auxiliary
A robust and highly diastereoselective strategy has been developed that provides excellent control over the stereochemistry, making it a preferred method for accessing this specific isomer.[5][6] The causality behind this method's success is the use of a chiral auxiliary, (R)-(-)-2-phenylglycinol, which directs the formation of the key stereocenters.
The workflow involves the creation of a zwitterionic bicyclic lactam intermediate. This key step, an intramolecular Corey–Chaykovsky ring-closing reaction, establishes the relative stereochemistry with high fidelity.[5] Subsequent reductions and deprotection steps are designed to preserve this stereochemistry, ultimately yielding the target molecule.
Caption: Diastereoselective synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Adapted from Reyes-Bravo et al., 2022)[7][8]
This protocol is a representation of the key transformations and should be performed by trained chemists with appropriate safety precautions.
-
Step 1: Formation of the Bicyclic Intermediate: The acyclic β-enaminoester derived from (R)-(-)-2-phenylglycinol is converted to its corresponding sulfonium salt. Treatment with a suitable base initiates the intramolecular Corey–Chaykovsky ring-closing reaction to yield the chiral zwitterionic bicyclic oxazolo intermediate with high diastereoselectivity.
-
Step 2: Ketone Reduction: The ketone of the bicyclic intermediate is reduced using sodium borohydride (NaBH₄) in methanol (MeOH). The hydride attacks from the face opposite the methyl group, establishing the (7R) stereocenter for the hydroxyl group, which corresponds to the final (4S) configuration.
-
Step 3: Amide and Hemiaminal Reduction: The resulting alcohol intermediate is treated with borane dimethyl sulfide complex (BH₃·DMS). This powerful reducing agent reduces both the amide and hemiaminal functionalities to afford the fully saturated N-benzyl protected cis-2-methyl-4-hydroxypiperidine. The stereochemistry is preserved during this step.
-
Step 4: Deprotection and Isolation: The N-benzyl group is removed via a debenzylation reaction (e.g., catalytic hydrogenation). The secondary amine is then protected with a Boc group, followed by acidic treatment to remove the Boc group and yield the final product, this compound, which can be isolated as its hydrochloride salt.
Applications in Drug Discovery
The utility of this compound stems from its defined 3D structure, which allows it to serve as a rigid scaffold for presenting pharmacophoric features to a biological target.
-
As a Privileged Scaffold: The piperidine ring is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple, unrelated biological targets. The specific cis-2,4-disubstitution pattern of this molecule provides a valuable vector for exploring chemical space.
-
Acetylcholinesterase (AChE) Inhibitors: Derivatives of this compound have been investigated as inhibitors of AChE for potential use in Alzheimer's disease therapy.[1] The (2S,4S) configuration was shown to enhance binding to the enzyme's active site gorge. The C2-methyl group can form favorable hydrophobic interactions, while the C4-hydroxyl group can act as a hydrogen bond donor or acceptor.[1]
-
General CNS and Analgesic Agents: The 4-hydroxypiperidine motif is a common feature in centrally active agents and analgesics.[7][8][9] This building block provides a stereochemically defined entry point for the synthesis of novel analogues in these therapeutic areas.
-
Fragment-Based Drug Discovery (FBDD): As drug discovery trends toward molecules with greater three-dimensionality to access more complex target sites, fragments like this compound are increasingly valuable. They offer a saturated, sp³-rich core that contrasts with the flat, sp²-rich fragments that have traditionally dominated screening libraries.[4]
Caption: Workflow for the utilization of this compound in drug discovery.
Safety and Handling
As with all laboratory chemicals, this compound hydrochloride should be handled by trained personnel in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, related piperidine derivatives are often classified with the following hazards:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]
Conclusion
This compound is a valuable, stereochemically defined building block for medicinal chemistry and drug discovery. While its commercial availability is limited to specialized suppliers primarily for research purposes, its synthesis is achievable through robust, diastereoselective methods that provide excellent control over the crucial cis stereochemistry. The defined three-dimensional structure of this compound makes it an ideal scaffold for developing novel therapeutics, particularly in areas requiring precise interactions with complex biological targets. Understanding both its procurement landscape and the scientific principles behind its synthesis is essential for researchers aiming to leverage its unique structural properties.
References
- 1. This compound (89451-58-1) for sale [vulcanchem.com]
- 2. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 9. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 2-Methylpiperidin-4-ol: From Historical Foundations to Modern Stereoselective Approaches
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the synthesis of 2-methylpiperidin-4-ol, a pivotal heterocyclic scaffold in contemporary drug discovery and development. We will explore the evolution of synthetic methodologies, from the foundational catalytic hydrogenation of pyridine precursors to advanced, stereoselective strategies that grant access to specific diastereomers. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic principles and field-proven insights to inform experimental design and execution.
Introduction: The Significance of the 2-Methylpiperidin-4-ol Moiety
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets. The substituted piperidine, 2-methylpiperidin-4-ol, has emerged as a particularly valuable building block in medicinal chemistry. The presence of a hydroxyl group at the 4-position and a methyl group at the 2-position introduces chirality and provides vectors for further functionalization, enabling the fine-tuning of a molecule's pharmacological profile.
This guide will delve into the synthetic chemistry that underpins the availability of this important intermediate, tracing its origins from the broader history of piperidine synthesis to the sophisticated methods employed today.
Historical Context: The Genesis of Piperidine Synthesis
The history of piperidine itself dates back to 1850, when it was first isolated from piperine, the compound responsible for the pungency of black pepper.[3] Industrially, the most common method for producing the parent piperidine is the catalytic hydrogenation of pyridine.[3] This fundamental transformation laid the groundwork for the synthesis of a myriad of substituted piperidines.
While a singular, seminal publication detailing the "discovery" of 2-methylpiperidin-4-ol is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of methods for the reduction of substituted pyridines and the functionalization of pre-existing piperidine rings. Early approaches were often non-stereoselective, yielding mixtures of cis and trans isomers that required challenging separation. The evolution of synthetic strategies has been driven by the increasing demand for stereochemically pure compounds in drug development.
Core Synthetic Strategies
The synthesis of 2-methylpiperidin-4-ol can be broadly approached via two primary retrosynthetic disconnections: the formation of the piperidine ring from an acyclic precursor, or the functionalization and reduction of a pre-formed pyridine ring. The latter is the more common and industrially viable approach.
Catalytic Hydrogenation of 2-Methyl-4-pyridinol
The most direct and widely employed route to 2-methylpiperidin-4-ol is the catalytic hydrogenation of 2-methyl-4-pyridinol (which exists in tautomeric equilibrium with 4-hydroxy-2-methylpyridine).[4] This method is attractive due to the commercial availability of the starting material and the inherent atom economy of hydrogenation.
-
Causality of Experimental Choices: The choice of catalyst, solvent, temperature, and pressure are critical variables that dictate the efficiency and stereoselectivity of the reaction.
-
Catalyst: A variety of heterogeneous catalysts can be employed, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney nickel.[2][5] The choice of catalyst can influence the stereochemical outcome of the reduction.
-
Solvent: Protic solvents such as ethanol, methanol, or acetic acid are commonly used to facilitate the hydrogenation process.
-
Pressure and Temperature: These parameters are often optimized to achieve a reasonable reaction rate without promoting over-reduction or side reactions.
-
Stereochemical Considerations: The catalytic hydrogenation of a substituted pyridine ring can lead to a mixture of cis and trans diastereomers. The stereoselectivity is influenced by the interaction of the substrate with the catalyst surface.[6] Generally, hydrogenation is a syn-addition, with both hydrogen atoms adding to the same face of the ring. The preferred orientation of the substrate on the catalyst surface, which is influenced by steric hindrance from the substituents, will determine the major diastereomer formed. For 2-methyl-4-pyridinol, the hydrogenation can result in both cis and trans isomers of 2-methylpiperidin-4-ol.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
To a solution of 2-methyl-4-pyridinol in a suitable solvent (e.g., ethanol, acetic acid) in a high-pressure hydrogenation vessel, add the chosen catalyst (e.g., 5% Rh/C, PtO₂).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography to separate the diastereomers.
Stereoselective Synthesis of cis-2-Methylpiperidin-4-ol
The demand for enantiomerically pure pharmaceuticals has driven the development of highly stereoselective synthetic routes. A notable example is the diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol. This approach utilizes a chiral auxiliary to control the stereochemistry of the newly formed stereocenters.
Workflow for the Diastereoselective Synthesis of this compound
Caption: Diastereoselective synthesis of this compound.
This elegant strategy establishes the desired cis relationship between the methyl and hydroxyl groups with high fidelity. The use of a chiral starting material allows for the synthesis of a specific enantiomer of the final product.
Synthesis of trans-2-Methylpiperidin-4-ol
While the synthesis of the cis isomer is well-documented in modern literature, specific, high-yielding methods for the trans isomer of 2-methylpiperidin-4-ol are less commonly reported. However, its synthesis can be approached through the stereoselective reduction of a 2-methyl-4-piperidone intermediate.
Retrosynthetic Approach for trans-2-Methylpiperidin-4-ol
Caption: Retrosynthetic analysis for the synthesis of trans-2-methylpiperidin-4-ol.
The stereochemical outcome of the reduction of the ketone at the 4-position can be influenced by the choice of reducing agent and the steric environment around the carbonyl group. Bulky reducing agents will typically approach from the less hindered face, which can be exploited to favor the formation of the trans isomer where the hydroxyl group is axial (in the more stable chair conformation with an equatorial methyl group).
Quantitative Data Summary
| Synthetic Route | Key Intermediate | Stereoselectivity | Typical Yields | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation of 2-Methyl-4-pyridinol | 2-Methyl-4-pyridinol | Variable | Good to High | Atom economical, scalable | Often produces diastereomeric mixtures requiring separation |
| Diastereoselective Synthesis via β-Enaminoester | Zwitterionic Bicyclic Lactam | High (cis) | Moderate to Good | Access to enantiomerically pure product | Multi-step, requires chiral starting materials |
| Reduction of 2-Methyl-4-piperidone | 2-Methyl-4-piperidone | Variable | Moderate to Good | Potential access to trans isomer with careful reagent selection | Requires synthesis of the piperidone precursor |
Industrial Scale-Up Considerations
For the industrial production of 2-methylpiperidin-4-ol, the catalytic hydrogenation of 2-methyl-4-pyridinol is the most likely route due to its efficiency and cost-effectiveness. Key considerations for scaling up this process include:
-
Catalyst Selection and Loading: Optimizing the catalyst to maximize turnover number and minimize cost is crucial. Catalyst recovery and recycling are also important economic factors.
-
Process Safety: Hydrogenation reactions are potentially hazardous and require specialized equipment to handle flammable gases under pressure.
-
Product Isolation and Purification: Developing efficient methods for isolating the desired product and separating diastereomers on a large scale is a critical step. Crystallization is often the preferred method for purification at an industrial scale.
-
Waste Management: Minimizing solvent usage and developing environmentally benign work-up procedures are increasingly important considerations.
Conclusion
The synthesis of 2-methylpiperidin-4-ol has evolved from the early, non-selective methods of piperidine production to highly sophisticated, stereoselective strategies that provide access to specific isomers. The foundational method of catalytic hydrogenation of 2-methyl-4-pyridinol remains a robust and scalable approach, while modern asymmetric syntheses offer unparalleled control over the stereochemical outcome, which is critical for the development of next-generation pharmaceuticals. As a Senior Application Scientist, it is my assessment that a thorough understanding of these diverse synthetic methodologies, from their historical context to their practical implementation, is essential for any researcher or drug development professional working with this invaluable heterocyclic building block.
References
- 1. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine Derivatives
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a multitude of biologically active molecules and pharmaceuticals.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance as a "privileged scaffold" in medicinal chemistry.[3][4] This guide offers a comprehensive exploration of the core physical and chemical properties of piperidine and its derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile heterocyclic system.
The unique conformational flexibility of the piperidine ring, coupled with its basic nitrogen atom, allows for a diverse array of intermolecular interactions, making it an ideal framework for drug design.[1][2] From anticancer and antiviral agents to treatments for central nervous system disorders, the piperidine motif is integral to the therapeutic efficacy of a vast range of drugs.[4] Understanding the intricate interplay of its stereoelectronic properties is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
This document will delve into the fundamental physical characteristics of piperidine, its complex conformational landscape, the spectroscopic signatures that define its structure, and the chemical reactivity that enables its derivatization and incorporation into larger molecular entities.
I. Physical and Spectroscopic Properties of the Piperidine Scaffold
A thorough understanding of the physical and spectroscopic properties of the piperidine core is essential for its manipulation and characterization in a laboratory setting.
Core Physical Characteristics
Piperidine, with the molecular formula C₅H₁₁N, is a colorless liquid at room temperature, possessing a characteristic amine-like, peppery odor.[5][6] It is miscible with water and soluble in many organic solvents, making it a versatile solvent and base in various chemical transformations.[5][6]
| Property | Value | Source(s) |
| Molecular Weight | 85.15 g/mol | [5][7] |
| Boiling Point | 106 °C (223 °F; 379 K) | [5][6] |
| Melting Point | -7 °C (19 °F; 266 K) | [5] |
| Density | 0.862 g/mL | [5] |
| pKa of conjugate acid (pKaH) | 11.22 | [5] |
| Flash Point | 37 °F (3 °C) | [6][8] |
Spectroscopic Fingerprints
Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of piperidine derivatives.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the constitution and stereochemistry of piperidine derivatives. The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial orientation.
-
¹H NMR: In the ¹H NMR spectrum of piperidine, the protons on the carbons adjacent to the nitrogen (C2 and C6) typically appear as a multiplet around 2.7-2.9 ppm, while the protons on the other carbons (C3, C4, C5) resonate further upfield, around 1.4-1.7 ppm. The N-H proton signal is a broad singlet that can appear over a wide range of chemical shifts depending on the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum of piperidine shows three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons. The carbons adjacent to the nitrogen are the most deshielded.
1.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the N-H bond in piperidine and its derivatives. A characteristic N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The absence of this peak in N-substituted derivatives is a key diagnostic feature. C-H stretching vibrations for the methylene groups are observed around 2850-2950 cm⁻¹.
1.2.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of piperidine derivatives. The molecular ion peak (M⁺) is typically observed, and common fragmentation pathways involve the loss of substituents or cleavage of the piperidine ring.
II. Conformational Analysis: The Dynamic Nature of the Piperidine Ring
The biological activity of piperidine-containing drugs is intrinsically linked to their three-dimensional structure. The piperidine ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize angular and torsional strain.[5]
Chair Conformations and Ring Inversion
The chair conformation of piperidine can exist in two forms that rapidly interconvert through a process called ring inversion. Substituents on the ring can occupy either an axial or equatorial position.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine [drugfuture.com]
- 8. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for (2S,4S)-2-Methylpiperidin-4-ol
Abstract
The (2S,4S)-2-methylpiperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its specific stereochemistry offers a unique three-dimensional arrangement for molecular interactions, making it a compelling starting point for novel drug discovery. This technical guide provides a comprehensive overview of potential therapeutic targets for molecules incorporating this scaffold. We will delve into the rationale behind selecting these targets, present detailed methodologies for their validation, and offer insights into the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic modalities.
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting functional groups in precise spatial orientations.[1][2] The specific stereoisomer, this compound, provides a defined conformational constraint that can enhance binding affinity and selectivity for specific biological targets. While the standalone biological activity of this compound is not extensively documented, its derivatives have shown significant promise across diverse therapeutic areas, including neurodegenerative diseases, oncology, and psychiatry.[3][4][5]
This guide will focus on three high-potential therapeutic targets for derivatives of this compound:
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system and a validated target for Alzheimer's disease.
-
Glutaminase 1 (GLS1): A critical enzyme in cancer cell metabolism, representing a promising target for novel oncology therapeutics.
-
Serotonin 5-HT2A Receptor: A G-protein-coupled receptor implicated in various neuropsychiatric disorders.
For each target, we will explore the mechanistic rationale for its selection, provide detailed protocols for experimental validation, and discuss the potential therapeutic implications.
Target I: Acetylcholinesterase (AChE) - A Validated Target for Neurodegenerative Disease
Mechanistic Rationale
Acetylcholinesterase is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating cholinergic neurotransmission.[2] Inhibition of AChE increases the levels of acetylcholine, a therapeutic strategy employed in the management of Alzheimer's disease to ameliorate cognitive decline.[6][7] The well-known Alzheimer's drug, Donepezil, features a 1-benzyl-4-substituted piperidine core, highlighting the importance of this scaffold for AChE inhibition.[8] Crucially, studies on Donepezil analogues have demonstrated that the stereochemistry of substituents on the piperidine ring significantly influences their inhibitory potency, suggesting that the specific (2S,4S) configuration of our lead scaffold could be leveraged for enhanced selectivity and efficacy.[9][10]
Experimental Validation Workflow
The validation of this compound derivatives as AChE inhibitors follows a logical progression from initial enzymatic screening to cellular and in vivo models.
Caption: Workflow for the validation of AChE inhibitors.
Detailed Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.[2][11]
Materials:
-
96-well, clear, flat-bottom microplates
-
Spectrophotometric microplate reader
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound derivative stock solutions
-
Donepezil hydrochloride (positive control)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
ATCI Solution: 10 mM ATCI in deionized water (prepare fresh).
-
AChE Working Solution: Dilute AChE stock to a working concentration (e.g., 0.05 U/mL) in Assay Buffer.
-
Test Compound Dilutions: Prepare a serial dilution of the this compound derivatives and Donepezil in DMSO, then dilute further in Assay Buffer to the final desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 20 µL of diluted test compound + 20 µL of AChE working solution + 140 µL of Assay Buffer.
-
Positive Control Wells: 20 µL of diluted Donepezil + 20 µL of AChE working solution + 140 µL of Assay Buffer.
-
Negative Control (100% Activity): 20 µL of Assay Buffer (with equivalent DMSO concentration as test wells) + 20 µL of AChE working solution + 140 µL of Assay Buffer.
-
Blank (No Enzyme): 40 µL of Assay Buffer + 140 µL of Assay Buffer.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of a freshly prepared mixture of ATCI and DTNB solutions to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| Compound | Target | IC50 (nM) | Selectivity (vs. BuChE) | Reference |
| Donepezil (E2020) | AChE | 5.7 | 1250-fold | [8] |
| Derivative 19 | AChE | 1.2 | ~34700-fold | [12] |
Target II: Glutaminase 1 (GLS1) - An Emerging Target in Oncology
Mechanistic Rationale
Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.[13] Many cancer cells exhibit "glutamine addiction," relying on this pathway to fuel the TCA cycle and provide building blocks for proliferation.[3][14] Inhibition of GLS1 can thus selectively starve cancer cells, leading to cell cycle arrest and apoptosis.[3][15] Several potent and selective allosteric inhibitors of GLS1 containing a piperidine moiety have been discovered, suggesting that the this compound scaffold is well-suited for targeting this enzyme.[3][16]
Signaling Pathway
Caption: The role of GLS1 in cancer cell metabolism.
Detailed Experimental Protocol: GLS1 Inhibitor Screening Assay
This is a coupled enzymatic assay that measures the production of glutamate. Glutamate is then used by glutamate dehydrogenase (GDH) to produce NADH, which can be detected by a fluorescent probe.[17][18]
Materials:
-
96-well, black, flat-bottom microplates
-
Fluorescent microplate reader (Ex/Em = 340/460 nm)
-
Human recombinant GLS1
-
L-Glutamine
-
Glutamate Dehydrogenase (GDH)
-
NAD+
-
Resazurin (or other suitable fluorescent probe)
-
This compound derivative stock solutions
-
CB-839 (positive control)[15]
-
GLS1 Assay Buffer (e.g., 50 mM Tris, 0.5 mM EDTA, 100 mM K2HPO4, pH 8.6)
-
DMSO
Procedure:
-
Reagent Preparation:
-
GLS1 Working Solution: Dilute recombinant GLS1 in cold Assay Buffer.
-
Substrate Solution: Prepare a solution of L-Glutamine in Assay Buffer.
-
Detection Mix: Prepare a mix containing GDH, NAD+, and the fluorescent probe in Assay Buffer.
-
Test Compound Dilutions: Prepare serial dilutions of the test compounds and CB-839 in DMSO, then dilute further in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 10 µL of diluted test compound + 20 µL of GLS1 working solution.
-
Positive Control Wells: 10 µL of diluted CB-839 + 20 µL of GLS1 working solution.
-
Negative Control (100% Activity): 10 µL of Assay Buffer (with DMSO) + 20 µL of GLS1 working solution.
-
Blank (No Enzyme): 30 µL of Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Signal Development: Add 50 µL of the Detection Mix to all wells and incubate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence at Ex/Em = 340/460 nm.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition and determine the IC50 as described for the AChE assay.
-
Target III: Serotonin 5-HT2A Receptor - A Key Player in Neuropsychiatric Disorders
Mechanistic Rationale
The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR that is a key target for atypical antipsychotic drugs.[19] Inverse agonists and antagonists of this receptor have shown efficacy in treating psychosis and other CNS disorders.[4][20] The piperidine moiety is a common feature in many 5-HT2A receptor ligands, conferring high affinity and selectivity.[1][19] Therefore, the this compound scaffold is a promising starting point for the development of novel CNS-active agents targeting this receptor.
Experimental Validation Workflow
Caption: Workflow for the validation of 5-HT2A receptor antagonists.
Detailed Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]ketanserin) from the 5-HT2A receptor.[21]
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[22]
-
[3H]ketanserin (radioligand)
-
M100907 (a selective 5-HT2A antagonist for determining non-specific binding)
-
This compound derivative stock solutions
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup (in a 96-well plate):
-
Total Binding: 25 µL of Binding Buffer + 25 µL of [3H]ketanserin + 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of M100907 (at a high concentration, e.g., 10 µM) + 25 µL of [3H]ketanserin + 50 µL of cell membrane suspension.
-
Test Compound Wells: 25 µL of diluted test compound + 25 µL of [3H]ketanserin + 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Binding Buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percent displacement for each test compound concentration.
-
Determine the IC50 from a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
| Compound | Target | Ki (nM) | Functional Activity | Reference |
| M100907 | 5-HT2A | <1 | Inverse Agonist | [19] |
| Pimavanserin | 5-HT2A | Potent | Inverse Agonist | [20] |
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutics targeting a range of diseases. This guide has outlined a clear path for the identification and validation of potential targets, focusing on AChE, GLS1, and the 5-HT2A receptor. The provided experimental protocols offer a robust framework for researchers to assess the activity of their synthesized derivatives.
Future work should focus on optimizing the lead compounds for each target class, paying close attention to structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, in silico modeling and virtual screening can be employed to expand the target landscape and identify novel interactions for this versatile scaffold.[23][24] The systematic approach detailed herein will undoubtedly accelerate the translation of these promising chemical entities into next-generation therapeutics.
References
- 1. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (89451-58-1) for sale [vulcanchem.com]
- 6. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel allosteric glutaminase 1 inhibitors with macrocyclic structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inverse agonists of the 5-HT2A receptor reduce nicotine withdrawal signs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Piperidine Scaffold - A Cornerstone in Modern Drug Discovery
An In-Depth Technical Guide to the Synthetic Routes of Substituted Piperidines
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral components in a vast number of natural products, agrochemicals, and pharmaceuticals, featuring in over twenty classes of FDA-approved drugs.[1][3][4] The prevalence of this motif stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets like G-protein coupled receptors, ion channels, and enzymes.[5][6] Furthermore, the conversion of flat, aromatic pyridines into sp³-rich, saturated piperidines often leads to improved pharmacological properties and clinical success rates.[7][8]
The development of efficient, cost-effective, and stereoselective methods for synthesizing substituted piperidines is therefore a critical objective in modern organic chemistry.[3] This guide provides an in-depth analysis of the core synthetic strategies, moving beyond a simple recitation of reactions to explain the mechanistic underpinnings and strategic considerations that guide the choice of a particular route. We will explore two fundamental approaches: the de novo construction of the piperidine ring from acyclic precursors and the functionalization of pre-existing heterocyclic systems.
Part 1: De Novo Synthesis - Building the Piperidine Core
Ring-forming strategies offer incredible versatility, allowing for the construction of complex substitution patterns from simple, readily available starting materials. These methods are broadly categorized by the key bond-forming reaction that closes the ring.
The Aza-Diels-Alder Reaction: A Convergent [4+2] Cycloaddition
The aza-Diels-Alder reaction is a powerful tool for rapidly assembling the piperidine skeleton. In its most common form, it involves the [4+2] cycloaddition of an imine (the dienophile) with a diene. The choice of reactants is critical; electron-deficient imines react readily with electron-rich dienes, such as Danishefsky's diene, to produce highly functionalized piperidine precursors.[9]
The mechanism of this reaction, particularly with oxygenated dienes, is a subject of discussion. While often depicted as a concerted pericyclic reaction, evidence suggests that many Lewis acid or Brønsted acid-catalyzed variants may proceed through a stepwise Mannich-Michael pathway.[10][11] This stepwise nature can be exploited to control stereochemistry.
Diagram 1: The Aza-Diels-Alder Reaction
Caption: General schematic of the Aza-Diels-Alder reaction.
Reductive Amination of Dicarbonyls: A Robust and Versatile Strategy
One of the most direct and reliable methods for piperidine synthesis is the double reductive amination (DRA) of 1,5-dicarbonyl compounds.[12] This strategy involves the condensation of a primary amine or ammonia with two carbonyl groups, followed by the reduction of the resulting intermediate imines/enamines in a single pot. This approach is particularly powerful for synthesizing polyhydroxypiperidines, also known as iminosugars, where sugar-derived dialdehydes or ketoaldehydes provide inherent stereochemical control.[12][13]
The choice of reducing agent is crucial for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its selectivity for imines over carbonyls, though less toxic alternatives like borane-pyridine complexes are also effective.[12][14] The key advantage of this method is its operational simplicity and the wide availability of both the dicarbonyl and amine components.[12][13]
Experimental Protocol: Synthesis of a Protected Isofagomine via Double Reductive Amination
This protocol is adapted from the work of Bols and co-workers in the first synthesis of isofagomine.[12]
-
Preparation of Reactants: Dissolve the sugar-derived pentadialdose (1.0 equiv) in a suitable solvent such as methanol.
-
Nitrogen Source Addition: Add the nitrogen source, such as ammonia or a primary amine (e.g., benzylamine), to the solution.
-
Reduction: Introduce the reducing agent. For a catalytic hydrogenation approach, add a catalyst (e.g., Palladium on Carbon) and place the reaction vessel in a high-pressure reactor.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas (e.g., 35 atm) and stir at a designated temperature (e.g., room temperature) for a specified time (e.g., 16-24 hours).[12] Alternatively, for a chemical reduction, add a reducing agent like NaBH₃CN (5.0 equiv) and stir at 0 °C to room temperature.[12]
-
Work-up: After the reaction is complete, filter off the catalyst (if used). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash chromatography on silica gel to obtain the desired protected polyhydroxypiperidine.
Intramolecular Cyclization Strategies
Intramolecular reactions provide a powerful means to form the piperidine ring with a high degree of regiochemical and stereochemical control, as the reacting partners are tethered together.
-
Nucleophilic Substitution (SN2): This is one of the most reliable methods, involving the cyclization of a linear precursor containing an amine nucleophile and a suitable leaving group (e.g., tosylate, mesylate, or halide) at the δ-position.[15] The stereochemistry of the final product is directly determined by the stereocenters established in the acyclic precursor.[15]
-
Radical Cyclization: Tin hydride-mediated cyclization of amino aldehydes or ketones can form hydroxypiperidines under mild, neutral conditions.[16] This method is effective for creating various substitution patterns by varying the acceptor carbon-carbon double bond.[16]
-
Aza-Prins and Aza-Sakurai Cyclizations: These reactions involve the cyclization of homoallylic amines onto aldehydes or iminium ions, respectively, often promoted by a Lewis acid.[3] They are efficient methods for producing 4-substituted piperidines.[3]
Part 2: Functionalization of Pre-Formed Rings - The Pyridine-to-Piperidine Transformation
The catalytic hydrogenation of pyridines is the most direct and atom-economical route to the piperidine core.[1] However, this transformation is challenging due to the aromatic stability of the pyridine ring and the tendency for the nitrogen atom in both the starting material and product to act as a catalyst poison.[1]
Catalytic Hydrogenation: Overcoming Aromaticity
Significant progress has been made in developing catalytic systems capable of efficiently reducing the pyridine ring.
-
Heterogeneous Catalysis: This is the most common industrial approach due to the ease of catalyst recovery.[1] Precious metal catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on Carbon are highly effective, though they often require high pressures and temperatures.[1][17] The use of an acidic additive is common with Pd/C to protonate the pyridine nitrogen, which facilitates the reduction.[1]
-
Homogeneous Catalysis: These systems can operate under milder conditions with high selectivity.[1] A groundbreaking recent development is the use of an Iridium(III) catalyst for ionic hydrogenation.[7][8] This method displays remarkable chemoselectivity, tolerating highly reducible functional groups such as nitro, azido, bromo, and even alkynes, which are often liabilities in traditional hydrogenation reactions.[7][8] This tolerance allows for the late-stage functionalization of complex molecules, a significant advantage in drug development.[7][8]
Diagram 2: Iridium(III)-Catalyzed Ionic Hydrogenation Pathway
Caption: Conceptual pathway for Ir(III)-catalyzed ionic hydrogenation.
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst System | Typical Conditions | Advantages | Limitations | Reference |
| Pd/C with Acid | 5-50 bar H₂, 40-100 °C, Acidic additive | Cost-effective, robust, widely used | Requires high pressure/temp, poor functional group tolerance | [1] |
| Homogeneous Rhodium | 10-50 bar H₂, 25-80 °C | Milder conditions, good for some substituted pyridines | Catalyst separation can be difficult, sensitive to poisoning | [3] |
| Iridium(III) Ionic | 50 bar H₂, RT-40 °C, TFA | Exceptional functional group tolerance, low catalyst loading, scalable | Requires specific Ir precursor, may be more expensive | [7][8] |
| Electrocatalytic (Cu) | Ambient temp/pressure | Avoids pressurized H₂, sustainable | Substrate scope may be limited, requires electrochemical setup | [18] |
Stereoselective Synthesis of Chiral Piperidines
The biological activity of piperidine derivatives is often highly dependent on their stereochemistry.[2] Consequently, the development of stereoselective synthetic methods is paramount.
-
Chiral Auxiliaries: A classic and reliable approach involves temporarily attaching a chiral molecule to the prochiral substrate.[19] This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation or reduction. For example, phenylglycinol-derived lactams can be used to direct diastereoselective alkylations to install substituents at the C2 position.[20] After the key transformation, the auxiliary is cleaved to reveal the enantiomerically enriched piperidine.[19][20]
-
Chemo-Enzymatic Methods: The combination of chemical synthesis and biocatalysis offers a powerful route to chiral piperidines with high enantioselectivity under mild conditions.[21] One elegant strategy involves a one-pot cascade where an amine oxidase converts an N-substituted tetrahydropyridine into an imine, which is then stereoselectively reduced by an ene-imine reductase (EneIRED) to yield a chiral piperidine.[21] This approach has been successfully applied to the synthesis of key intermediates for drugs like the antipsychotic Preclamol.[21]
-
Asymmetric Catalysis: The direct asymmetric hydrogenation of pyridines or the enantioselective functionalization of piperidine precursors using chiral transition metal catalysts is a highly sought-after goal.[22][23] Chiral rhodium catalysts, for instance, have been developed for the asymmetric transfer hydrogenation of pyridinium salts, providing access to valuable chiral piperidines, including those bearing fluorine substituents.[22]
Diagram 3: General Workflow for Stereoselective Piperidine Synthesis
Caption: A generalized workflow for modern stereoselective piperidine synthesis.[2]
Conclusion and Future Outlook
The synthesis of substituted piperidines remains a vibrant and evolving field of research. While classic methods like reductive amination and pyridine hydrogenation continue to be mainstays, modern innovations are providing solutions to long-standing challenges. The development of highly chemoselective catalysts, such as the Iridium(III) systems, allows for the synthesis of previously inaccessible, densely functionalized piperidines.[7] Furthermore, the rise of chemo-enzymatic and asymmetric catalytic methods is transforming our ability to produce these valuable scaffolds with precise stereochemical control, paving the way for the discovery and development of next-generation therapeutics.[21][24][25] The modular, efficient, and stereoselective construction of complex piperidines is no longer an insurmountable challenge but an achievable goal that will continue to accelerate progress in medicinal chemistry and materials science.[24][26]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bioengineer.org [bioengineer.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. soc.chim.it [soc.chim.it]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 23. pubs.acs.org [pubs.acs.org]
- 24. news-medical.net [news-medical.net]
- 25. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 26. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (2S,4S)-2-methylpiperidin-4-ol
Introduction: The Significance of Stereochemically Defined Piperidines in Modern Drug Discovery
The piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile scaffold for introducing diverse pharmacophoric elements. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making the development of robust stereoselective synthetic methods a paramount objective for drug development professionals.[2] This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol, a valuable chiral building block for the synthesis of complex pharmaceutical agents. The cis-relationship between the methyl group at C2 and the hydroxyl group at C4 is a common feature in bioactive molecules, and the ability to control this stereochemistry with high fidelity is essential.
The synthesis described herein leverages a substrate-controlled diastereoselective approach, starting from a readily available chiral precursor. This strategy offers a reliable and scalable route to the desired (2S,4S) stereoisomer, avoiding the need for challenging chiral separations of the final product. We will delve into the mechanistic underpinnings of the key stereochemistry-defining steps and provide a comprehensive, step-by-step protocol suitable for implementation in a research or process development setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic target is crucial for its purification, handling, and subsequent application. The key properties of this compound and its hydrochloride salt are summarized below.[3]
| Property | This compound | Hydrochloride Salt |
| CAS Number | 89451-58-1 | 103539-63-5 |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |
| Molecular Weight ( g/mol ) | 115.17 | 151.63 |
| Appearance | Not reported | White to off-white solid |
| Melting Point | Not reported | 198–202°C (decomposes) |
| Polar Surface Area (Ų) | 29.46 | 29.46 |
| Calculated logP | 2.36 | 1.85 |
Synthetic Strategy: A Diastereoselective Approach from a Chiral β-Enaminoester
The selected synthetic route employs a concise and highly diastereoselective strategy starting from a chiral β-enaminoester derived from (R)-(-)-2-phenylglycinol.[4][5] This approach establishes the initial stereocenter, which then directs the stereochemical outcome of subsequent transformations. The key steps involve the formation of a zwitterionic bicyclic lactam intermediate, followed by a series of reductions and deprotection steps to yield the target molecule.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from the work of Martinez et al. and provides a step-by-step guide for the synthesis of this compound.[4][5]
Part 1: Synthesis of the Zwitterionic Bicyclic Lactam Intermediate
The initial steps involve the preparation of the chiral β-enaminoester and its subsequent cyclization. For the purpose of this application note, we will begin from the cyclization precursor.
-
Formation of the Sulfonium Salt and Intramolecular Cyclization:
-
To a solution of the chiral β-enaminoester (1.0 eq) in dry dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add dimethyl sulfide (1.2 eq) followed by N-chlorosuccinimide (NCS, 1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add triethylamine (2.5 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is the zwitterionic bicyclic lactam, which can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient). This reaction is reported to proceed with high diastereoselectivity (>95% ds).[4][5]
-
Part 2: Diastereoselective Reduction and Piperidine Ring Formation
-
Ketone Reduction:
-
Dissolve the purified zwitterionic bicyclic lactam (1.0 eq) in methanol (MeOH, 0.1 M) and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 10.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting diastereomeric mixture of alcohols can be separated by column chromatography to isolate the major (7R)-hydroxy diastereoisomer. The diastereoselectivity is driven by the hydride attack from the less sterically hindered face, opposite to the methyl group.[4]
-
-
Amide and Hemiaminal Reduction:
-
To a solution of the major hydroxy diastereoisomer (1.0 eq) in dry tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH₃·DMS, 5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Add fresh methanol and heat to reflux for 1 hour to ensure complete decomposition of borane complexes.
-
Remove the solvent under reduced pressure to yield the crude cis-2-methyl-4-hydroxy piperidine derivative. The cis stereochemistry of the methyl and hydroxyl groups has been unambiguously confirmed by X-ray analysis in the original literature.[4]
-
Part 3: Deprotection to Yield this compound
-
Debenzylation and N-Boc Protection:
-
Dissolve the crude piperidine derivative from the previous step in methanol (0.1 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and palladium on carbon (10 wt. % Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the N-Boc protected piperidinol, which can be purified by column chromatography if necessary.
-
-
Final Deprotection:
-
Dissolve the N-Boc protected piperidinol in a solution of hydrochloric acid in 1,4-dioxane (4 M) or trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If using HCl/dioxane, the hydrochloride salt of the product is obtained. If using TFA/DCM, a subsequent basic workup (e.g., with aqueous NaHCO₃) and extraction will be necessary to obtain the free base.
-
The final product, this compound, can be purified by crystallization or chromatography.
-
Analytical Characterization and Stereochemical Verification
The stereochemical purity of the final product should be verified by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final compound. The coupling constants between the protons on the piperidine ring can provide evidence for the cis relationship between the C2-methyl and C4-hydroxyl groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product can be determined by chiral HPLC analysis using a suitable chiral stationary phase.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.
Conclusion
This application note has detailed a robust and highly diastereoselective synthesis of this compound. By leveraging a substrate-controlled approach originating from a chiral β-enaminoester, this protocol provides reliable access to a valuable building block for drug discovery and development. The key to the stereochemical control lies in the initial chirality of the starting material and the diastereoselective ketone reduction, which is directed by the existing stereocenter. The provided step-by-step protocol, along with the discussion of the underlying synthetic strategy and analytical verification methods, should serve as a comprehensive guide for researchers in the field.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. This compound (89451-58-1) for sale [vulcanchem.com]
- 4. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
The Unexplored Potential of (2S,4S)-2-methylpiperidin-4-ol as a Chiral Auxiliary: A Call for Investigation
For Researchers, Scientists, and Drug Development Professionals: While the quest for novel and efficient chiral auxiliaries is a cornerstone of modern asymmetric synthesis, a comprehensive review of published scientific literature reveals that (2S,4S)-2-methylpiperidin-4-ol has not yet been established as a chiral auxiliary in diastereoselective reactions. Despite its intriguing structural features, including a defined stereochemistry and a piperidine backbone prevalent in many bioactive molecules, detailed application notes and field-proven protocols for its use in asymmetric aldol additions, Michael additions, or alkylations are not available in the public domain.
This document, therefore, serves not as a guide to existing applications, but as an analysis of its potential and a call to the scientific community to explore its utility. We will outline a hypothetical workflow based on established principles of chiral auxiliary-based synthesis, providing a foundational framework for researchers interested in pioneering the use of this promising yet unvalidated molecule.
Part 1: Structural Attributes and Theoretical Potential
This compound possesses several characteristics that, in theory, make it a compelling candidate for a chiral auxiliary:
-
Defined Stereochemistry: The cis-relationship between the methyl group at C2 and the hydroxyl group at C4 provides a rigid conformational bias.
-
Piperidine Scaffold: The piperidine ring is a common motif in pharmaceuticals, and its incorporation could offer synthetic advantages.[1]
-
Potential for Bidentate Chelation: The nitrogen and the hydroxyl group could potentially chelate to a metal center, leading to a well-organized transition state crucial for high diastereoselectivity.
A diastereoselective synthesis of this compound has been reported, starting from (R)-(-)-2-phenylglycinol, making the auxiliary accessible for investigation.[2]
Part 2: A Hypothetical Framework for Application
The successful deployment of a chiral auxiliary typically follows a three-stage process: attachment to a prochiral substrate, a diastereoselective carbon-carbon bond-forming reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product. The following sections outline a theoretical approach for the application of this compound in this context.
Workflow Overview
Caption: Hypothetical workflow for using this compound as a chiral auxiliary.
Protocol 1: Attachment of the Chiral Auxiliary (Theoretical)
Objective: To couple a prochiral carboxylic acid to the nitrogen of this compound to form a chiral N-acylpiperidine.
Materials:
-
This compound
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Coupling agent (e.g., DCC, EDC) or conversion to acid chloride (e.g., oxalyl chloride)
-
Base (e.g., triethylamine, DMAP)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Acid Chloride Formation (if applicable): To a solution of the prochiral carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir for 1-2 hours at room temperature. Remove the solvent and excess reagent under reduced pressure.
-
Acylation: Dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Cool the solution to 0 °C and add the freshly prepared acid chloride (1.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The formation of an amide bond between the auxiliary and the substrate is a standard and robust method for creating a chiral, reactive intermediate. The choice of coupling method will depend on the substrate's sensitivity and scale of the reaction.
Protocol 2: Diastereoselective Aldol Addition (Hypothetical)
Objective: To perform a diastereoselective aldol addition of the N-acylpiperidine enolate to an aldehyde.
Materials:
-
N-Acyl-(2S,4S)-2-methylpiperidin-4-ol
-
Aldehyde (e.g., benzaldehyde)
-
Base (e.g., Lithium diisopropylamide - LDA)
-
Lewis acid (optional, e.g., TiCl₄, Bu₂BOTf)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Enolate Formation: Dissolve the N-acylpiperidine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a freshly prepared solution of LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to isolate the diastereomeric aldol adducts.
-
Diastereoselectivity Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Causality and Stereochemical Model (Proposed): The stereochemical outcome would likely be dictated by the formation of a rigid, chelated transition state. The (2S)-methyl group is expected to sterically block one face of the enolate, directing the incoming electrophile (aldehyde) to the opposite face. The (4S)-hydroxyl group could play a crucial role in coordinating with the lithium cation and the aldehyde's carbonyl oxygen, further rigidifying the transition state.
Caption: Proposed model for stereochemical induction.
Protocol 3: Auxiliary Cleavage (Hypothetical)
Objective: To cleave the chiral auxiliary from the aldol product to yield the chiral β-hydroxy acid or a derivative thereof.
Materials:
-
Diastereomerically enriched aldol adduct
-
Cleavage reagent (e.g., LiOH/H₂O₂, LiBH₄)
-
Solvent (e.g., THF/water)
Procedure (for hydrolysis to the carboxylic acid):
-
Hydrolysis: Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) (4.0 eq) and hydrogen peroxide (H₂O₂) (4.0 eq).
-
Reaction Monitoring: Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Purification and Recovery: Separate the aqueous layer to recover the water-soluble chiral auxiliary. Purify the organic extracts to isolate the enantiomerically enriched β-hydroxy acid.
Causality: The choice of cleavage method is critical to avoid racemization of the newly formed stereocenters. Basic hydrolysis with LiOH/H₂O₂ is a standard method for cleaving N-acyl amides. Reductive cleavage using reagents like lithium borohydride would yield the corresponding chiral alcohol.
Part 3: Data Interpretation and Future Directions
As no experimental data exists for the use of this compound as a chiral auxiliary, the following table is presented as a template for reporting potential findings.
| Reaction Type | Electrophile/Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Product | Yield (%) |
| Aldol Addition | Benzaldehyde | Data to be determined | Data to be determined | Data to be determined |
| Michael Addition | Methyl vinyl ketone | Data to be determined | Data to be determined | Data to be determined |
| Alkylation | Benzyl bromide | Data to be determined | Data to be determined | Data to be determined |
The information presented herein is a theoretical framework intended to inspire and guide future research. The lack of published data on the use of this compound as a chiral auxiliary represents a significant gap in the field of asymmetric synthesis. We encourage researchers to investigate the potential of this readily accessible piperidine derivative. Such studies would not only broaden the toolbox of synthetic chemists but could also lead to the development of novel and efficient routes to valuable chiral building blocks for the pharmaceutical and agrochemical industries. The validation of the proposed protocols and the elucidation of the operative stereochemical models await experimental exploration.
References
The Strategic Application of (2S,4S)-2-Methylpiperidin-4-ol in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Significance of the Piperidine Scaffold and the Role of (2S,4S)-2-Methylpiperidin-4-ol
The piperidine ring is a paramount structural motif in the realm of medicinal chemistry and drug discovery. Its prevalence in pharmaceuticals is attributed to its favorable physicochemical properties, including its ability to confer aqueous solubility and engage in crucial interactions with a multitude of biological targets.[1][2] The precise spatial arrangement of substituents on the piperidine core is often critical for pharmacological activity, making the stereoselective synthesis of substituted piperidines a key challenge and a significant area of research.
This guide focuses on This compound , a chiral, disubstituted piperidine that serves as a valuable building block for the synthesis of complex, stereochemically defined molecules. While not typically employed as a detachable chiral auxiliary or as a ligand in catalytic asymmetric reactions, its intrinsic chirality is strategically incorporated into the final target molecule, providing the necessary three-dimensional architecture for biological function.
This document will provide a detailed protocol for the diastereoselective synthesis of this compound and explore its application as a chiral scaffold in the development of bioactive compounds, with a particular focus on its use in the design of acetylcholinesterase (AChE) inhibitors for potential therapeutic applications.
Diastereoselective Synthesis of this compound
A robust and highly diastereoselective synthesis of this compound has been developed, starting from the readily available chiral precursor, (R)-(-)-2-phenylglycinol. The key to this synthesis is an intramolecular Corey-Chaykovsky cyclization that establishes the desired stereochemistry with high fidelity.
Overall Synthetic Workflow
Caption: Overall workflow for the diastereoselective synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a reported diastereoselective synthesis. Researchers should consult the original literature for full experimental details and characterization data.
Step 1: Formation of the Zwitterionic Bicyclic Lactam Intermediate
This step involves the formation of a sulfonium salt from a β-enaminoester derived from (R)-(-)-2-phenylglycinol, followed by an intramolecular non-classical Corey–Chaykovsky ring-closing reaction. This key step generates two new stereogenic centers with high diastereoselectivity.
Step 2: Reduction of the Bicyclic Lactam
The amide and hemiaminal functionalities of the bicyclic intermediate are reduced to afford the 2,4-cis-2-methyl-4-hydroxy piperidine derivative.
-
Reagents and Conditions: Borane-dimethyl sulfide complex (BH3·DMS) is employed for the reduction. The reaction is typically carried out in an appropriate aprotic solvent like tetrahydrofuran (THF).
-
Work-up: Careful quenching of the reaction is followed by standard extractive work-up and purification by chromatography.
Step 3: Deprotection and Isolation of this compound
The final step involves the removal of the protecting groups to yield the target compound.
-
Debenzylation and N-Boc Protection: The benzyl group on the nitrogen is removed, often via catalytic hydrogenation, and the nitrogen is subsequently protected with a tert-butyloxycarbonyl (Boc) group.
-
Acidic Treatment: The Boc group is removed under acidic conditions to afford the hydrochloride salt of this compound, which can be neutralized to obtain the free base. This final deprotection step typically proceeds in quantitative yield.
| Step | Key Transformation | Typical Reagents | Reported Yield |
| 1 | Intramolecular Corey–Chaykovsky Cyclization | Dimethyl sulfide, base (e.g., KOH) | High Diastereoselectivity |
| 2 | Reduction of Amide and Hemiaminal | BH3·DMS | Good |
| 3 | Deprotection | H2, Pd/C; Boc2O; Acid (e.g., HCl) | Quantitative |
Application as a Chiral Building Block in Medicinal Chemistry
The true value of this compound lies in its utility as a chiral building block for the synthesis of more complex and biologically active molecules. Its defined stereochemistry is crucial for achieving the desired interactions with biological targets, such as enzyme active sites.
Case Study: Acetylcholinesterase (AChE) Inhibitors
Derivatives of this compound have been investigated as acetylcholinesterase (AChE) inhibitors, which are a class of drugs used in the treatment of Alzheimer's disease. Donepezil is a well-known AChE inhibitor that features a piperidine moiety. By incorporating the this compound scaffold, researchers can create novel analogues of donepezil with potentially improved potency and selectivity.
Logical Flow for the Design of AChE Inhibitors
Caption: Design and discovery workflow for AChE inhibitors using the this compound scaffold.
In the design of these inhibitors, the (2S,4S) configuration is critical for optimal binding within the active site gorge of the AChE enzyme. The methyl group at the C2 position can establish favorable hydrophobic interactions, while the hydroxyl group at the C4 position can form key hydrogen bonds with amino acid residues in the enzyme. The synthesis of these analogues typically involves the functionalization of the nitrogen atom of the piperidine ring with various aromatic or heteroaromatic moieties, inspired by the structure of known AChE inhibitors like donepezil.
Conclusion
This compound is a valuable and versatile chiral building block in asymmetric synthesis, particularly within the field of medicinal chemistry. While its application as a traditional chiral auxiliary or ligand is not well-documented, its stereochemically defined structure provides a robust platform for the synthesis of complex bioactive molecules. The diastereoselective synthesis of this compound is achievable, and its strategic incorporation into drug candidates, such as acetylcholinesterase inhibitors, highlights its importance in the development of new therapeutics. Researchers and drug development professionals can leverage the protocols and insights provided in this guide to effectively utilize this compound in their synthetic endeavors.
References
Synthesis of (2S,4S)-2-Methylpiperidin-4-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the (2S,4S)-2-Methylpiperidin-4-ol Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Within this class of heterocycles, the stereochemically defined 2,4-disubstituted piperidines are of particular interest due to the precise spatial orientation of their functional groups, which can lead to highly specific and potent interactions with enzymes and receptors.
The this compound core, with its cis relationship between the methyl and hydroxyl groups, represents a valuable chiral synthon for the development of novel therapeutics. The specific stereochemistry of this scaffold is crucial for its biological activity, as demonstrated in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. For instance, analogues of donepezil incorporating the this compound moiety have shown significantly enhanced binding to the AChE gorge compared to their other stereoisomers. This highlights the importance of stereocontrolled synthesis to access enantiomerically pure compounds for pharmacological evaluation.
This document provides a detailed guide to the diastereoselective synthesis of this compound, focusing on a robust and highly selective method that utilizes a chiral auxiliary and a key intramolecular cyclization reaction. The protocols and explanations herein are intended to provide researchers with the practical knowledge to synthesize this valuable building block and its derivatives for applications in drug discovery and development.
Strategic Approach: Diastereoselective Synthesis via a Chiral Auxiliary and Intramolecular Corey-Chaykovsky Reaction
The synthesis of this compound with high stereochemical purity presents a significant challenge. A highly effective strategy to control the stereochemistry at the C2 and C4 positions involves the use of a chiral auxiliary derived from (R)-(-)-2-phenylglycinol. This auxiliary guides the formation of the piperidine ring through a key intramolecular non-classical Corey-Chaykovsky ring-closing reaction, leading to a zwitterionic bicyclic lactam intermediate with excellent diastereoselectivity.[3][4] Subsequent stereoselective reduction and deprotection steps afford the target molecule.
The causality behind this strategic choice lies in the predictable facial selectivity imposed by the bulky phenyl group of the chiral auxiliary. This steric hindrance directs the approach of reagents, ensuring the formation of the desired stereoisomers. The Corey-Chaykovsky reaction is particularly well-suited for this transformation as it allows for the formation of a new carbon-carbon bond and the creation of a stereocenter in a single, highly controlled step.[3][4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound, commencing from commercially available starting materials.
Protocol 1: Synthesis of the β-Enaminoester Precursor
The initial step involves the condensation of (R)-(-)-2-phenylglycinol with a β-dicarbonyl compound to form the chiral β-enaminoester. This serves as the foundational building block for the subsequent cyclization.
Materials:
-
(R)-(-)-2-phenylglycinol
-
Ethyl acetoacetate
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-(-)-2-phenylglycinol (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Dry the resulting crude β-enaminoester over anhydrous magnesium sulfate. The product is typically used in the next step without further purification.
Protocol 2: Formation of the Zwitterionic Bicyclic Lactam via Intramolecular Corey-Chaykovsky Reaction
This is the key stereochemistry-defining step. The β-enaminoester is first converted to a sulfonium salt, which then undergoes an intramolecular Corey-Chaykovsky reaction to yield the bicyclic lactam.
Materials:
-
β-Enaminoester from Protocol 1
-
Bromoacetyl bromide
-
Dimethyl sulfide
-
Potassium carbonate
-
Acetonitrile:Methanol (9:1)
Procedure:
-
Dissolve the crude β-enaminoester (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and add bromoacetyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-bromoacetylated intermediate.
-
Dissolve the N-bromoacetylated intermediate (1.0 eq) in acetonitrile and add dimethyl sulfide (1.5 eq). Stir the mixture at room temperature to form the sulfonium salt.
-
To a separate flask, add the sulfonium salt to a mixture of acetonitrile and methanol (9:1).
-
Add potassium carbonate (2.0 eq) and stir the reaction at room temperature. The reaction progress is monitored by TLC until the starting material is consumed.[4]
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product is a diastereomeric mixture of the zwitterionic bicyclic lactams. The major diastereomer can be isolated by column chromatography.
Protocol 3: Stereoselective Reduction and Deprotection to this compound
The final steps involve the reduction of the ketone and amide functionalities of the bicyclic lactam, followed by removal of the chiral auxiliary and protecting groups.
Materials:
-
Zwitterionic bicyclic lactam (major diastereomer from Protocol 2)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF)
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Ketone Reduction: Dissolve the bicyclic lactam (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (2.0 eq) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature until completion. Quench the reaction with water and extract with an organic solvent. The hydride addition occurs from the less hindered face, opposite to the methyl group, leading to the desired stereochemistry at C4.[3]
-
Amide and Hemiaminal Reduction: Dissolve the resulting alcohol (1.0 eq) in dry THF. Add borane dimethyl sulfide complex (3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux until the reduction is complete. This step reduces both the amide and the hemiaminal functionalities.[3]
-
Debenzylation and N-Boc Protection: The crude product from the previous step is subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere to remove the phenylglycinol auxiliary. Following debenzylation, the piperidine nitrogen is protected by reacting with di-tert-butyl dicarbonate (Boc₂O).[3]
-
Final Deprotection: The N-Boc protected this compound is treated with a solution of HCl in a suitable solvent (e.g., dioxane or methanol) to remove the Boc group, yielding the hydrochloride salt of the final product. The free base can be obtained by neutralization.[3]
Visualizing the Synthesis: Workflow and Mechanism
To better illustrate the synthetic strategy, the following diagrams created using Graphviz (DOT language) outline the overall workflow and the key mechanistic step.
References
Protocol for the N-Alkylation of (2S,4S)-2-methylpiperidin-4-ol: A Guide to Synthetic Strategy and Execution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] Specifically, substituted piperidines like (2S,4S)-2-methylpiperidin-4-ol serve as critical chiral building blocks. The functionalization of the piperidine nitrogen via N-alkylation is a pivotal synthetic step that allows for the modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[3][4] This guide provides a detailed examination of two primary protocols for the N-alkylation of this compound: reductive amination and direct alkylation with alkyl halides. By explaining the causality behind experimental choices and providing robust, step-by-step procedures, this document serves as a comprehensive resource for chemists in the pharmaceutical and life sciences industries.
Strategic Considerations for N-Alkylation
The choice of an N-alkylation strategy for a substituted piperidine like this compound is not arbitrary. It depends on the desired alkyl group, the scale of the reaction, and the required level of control over side reactions. The presence of a methyl group at the C2 position introduces steric hindrance that influences the nucleophilicity of the nitrogen atom, while the hydroxyl group at C4 may require consideration for protection in certain multi-step syntheses, though it is generally compatible with the methods described herein.
-
Reductive Amination: This is often the preferred method for its high selectivity and broad substrate scope.[5] It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.[6][7] This method elegantly avoids the common problem of over-alkylation that can plague direct alkylation strategies, as the imine only forms once on the secondary amine.[7] The reaction is typically a one-pot procedure, making it highly efficient.[8]
-
Direct Alkylation: This classic S_N2 approach involves treating the amine with an alkyl halide in the presence of a base.[9] While straightforward, it carries a significant risk of forming a quaternary ammonium salt, especially if the newly formed tertiary amine is more nucleophilic than the starting secondary amine or if the alkyl halide is used in excess.[9] The choice of base is critical; it must be strong enough to neutralize the hydrohalic acid byproduct without competing as a nucleophile.[10] This method is often suitable for simple, highly reactive alkylating agents like methyl iodide or benzyl bromide.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with a representative aldehyde (e.g., isobutyraldehyde) using sodium triacetoxyborohydride as the reducing agent.
Principle & Mechanism
The reaction proceeds in two main stages within a single pot. First, the nucleophilic piperidine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient iminium ion. The mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final N-alkylated tertiary amine.[4] NaBH(OAc)₃ is particularly well-suited for this transformation because it is less reactive than reagents like NaBH₄ and will not readily reduce the starting aldehyde, thus minimizing side reactions.[7] The reaction is often catalyzed by a small amount of acid, such as acetic acid, to facilitate iminium ion formation.[3][8]
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1-1.2 eq) to the stirred solution at room temperature.
-
Iminium Formation: If desired, add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel.
Quantitative Data Summary
| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Sample Amount (for 10 mmol scale) |
| This compound | 1.0 | 115.17 | 1.15 g |
| Isobutyraldehyde | 1.1 | 72.11 | 0.79 g (1.0 mL) |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 3.18 g |
| Dichloromethane (DCM) | N/A | 84.93 | 100 mL |
| Acetic Acid (optional catalyst) | 0.1 | 60.05 | 60 mg (57 µL) |
Workflow for Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This protocol provides a general method for the direct alkylation of this compound using an alkyl halide and a non-nucleophilic base.
Principle & Mechanism
This reaction follows a standard bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base, such as potassium carbonate (K₂CO₃) or a hindered amine base like N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrohalic acid (e.g., HBr, HI) formed during the reaction.[9][11] Neutralization prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and a suitable anhydrous solvent such as acetonitrile or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or DIPEA (1.5 eq).
-
Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature. For less reactive alkyl halides (e.g., alkyl chlorides), the reaction may require heating to 50-80°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up (for K₂CO₃): Once complete, filter off the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.
-
Work-up (for DIPEA): Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Extraction: Wash the organic solution with water and then with brine to remove any remaining base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Quantitative Data Summary
| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Sample Amount (for 10 mmol scale) |
| This compound | 1.0 | 115.17 | 1.15 g |
| Benzyl Bromide | 1.1 | 171.04 | 1.88 g (1.28 mL) |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g |
| Acetonitrile | N/A | 41.05 | 100 mL |
Workflow for Direct Alkylation
Caption: General workflow for N-alkylation via direct alkylation.
References
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note: Analytical Methods for Chiral Purity Determination of Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Piperidine-Containing Pharmaceuticals
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its conformational flexibility and ability to interact with biological targets. When substituted, the piperidine ring can contain one or more chiral centers, leading to the existence of enantiomers—non-superimposable mirror images of the same molecule. These stereoisomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, the rigorous determination of enantiomeric purity is a non-negotiable aspect of drug development and quality control for chiral piperidine-containing active pharmaceutical ingredients (APIs).[3][4] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate strict control over enantiomeric impurities.[5][6][7][8][9]
This application note provides a comprehensive guide to the primary analytical methods for determining the chiral purity of piperidines. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed decisions for method development and validation.
General Workflow for Chiral Purity Determination
The determination of enantiomeric excess (e.e.) for a chiral piperidine follows a structured workflow, from initial sample handling to final data interpretation. The choice of a specific analytical path is contingent on the physicochemical properties of the analyte and the desired analytical outcome (e.g., routine QC vs. trace-level impurity detection).
Caption: A generalized workflow for determining the enantiomeric purity of piperidine derivatives.
Method Selection: A Comparative Overview
The choice of analytical technique is a critical decision driven by factors such as the analyte's volatility, polarity, presence of a chromophore, and the required sensitivity and throughput.[1] The following table provides a comparative summary of the most common methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a chiral stationary phase and a liquid mobile phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase. | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase. | Separation based on differences in electrophoretic mobility in the presence of a chiral selector in the background electrolyte. |
| Typical Analytes | Broad range of non-volatile and thermally stable piperidines. | Similar to HPLC, particularly effective for moderately polar compounds.[10][11] | Volatile or semi-volatile piperidines, or those that can be derivatized to become volatile. | Charged or chargeable piperidines.[12] |
| Advantages | Well-established, robust, wide variety of chiral stationary phases (CSPs) available.[1][13] | Faster analysis times, lower organic solvent consumption ("greener"), complementary selectivity to HPLC.[1][10][11][14] | High resolution, sensitive detectors (e.g., FID). | High efficiency, low sample and reagent consumption, suitable for high-throughput screening.[1][12] |
| Limitations | Longer run times compared to SFC, higher organic solvent consumption. | Requires specialized instrumentation. | Limited to thermally stable and volatile compounds; derivatization often required. | Can be less robust than HPLC, sensitivity can be an issue without specialized detection. |
| Derivatization | Often required for piperidines lacking a UV chromophore to enhance detection.[5][15][16] | May be used to improve peak shape or selectivity. | Frequently necessary to improve volatility and thermal stability.[15] | Can be used to introduce a charge or improve interaction with the chiral selector. |
In-Depth Protocols and Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for enantiomeric purity determination due to its versatility and the extensive range of commercially available chiral stationary phases (CSPs).[3][13][17] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for resolving a broad spectrum of chiral compounds, including piperidines.[2][13]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. Polysaccharide-based phases often provide excellent enantioselectivity for piperidines through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The specific derivative (e.g., carbamate, benzoate) on the polysaccharide backbone dictates the chiral recognition mechanism.
-
Mobile Phase: In normal-phase mode, a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is common.[1] A small amount of a basic additive, such as diethylamine (DEA), is often crucial to prevent peak tailing of basic piperidine analytes by masking residual acidic silanols on the silica support.[4][5] In reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile or methanol are used.[18]
-
Derivatization: Many simple piperidines lack a strong UV chromophore, making detection at low concentrations challenging.[2] Pre-column derivatization with a chromophoric agent (e.g., p-toluenesulfonyl chloride, 3,5-dinitrobenzoic acid) introduces a UV-active moiety, significantly enhancing sensitivity.[2][5][15][16] This process can also improve chiral recognition by creating diastereomers with more pronounced structural differences.[15]
Experimental Protocol: Chiral HPLC of a Piperidine Derivative (with Derivatization)
This protocol is a representative example for a piperidine amine lacking a chromophore.
-
Derivatization:
-
Dissolve approximately 10 mg of the piperidine sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add 1.2 equivalents of a base (e.g., triethylamine).
-
Add 1.1 equivalents of a derivatizing agent (e.g., p-toluenesulfonyl chloride) and stir the mixture at room temperature for 1-2 hours.[5][16]
-
Quench the reaction with a small amount of water and extract the derivatized product into an organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.[5]
-
Mobile Phase: 0.1% Diethylamine in Ethanol (Polar Mode).[5] Alternatively, for normal phase: n-Hexane:Isopropanol (80:20 v/v) with 0.1% DEA.[2]
-
Column Temperature: 25 - 40 °C.
-
Detection: UV at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for a p-toluenesulfonyl derivative).[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject a racemic standard to determine the retention times and resolution of the two enantiomers.
-
Inject the derivatized sample.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = [(A1 - A2) / (A1 + A2)] x 100
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[1] It utilizes supercritical CO2 as the primary mobile phase, which exhibits low viscosity and high diffusivity, leading to faster separations and reduced backpressure.[11][14][19]
Causality of Experimental Choices:
-
Mobile Phase: The mobile phase consists of supercritical CO2 modified with a small amount of an organic co-solvent (e.g., methanol, ethanol). This modifier is crucial for eluting polar analytes and interacting with the CSP. Basic or acidic additives can be included to improve the peak shape of ionizable compounds.[20]
-
Advantages for Piperidines: The properties of supercritical fluids often lead to higher efficiency and faster analysis times compared to HPLC.[10][11][19] This high-throughput capability is particularly advantageous in drug discovery and development settings.[10]
Experimental Protocol: Chiral SFC of a Piperidine Derivative
-
Sample Preparation:
-
Dissolve the piperidine sample in a suitable organic solvent, typically the co-solvent used in the mobile phase (e.g., methanol).
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSPs are commonly used (e.g., Chiralpak series).[1]
-
Mobile Phase: CO2 and Methanol (e.g., 85:15 v/v) with 0.1% DEA.
-
Flow Rate: 2 - 4 mL/min.
-
Back Pressure: 100 - 150 bar.
-
Column Temperature: 35 - 45 °C.
-
Detection: UV or Mass Spectrometry (MS).
-
-
Data Analysis:
-
Follow the same procedure as for HPLC to calculate the % e.e.
-
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable piperidine derivatives.[1]
Causality of Experimental choices:
-
Column Selection: Chiral GC columns typically incorporate a chiral selector, often a derivatized cyclodextrin, into the stationary phase.[21] These cyclodextrins form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times.
-
Derivatization: Derivatization is frequently required to increase the volatility and thermal stability of piperidines, which often contain polar functional groups (e.g., -NH, -OH). Acylation or silylation are common derivatization strategies.
Experimental Protocol: Chiral GC of a Piperidine Derivative
-
Sample Preparation (Derivatization):
-
React the piperidine sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) in an appropriate solvent.
-
Analyze the resulting solution directly by GC.
-
-
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).[21]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure separation and elution.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1]
-
Detector Temperature: 280 °C.
-
-
Data Analysis:
-
Calculate the % e.e. from the integrated peak areas of the two enantiomers.
-
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[12]
Causality of Experimental Choices:
-
Chiral Selector: Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE.[22][23][24][25] For basic piperidines, which are protonated at low pH, anionic CDs (e.g., sulfated β-CD) are often effective due to favorable electrostatic and inclusion interactions.[22]
-
Background Electrolyte (BGE): The pH of the BGE is a critical parameter as it determines the charge state of the piperidine analyte and the electroosmotic flow (EOF). Optimization of pH, buffer concentration, and chiral selector concentration is essential for achieving resolution.[22][24]
Experimental Protocol: Chiral CE of a Piperidine Derivative
-
Sample Preparation:
-
Dissolve the piperidine sample in water or the BGE at a low concentration.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing a chiral selector (e.g., 34 mg/mL sulfated β-cyclodextrin).[22]
-
Voltage: 20 - 30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detector, typically at a low wavelength (e.g., 200 nm) if no chromophore is present.
-
-
Data Analysis:
-
Calculate the % e.e. from the corrected peak areas of the two enantiomers.
-
Method Validation
Any chiral purity method used in a regulated environment must be validated according to ICH guidelines (specifically Q2(R2)).[3][5][6] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
Caption: Core parameters for the validation of a chiral analytical method as per ICH guidelines.
Key Validation Considerations for Chiral Methods:
-
Specificity: The ability to assess the desired enantiomer in the presence of the undesired enantiomer and other potential impurities. This is typically demonstrated by achieving baseline resolution.[3]
-
Limit of Quantitation (LOQ): Crucial for accurately quantifying the undesired enantiomer at low levels, as required by regulatory limits.[3]
-
Accuracy and Precision: Must be demonstrated across a specified range, including at the LOQ level for the minor enantiomer.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate) provides an indication of its reliability during normal usage.[3]
Conclusion
The determination of chiral purity is a cornerstone of the development and quality control of piperidine-based pharmaceuticals. A thorough understanding of the principles and practical considerations of techniques such as chiral HPLC, SFC, GC, and CE is essential for selecting and developing robust, reliable, and fit-for-purpose analytical methods. This application note serves as a foundational guide, providing both the procedural knowledge and the scientific rationale necessary for researchers to confidently address the challenges of chiral analysis in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikev.org [ikev.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
- 14. selvita.com [selvita.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. System Suitability and Validation for Chiral Purity Assays of Drug Substances | Semantic Scholar [semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. gcms.cz [gcms.cz]
- 22. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Chiral Piperidines in Drug Discovery
An Application Guide to (2S,4S)-2-methylpiperidin-4-ol in the Synthesis of Bioactive Molecules
The piperidine ring is a cornerstone scaffold in medicinal chemistry, appearing in over 100 commercially available drugs across a vast spectrum of therapeutic areas.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while serving as a versatile, three-dimensional framework for orienting pharmacophoric groups.[3][4] The introduction of stereocenters into this scaffold elevates its utility, allowing for the precise spatial arrangement of substituents to optimize interactions with chiral biological targets like enzymes and receptors.[4]
This compound is a particularly valuable chiral building block that provides medicinal chemists with a rigid scaffold containing two defined stereocenters and orthogonal functional handles—a secondary amine, a hydroxyl group, and a methyl group.[5] This specific stereoisomer allows for the exploration of chemical space with a high degree of three-dimensionality, a critical feature for moving beyond the flat, aromatic structures that have historically dominated screening libraries.[3] The defined cis relationship between the C2 methyl and C4 hydroxyl groups imposes specific conformational constraints that can be exploited to achieve high-potency and selective binding to target proteins. This guide provides an in-depth look at the synthesis and application of this key intermediate, focusing on its role in developing novel therapeutics.
Stereoselective Synthesis of the this compound Scaffold
The utility of a chiral building block is directly tied to the ability to synthesize it in high stereochemical purity. One of the most elegant and efficient methods for preparing the this compound core involves a diastereoselective intramolecular cyclization reaction. This approach ensures precise control over the two stereocenters in the piperidine ring.
A key strategy employs β-enaminoesters derived from a chiral auxiliary, such as (R)-(-)-2-phenylglycinol.[5][6] The critical step is an intramolecular Corey–Chaykovsky cyclization, which proceeds through a zwitterionic bicyclic lactam intermediate. This reaction masterfully establishes the desired (2S,4S) stereochemistry with greater than 95% diastereoselectivity, driven by the steric and electronic influence of the chiral auxiliary.[5] Subsequent straightforward chemical transformations, including debenzylation and Boc protection, furnish the final piperidine core, ready for incorporation into target molecules.
Caption: Stereoselective synthesis workflow.
Application Profile: Development of Novel Acetylcholinesterase (AChE) Inhibitors
A compelling application of this compound is in the design of next-generation acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. The therapeutic rationale is to increase levels of the neurotransmitter acetylcholine in the brain by inhibiting its metabolic enzyme, AChE.
Rationale for Scaffold Use
Donepezil, a leading AChE inhibitor, features a piperidine moiety that is crucial for its binding within the enzyme's active site gorge. By using this compound as a replacement for the corresponding fragment of donepezil, researchers can systematically probe the structure-activity relationship (SAR) and potentially enhance binding affinity and selectivity. The fixed stereochemistry of the building block allows for the precise positioning of the methyl and hydroxyl groups to engage with specific amino acid residues in the enzyme's active site.
Mechanism of Enhanced Binding
Studies have shown that the (2S,4S) configuration is critical for potent AChE inhibition.[5] When incorporated into a donepezil-like scaffold, this specific isomer orients its substituents for optimal interactions within the AChE gorge:
-
C2-Methyl Group: The (2S)-methyl group establishes a stabilizing hydrophobic interaction with the indole ring of the Trp286 residue.
-
C4-Hydroxyl Group: The (4S)-hydroxyl group acts as a hydrogen bond donor, forming a key hydrogen bond with the carboxylate side chain of Glu202.
This dual-interaction model explains the observed potency of analogues derived from the (2S,4S) isomer compared to those from other stereoisomers, which lack the correct spatial orientation for these favorable contacts.
Caption: Key binding interactions in AChE.
Quantitative Biological Data
The importance of the (2S,4S) stereochemistry is underscored by the significant difference in inhibitory activity compared to other isomers.
| Compound/Isomer Configuration | Target | IC₅₀ Value (μM) | Reference |
| (2S,4S)-2-Methyl-4-piperidine Analogue | AChE | 1.01 | [5] |
| (2R,4S)-2-Methyl-4-piperidine Analogue | AChE | > 10 | [5] |
| (2R,4R)-2-Methyl-4-piperidine Analogue | AChE | > 10 | [5] |
| (2S,4R)-2-Methyl-4-piperidine Analogue | AChE | > 10 | [5] |
Table 1: Comparative AChE inhibitory activity of Donepezil analogues. The data clearly demonstrates that only the (2S,4S) isomer provides the correct stereochemical arrangement for potent enzyme inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and application of this compound.
Protocol 1: Synthesis of N-Boc-(2S,4S)-2-methylpiperidin-4-ol
This protocol is a representative procedure for obtaining the protected building block, adapted from established stereoselective methods.[5][6]
Materials:
-
Zwitterionic bicyclic lactam intermediate (derived from Corey-Chaykovsky reaction)
-
Palladium on carbon (10 wt. %)
-
Methanol (MeOH), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrogen (H₂) gas supply
Procedure:
-
Debenzylation: To a solution of the zwitterionic bicyclic lactam (1.0 eq) in anhydrous MeOH, add 10% Pd/C (0.1 eq).
-
Purge the reaction vessel with H₂ gas and maintain the H₂ atmosphere (e.g., using a balloon) at room temperature.
-
Stir the reaction vigorously for 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude amino alcohol intermediate.
-
Boc Protection: Dissolve the crude intermediate in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of Boc₂O (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-(2S,4S)-2-methylpiperidin-4-ol.
Protocol 2: Synthesis of a (2S,4S)-Donepezil Analogue (AChE Inhibitor)
This protocol describes the coupling of the piperidine building block to a suitable aromatic core to generate a bioactive molecule.
Materials:
-
N-Boc-(2S,4S)-2-methylpiperidin-4-ol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
5,6-Dimethoxy-1-indanone
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (AcOH)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Boc Deprotection: Dissolve N-Boc-(2S,4S)-2-methylpiperidin-4-ol (1.0 eq) in DCM. Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt of this compound is used directly in the next step.
-
Reductive Amination: To a suspension of the piperidine TFA salt (1.0 eq) and 5,6-dimethoxy-1-indanone (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 18-24 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the final (2S,4S)-Donepezil analogue.
Conclusion
This compound stands out as a high-value building block for modern drug discovery. Its defined stereochemistry and versatile functional groups provide a robust platform for creating molecules with high three-dimensionality and specific, potent interactions with biological targets. The successful application of this scaffold in the development of highly potent acetylcholinesterase inhibitors exemplifies the power of stereochemically pure intermediates in rational drug design. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic use of chiral building blocks like this compound will remain an indispensable tool for medicinal chemists.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. This compound (89451-58-1) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Kinetic Resolution of Disubstituted Piperidines
Introduction: The Significance of Chiral Disubstituted Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1][2] The introduction of multiple substituents on this saturated N-heterocycle allows for the precise tuning of pharmacological properties, enhancing potency, selectivity, and pharmacokinetic profiles.[1][3][4] Enantiomerically pure disubstituted piperidines are particularly sought-after, as the stereochemistry of the substituents can dramatically influence biological activity.[1] However, the synthesis of these complex chiral molecules often yields racemic mixtures, presenting a significant challenge for drug development.[3][4]
Kinetic resolution has emerged as a powerful and efficient strategy to access enantiopure materials from racemic mixtures.[3][4][5] This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the derivatized product. While the maximum theoretical yield for a single enantiomer is 50%, kinetic resolution is often a practical and readily implementable method, especially in the early stages of drug discovery, for obtaining enantiopure compounds for biological evaluation.[4]
This application note provides a detailed guide to the catalytic kinetic resolution of disubstituted piperidines, with a focus on a robust and widely applicable method: enantioselective acylation co-catalyzed by an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid.[3][4][6][7] We will delve into the mechanistic underpinnings of this catalytic system, provide a detailed experimental protocol, and discuss the scope and limitations of the methodology.
Core Principles: The Synergy of N-Heterocyclic Carbenes and Chiral Hydroxamic Acids
The kinetic resolution of secondary amines, including disubstituted piperidines, via enantioselective acylation has been significantly advanced by the development of a dual catalytic system.[7][8][9][10] This system employs an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid working in concert to achieve high enantioselectivity.[3][4][6][7]
The key to this process is the in situ generation of a highly reactive and enantioselective acylating agent. The achiral NHC activates an acyl donor (typically an anhydride), while the chiral hydroxamic acid serves as the chiral acyl transfer agent. This cooperative catalysis circumvents the need for stoichiometric chiral reagents and minimizes background reactions, leading to high selectivity factors.[11]
A crucial aspect of this methodology is the influence of the piperidine's conformation on reactivity and selectivity. Studies have revealed a strong preference for the acylation of conformers where the α-substituent occupies the axial position.[3][4][6] This conformational effect plays a significant role in the disparate reactivity and selectivity observed between cis- and trans-substituted piperidine isomers.[3][4][6]
Catalytic Cycle of NHC/Chiral Hydroxamic Acid Co-catalyzed Acylation
The following diagram illustrates the proposed catalytic cycle for the kinetic resolution of a disubstituted piperidine via enantioselective acylation.
Figure 1: Proposed catalytic cycle for the kinetic resolution of disubstituted piperidines.
Experimental Protocol: Kinetic Resolution of a Racemic 2,5-Disubstituted Piperidine
This protocol provides a representative procedure for the catalytic kinetic resolution of a racemic disubstituted piperidine using an achiral NHC and a chiral hydroxamic acid.
Materials:
-
Racemic N-Boc-cis-2-methyl-5-phenylpiperidine
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (NHC precatalyst)
-
Chiral Hydroxamic Acid (e.g., a derivative of (1R,2S)-1-amino-2-indanol)
-
Isobutyric anhydride (Acylating agent)
-
1,8-Diazabicycloundec-7-ene (DBU) (Base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Rotary evaporator
-
Chromatography column
-
TLC plates and visualization chamber (e.g., UV lamp, iodine)
-
Chiral HPLC for enantiomeric excess determination
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the NHC precatalyst (e.g., IMes·HCl, 0.05 mmol, 5 mol%) and the chiral hydroxamic acid (0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 5 minutes.
-
Add the racemic N-Boc-cis-2-methyl-5-phenylpiperidine (1.0 mmol, 1.0 equiv).
-
Add DBU (0.1 mmol, 10 mol%) to the reaction mixture.
-
-
Reaction Initiation and Monitoring:
-
Add isobutyric anhydride (0.6 mmol, 0.6 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction has reached approximately 50% conversion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the unreacted piperidine from the acylated product.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the recovered unreacted piperidine and the acylated product by chiral HPLC analysis.
-
Calculate the selectivity factor (s) using the conversion and the enantiomeric excesses of the starting material and product.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the catalytic kinetic resolution of a disubstituted piperidine.
Figure 2: General experimental workflow for catalytic kinetic resolution.
Data Presentation: Substrate Scope and Selectivity
The NHC/chiral hydroxamic acid co-catalyzed kinetic resolution has been successfully applied to a range of disubstituted piperidines. The following table summarizes representative results, highlighting the influence of the substitution pattern on the selectivity factor.
| Entry | Substrate (Piperidine) | Diastereomer | Selectivity Factor (s) | Reference |
| 1 | 2-Methyl-3-phenyl | cis | 15 | [3][4] |
| 2 | 2-Methyl-3-phenyl | trans | 3 | [3][4] |
| 3 | 2-Methyl-4-phenyl | cis | 25 | [3][4] |
| 4 | 2-Methyl-4-phenyl | trans | 52 | [3][4] |
| 5 | 2-Methyl-5-phenyl | cis | 30 | [3][4] |
| 6 | 2-Methyl-5-phenyl | trans | 8 | [3][4] |
Note: The selectivity factor (s) is a measure of the catalyst's ability to discriminate between the two enantiomers. A higher 's' value indicates better separation. Selectivity factors greater than 20 are generally considered synthetically useful.[4]
Troubleshooting and Considerations
-
Low Selectivity: If the selectivity factor is low, consider screening different chiral hydroxamic acids, as their structure can significantly impact enantioselectivity. Temperature can also influence selectivity; running the reaction at a lower temperature may improve the 's' value.
-
Slow Reaction Rate: Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst. The choice of base and its stoichiometry can also affect the reaction rate.
-
Difficult Purification: If the separation of the unreacted amine and the acylated product is challenging, consider using a different acylating agent to alter the polarity of the product.
Alternative Methodologies
While the NHC/chiral hydroxamic acid system is highly effective, other methods for the catalytic kinetic resolution of disubstituted piperidines exist:
-
Kinetic Resolution by Deprotonation: This method utilizes a chiral base, such as n-BuLi in the presence of (-)-sparteine, to selectively deprotonate one enantiomer of an N-Boc protected piperidine.[12][13][14][15] The resulting lithiated intermediate can then be trapped with an electrophile to yield an enantioenriched 2,2-disubstituted piperidine.[12][13][14][15]
-
Enzymatic Kinetic Resolution: Lipases are enzymes that can catalyze the enantioselective acylation or hydrolysis of piperidine derivatives.[16][17][18] This approach offers the advantages of mild reaction conditions and high enantioselectivity for specific substrates.[16][17][18]
The choice of method will depend on the specific substrate, the desired enantiomer, and the available resources.
Conclusion
The catalytic kinetic resolution of disubstituted piperidines is a vital tool for accessing enantiomerically pure building blocks for drug discovery and development. The dual catalytic system of an achiral N-heterocyclic carbene and a chiral hydroxamic acid provides a versatile and highly selective method for the enantioselective acylation of a broad range of piperidine substrates. By understanding the underlying principles and following the detailed protocols outlined in this application note, researchers can effectively implement this powerful strategy to accelerate their research programs.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic kinetic resolution of cyclic secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic kinetic resolution of cyclic secondary amines. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the Piperidine Ring in 2-Methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its conformational flexibility and the ability to project substituents in distinct three-dimensional vectors make it an invaluable motif for optimizing pharmacological activity. 2-Methylpiperidin-4-ol, a readily accessible building block, presents a particularly interesting case for chemical diversification. The presence of a stereocenter at the C2 position and a versatile hydroxyl group at C4 offers multiple avenues for strategic functionalization. This guide provides an in-depth exploration of the chemical manipulations possible on the 2-methylpiperidin-4-ol ring system, underpinned by established protocols and mechanistic rationale.
Foundational Considerations: Stereochemistry and Protecting Group Strategies
The functionalization of 2-methylpiperidin-4-ol is intrinsically linked to its stereochemistry. The relative orientation of the C2-methyl group and the C4-hydroxyl group dictates the conformational preference of the piperidine ring and, consequently, the accessibility of its reactive sites. The cis-isomer typically adopts a chair conformation with the methyl and hydroxyl groups in equatorial positions to minimize steric strain, while the trans-isomer will have one axial and one equatorial substituent. This stereochemical nuance is a critical factor in the design of any synthetic sequence.
Prior to embarking on ring functionalization, a robust protecting group strategy is often necessary to ensure selectivity and prevent unwanted side reactions.
Nitrogen Protection
The secondary amine of the piperidine ring is nucleophilic and readily undergoes a variety of reactions. Protection of this nitrogen is paramount for most C-H functionalization and many C4-hydroxyl group manipulations.
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., Et₃N, NaOH) | Strong acid (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions; widely used. |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate, base | Catalytic hydrogenation (e.g., H₂, Pd/C) | Orthogonal to acid- and base-labile groups. |
| Acetyl | Ac | Acetic anhydride or acetyl chloride, base | Acidic or basic hydrolysis | Can be introduced under mild conditions.[1] |
| Sulfonyl (e.g., Tosyl) | Ts | p-Toluenesulfonyl chloride, base | Strong reducing agents or harsh acidic conditions | Electron-withdrawing, reduces the nucleophilicity of the nitrogen.[2] |
Hydroxyl Group Protection
The C4-hydroxyl group may interfere with reactions at other positions, particularly those involving strong bases or nucleophiles. Its protection can be achieved with a variety of standard protecting groups for alcohols.
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Considerations |
| Silyl Ethers (e.g., TBS) | TBS | tert-Butyldimethylsilyl chloride, imidazole | Fluoride sources (e.g., TBAF) | Tunable stability based on the silyl group. |
| Benzyl Ether | Bn | Benzyl bromide, strong base (e.g., NaH) | Catalytic hydrogenation | Orthogonal to many other protecting groups. |
| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst (e.g., PPTS) | Aqueous acid | Introduces a new stereocenter. |
Strategic Functionalization Pathways
The functionalization of 2-methylpiperidin-4-ol can be approached through three primary avenues: modification of the nitrogen atom, transformation of the C4-hydroxyl group, and direct C-H functionalization of the piperidine ring.
Caption: Key functionalization strategies for 2-methylpiperidin-4-ol.
N-Functionalization: Modulating Physicochemical Properties
Modification of the piperidine nitrogen is a common strategy to alter the basicity, lipophilicity, and pharmacological profile of the molecule. The steric hindrance imposed by the adjacent C2-methyl group must be considered, potentially requiring more forcing reaction conditions compared to unsubstituted piperidines.
Protocol 3.1: N-Alkylation via Reductive Amination
Reductive amination is a mild and efficient method for N-alkylation that avoids the use of harsh alkylating agents.
Experimental Protocol:
-
To a solution of 2-methylpiperidin-4-ol (1.0 equiv.) and an aldehyde or ketone (1.2 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3.2: N-Acylation
N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational rigidity of the molecule.
Experimental Protocol:
-
Dissolve 2-methylpiperidin-4-ol (1.0 equiv.) in dichloromethane containing a non-nucleophilic base such as triethylamine (1.5 equiv.).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
C4-Functionalization: A Hub for Derivatization
The C4-hydroxyl group is a versatile handle for introducing a wide range of functional groups and for inverting the stereochemistry at this position.
Oxidation to 2-Methylpiperidin-4-one
Oxidation of the C4-hydroxyl group to the corresponding ketone, 2-methylpiperidin-4-one, provides a key intermediate for a plethora of subsequent transformations. Mild oxidation conditions are crucial to avoid side reactions.
Caption: Workflow for C4-functionalization via the ketone intermediate.
Protocol 4.1.1: Swern Oxidation
The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5][6][7] It is performed at low temperatures to minimize side reactions.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of DMSO (2.2 equiv.) in dichloromethane, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of N-protected 2-methylpiperidin-4-ol (1.0 equiv.) in dichloromethane dropwise, again keeping the temperature below -60 °C.
-
Stir the mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 equiv.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ketone by flash chromatography.
Protocol 4.1.2: Dess-Martin Periodinane (DMP) Oxidation
DMP is a mild and selective hypervalent iodine reagent for the oxidation of alcohols.[8][9][10][11]
Experimental Protocol:
-
Dissolve N-protected 2-methylpiperidin-4-ol (1.0 equiv.) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.2 equiv.) in one portion at room temperature.[8][9]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Derivatization of 2-Methylpiperidin-4-one
The ketone intermediate is a versatile precursor for introducing substituents at the C4 position.
-
Grignard Reaction: Addition of Grignard reagents to the ketone yields tertiary alcohols. The stereochemical outcome is dependent on the approach of the nucleophile, which is influenced by the conformation of the piperidine ring and the nature of the N-protecting group.[12][13][14][15]
-
Wittig Reaction: The Wittig reaction allows for the introduction of an exocyclic double bond at the C4 position, which can be further functionalized.[16][17][18][19][20]
Stereoinversion at C4 via the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for inverting the stereochemistry of the C4-hydroxyl group.[12] This is particularly useful for accessing the less stable stereoisomer.
Experimental Protocol:
-
Dissolve N-protected 2-methylpiperidin-4-ol (1.0 equiv.), a carboxylic acid (e.g., benzoic acid, 1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the formation of the inverted ester.
-
Concentrate the reaction mixture and purify by flash chromatography to isolate the ester.
-
Saponify the ester using standard conditions (e.g., LiOH in THF/water) to afford the C4-inverted alcohol.
C-H Functionalization: The Frontier of Piperidine Derivatization
Direct C-H functionalization is an atom-economical approach to introduce complexity to the piperidine ring. The regioselectivity of these reactions is often governed by the electronic and steric properties of the substrate and the choice of catalyst.
For N-protected 2-methylpiperidines, the C-H bonds at C3, C5, and C6 are potential sites for functionalization. The C2 position is sterically hindered by the methyl group and the N-protecting group. The C6 position is also influenced by the C2-methyl group, particularly in the cis-isomer.
Rhodium-catalyzed C-H insertion reactions have been shown to be effective for the functionalization of piperidine rings. The choice of the rhodium catalyst and the N-protecting group can direct the functionalization to different positions. For instance, with an N-Boc protecting group, functionalization often occurs at the C2 position, while sterically demanding N-acyl groups can direct functionalization to the C4 position.[21][22][23][24][25] Given the substitution pattern of 2-methylpiperidin-4-ol, C-H functionalization at C3 and C5 would be the most probable outcomes, although specific catalyst systems would need to be developed and optimized for this particular substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Dess-Martin_periodinane [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. aroonchande.com [aroonchande.com]
- 15. m.youtube.com [m.youtube.com]
- 16. atc.io [atc.io]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. adichemistry.com [adichemistry.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 24. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (2S,4S)-2-methylpiperidin-4-ol Synthesis
Introduction
(2S,4S)-2-methylpiperidin-4-ol is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure serves as a valuable scaffold for the synthesis of various biologically active molecules, including acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease therapy.[1] The synthesis of this specific diastereomer, however, presents notable challenges in achieving high yield and stereoselectivity. This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during its synthesis and provide actionable troubleshooting strategies and frequently asked questions to optimize experimental outcomes.
This guide emphasizes a problem-solving approach, explaining the chemical principles behind the recommended optimizations. By understanding the "why" behind each step, researchers can make more informed decisions to enhance the efficiency and success of their synthetic endeavors.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and step-by-step solutions.
Issue 1: Low Overall Yield
Question: My multi-step synthesis of this compound is resulting in a very low overall yield. What are the most likely causes and how can I improve it?
Answer:
Low overall yield in a multi-step synthesis is a common problem and can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions in Key Steps: Each step in the synthesis has its own set of optimal conditions (temperature, solvent, catalyst, reaction time). Even minor deviations can significantly impact the yield of that step, which then propagates through the entire sequence.
-
Recommended Action: Re-evaluate and optimize each reaction step individually. For instance, in a catalytic hydrogenation of a pyridine precursor, the choice of catalyst (e.g., PtO₂, Rh₂O₃), solvent (e.g., acetic acid, trifluoroethanol), and hydrogen pressure are critical.[2][3] A Design of Experiments (DoE) approach can be highly effective in systematically screening and identifying the optimal combination of these parameters.
-
-
Incomplete Reactions: If a reaction does not go to completion, you are inherently starting the next step with less material.
-
Recommended Action: Monitor reaction progress meticulously using appropriate analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure you are allowing sufficient reaction time. If the reaction stalls, consider incremental additions of a reagent or a slight increase in temperature, while being mindful of potential side product formation.
-
-
Loss of Material During Work-up and Purification: Significant amounts of product can be lost during extractions, filtrations, and chromatography.
-
Recommended Action:
-
Extractions: Ensure the pH of the aqueous layer is optimized for the extraction of your piperidine product (which is basic). Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.
-
Chromatography: Use an appropriate stationary phase and solvent system. For polar compounds like piperidinols, silica gel chromatography can sometimes lead to tailing and product loss. Consider using a different adsorbent like alumina or employing a solvent system with a small amount of a basic modifier (e.g., triethylamine) to improve recovery.
-
-
-
Side Product Formation: Competing reactions can consume your starting material and reduce the yield of the desired product.
-
Recommended Action: Analyze your crude reaction mixture by NMR or LC-MS to identify any major side products. Understanding the structure of these byproducts can provide valuable clues about the undesired reaction pathways. For example, in reductions of ketone precursors, the formation of the undesired diastereomer is a common issue that needs to be addressed through the choice of reducing agent and reaction conditions.
-
Issue 2: Poor Diastereoselectivity
Question: I am obtaining a mixture of diastereomers ((2S,4S) and (2S,4R)) and the separation is challenging. How can I improve the diastereoselectivity of my reaction?
Answer:
Achieving high diastereoselectivity is a cornerstone of synthesizing this compound. The relative orientation of the methyl and hydroxyl groups is determined in a stereochemistry-defining step, which is often a reduction or a cyclization.
Strategies for Enhancing Diastereoselectivity:
-
Choice of Chiral Auxiliary or Catalyst: In asymmetric synthesis, the chiral auxiliary or catalyst is the primary director of stereochemistry.
-
Example: A well-established route involves the use of β-enaminoesters derived from (R)-(-)-2-phenylglycinol. The steric and electronic properties of this chiral auxiliary guide the formation of a zwitterionic bicyclic lactam intermediate with high diastereoselectivity (>95% dr) via an intramolecular Corey-Chaykovsky cyclization.[1] Subsequent steps then lead to the desired (2S,4S) product.
-
-
Sterically Hindered Reagents: The use of bulky reducing agents can favor the approach of the hydride from the less hindered face of a ketone precursor, leading to the desired stereoisomer.
-
Recommended Action: For the reduction of a 2-methylpiperidin-4-one precursor, compare the diastereoselectivity obtained with different reducing agents. For example, lithium tri-sec-butylborohydride (L-Selectride®) is more sterically demanding than sodium borohydride (NaBH₄) and may provide higher selectivity for the cis product.
-
-
Chelation-Controlled Reduction: If there is a nearby functional group that can coordinate with a metal-based reducing agent, this can lock the conformation of the molecule and direct the hydride delivery.
-
Recommended Action: While not always applicable to simple piperidinones, this is a powerful strategy in more complex systems. Consider if any protecting groups or substituents on your intermediate could be leveraged for chelation control.
-
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.
-
Recommended Action: Perform your stereochemistry-defining reduction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and analyze the diastereomeric ratio at each temperature to find the optimal condition.
-
Issue 3: Difficulty with Product Purification
Question: My final product is difficult to purify. I'm observing streaking on TLC and poor separation during column chromatography. What can I do?
Answer:
The polar and basic nature of this compound can indeed make purification challenging.
Purification Optimization Strategies:
-
Formation of a Salt: Converting the basic piperidine to a salt (e.g., hydrochloride or tartrate) can make it a crystalline solid that is often easier to purify by recrystallization than the free base is by chromatography.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same solvent or tartaric acid. The salt will often precipitate out and can be collected by filtration. This method can also aid in separating diastereomers, as diastereomeric salts have different solubilities.[4]
-
-
Modification of Chromatographic Conditions:
-
Basic Modifier: As mentioned previously, adding a small amount (0.1-1%) of a base like triethylamine or ammonia to your eluent can deactivate the acidic silanol groups on the silica gel surface, preventing strong adsorption of the basic product and reducing tailing.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for your column chromatography. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) can also be an effective alternative.
-
-
Derivatization: For analytical purposes (e.g., determining diastereomeric ratio by GC or HPLC), derivatizing the hydroxyl and/or amine group can improve chromatographic behavior. For example, acylation can produce less polar and more volatile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary strategies for synthesizing this compound with high stereocontrol include:
-
Chiral Pool Synthesis: This approach starts from a readily available chiral molecule. A notable example begins with (R)-(-)-2-phenylglycinol to create a chiral β-enaminoester, which then undergoes a highly diastereoselective intramolecular cyclization.[5] This route establishes the desired stereocenters early in the synthesis.
-
Catalytic Asymmetric Hydrogenation: This method typically involves the hydrogenation of a substituted pyridine precursor, such as 2-methyl-4-pyridinol, using a chiral catalyst. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric and diastereomeric excess.
-
Diastereoselective Reduction: This strategy involves the reduction of a 2-methylpiperidin-4-one precursor. The key is to select a reducing agent and conditions that favor the formation of the cis diastereomer, which corresponds to the (2S,4S) configuration.
Q2: How can I effectively monitor the progress of the catalytic hydrogenation of a pyridine ring?
A2: Monitoring the hydrogenation of an aromatic heterocycle can be done in several ways:
-
Hydrogen Uptake: Most hydrogenation reactors are equipped with a pressure gauge. A decrease in hydrogen pressure indicates that the reaction is proceeding. This method is good for a general indication of reactivity but does not provide information on product distribution.
-
TLC Analysis: Periodically take a small aliquot from the reaction mixture, work it up, and run a TLC. The disappearance of the starting pyridine spot and the appearance of the more polar piperidine product spot will indicate the reaction's progress.
-
GC-MS or LC-MS: These are the most accurate methods. They allow you to quantify the amount of starting material remaining and identify the formation of the desired product as well as any intermediates or side products.
-
¹H NMR Spectroscopy: The aromatic protons of the pyridine starting material have a distinct chemical shift (typically 7-8.5 ppm). The disappearance of these signals and the appearance of aliphatic signals (typically 1-4 ppm) corresponding to the piperidine ring is a clear indicator of reaction completion.
Q3: Are there any specific safety precautions I should take when working with catalytic hydrogenation?
A3: Yes, catalytic hydrogenations require strict safety protocols:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood, away from ignition sources. Ensure all connections in your hydrogenation apparatus are secure and leak-tested.
-
Catalysts: Some hydrogenation catalysts, like Raney Nickel and Palladium on Carbon (Pd/C), can be pyrophoric (ignite spontaneously in air), especially after use when they are dry and saturated with hydrogen. Always handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in a solvent. Do not allow them to dry out on filter paper. Quench used catalysts carefully with water.
-
Pressure: Use a blast shield when working with reactions under pressure. Regularly inspect your pressure vessel for any signs of wear or damage.
Quantitative Data Summary
The following table summarizes reported yields for key transformations in the synthesis of substituted piperidines, providing a benchmark for what can be achieved under optimized conditions.
| Reaction Type | Precursor | Reagent/Catalyst | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Pyridine Hydrogenation | 2,4-disubstituted pyridines | PtO₂, H₂ | >95:5 | 85-90% | [6] |
| Intramolecular Cyclization | β-enaminoester | Corey-Chaykovsky | >95:5 | High | [5] |
| Ketone Reduction | N-Boc-2-methylpiperidin-4-one | L-Selectride® | >90:10 | ~90% | N/A |
| N-Debenzylation | N-benzyl-piperidine | Pd/C, H₂ | N/A | Quantitative | [5] |
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-2-methylpiperidin-4-one
This protocol describes a general procedure for the diastereoselective reduction of a ketone precursor to favor the cis alcohol.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-Boc-2-methylpiperidin-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.0 M in THF, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The product should be more polar than the starting ketone.
-
Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the layers. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (2S,4S)-N-Boc-2-methylpiperidin-4-ol.
Protocol 2: Boc-Deprotection
This protocol outlines the removal of the N-Boc protecting group.
-
Dissolution: Dissolve the N-Boc protected piperidinol (1.0 eq) in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. A 4 M solution of HCl in 1,4-dioxane (5-10 eq) is commonly used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product will be the hydrochloride salt. If the free base is desired, the residue can be dissolved in water, basified with NaOH, and extracted with an organic solvent.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for diagnosing and addressing low yield in the synthesis.
References
- 1. This compound (89451-58-1) for sale [vulcanchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Stereoselective Synthesis of Piperidines
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for the common challenges encountered in the stereoselective synthesis of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving precise control over its stereochemistry is paramount for therapeutic efficacy.[1] This guide is structured to address specific issues through a question-and-answer format, grounded in established chemical principles and supported by authoritative literature.
Section 1: Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a direct and atom-economical route to piperidines. However, the aromaticity of the pyridine ring and the potential for catalyst inhibition present significant hurdles.[2][3]
Frequently Asked Questions (FAQs)
Q1: My pyridine hydrogenation is sluggish or incomplete. What are the likely causes and how can I resolve this?
A1: Slow or incomplete reactions are common and can stem from several factors:
-
Catalyst Poisoning: The pyridine starting material may contain impurities like sulfur or phosphine compounds from previous steps, which can poison noble metal catalysts.[2] Solution: Ensure rigorous purification of the pyridine precursor before hydrogenation.
-
Catalyst Inhibition: The basic nitrogen atom of the pyridine can coordinate to the metal center of the catalyst, inhibiting its activity.[2] Solution: The addition of acidic additives like HCl or acetic acid can protonate the nitrogen, reducing its inhibitory effect and enhancing reactivity.[2]
-
Insufficient Reaction Conditions: The aromatic stabilization of the pyridine ring requires sufficient energy to overcome. Low hydrogen pressure or temperature may be inadequate.[2] Solution: Increase hydrogen pressure (typically 30-80 bar) and temperature (60-80 °C).[2] Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium for this transformation.[2][4]
Q2: I'm observing poor diastereoselectivity in the hydrogenation of my substituted pyridine. How can I control the stereochemical outcome?
A2: Achieving high diastereoselectivity is a critical challenge. The choice of catalyst and reaction conditions plays a pivotal role in determining the final stereochemistry.
-
Catalyst Control: Different catalysts can favor the formation of different diastereomers. For instance, in the synthesis of substituted piperidines, 10% Pd/C often favors the trans-isomer, whereas PtO₂ can lead to the cis-isomer as the major product.[5][6] Rhodium catalysts are also known to favor the formation of cis products.[3]
-
Thermodynamic vs. Kinetic Control: In some cases, a kinetically favored product may form initially, which can then isomerize to the more thermodynamically stable product under prolonged reaction times or higher temperatures.[5] Monitor the reaction progress to identify the optimal time to stop the reaction.
-
Substrate Control: The substituents on the pyridine ring can direct the hydrogenation from a specific face of the molecule. This is often a reliable way to achieve high diastereoselectivity.
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Common Diastereoselectivity |
| PtO₂ (Adams' catalyst) | 30-80 | 25-80 | Often favors cis products[5] |
| Rh/C | 30-80 | 60-80 | Often favors cis products[3][7] |
| Pd/C | 30-80 | 60-100 | Often favors trans products[5] |
| Raney-Ni | 50-100 | 80-150 | Variable, can lead to over-reduction[8] |
Q3: My reaction is producing ring-opened byproducts. How can I prevent this "over-reduction"?
A3: Over-reduction, or hydrogenolysis of the C-N bond, leads to impurities like pentylamines.[4] To minimize this:
-
Catalyst Selection: Rhodium-based catalysts are generally more selective for ring hydrogenation without significant C-N bond cleavage compared to catalysts like Raney Nickel.[4]
-
Condition Optimization: Milder conditions (lower temperature and pressure) can help prevent over-reduction once the pyridine ring is saturated.
Experimental Protocol: Hydrogenation of a Substituted Pyridine
A representative procedure for the catalytic hydrogenation of a substituted pyridine using PtO₂ is as follows:[2]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[2] Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Purification: Filter the reaction mixture to remove the catalyst. Neutralize the filtrate and extract the product. Further purification can be achieved by column chromatography.
Caption: General experimental workflow for catalytic hydrogenation.
Section 2: Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring with defined stereochemistry.[8] Common methods include reductive amination, aza-Michael additions, and Prins cyclizations.
Frequently Asked Questions (FAQs)
Q1: I am getting low yields in my intramolecular reductive amination. What can I do to improve it?
A1: Low yields in intramolecular reductive amination can be due to inefficient imine/enamine formation or incomplete reduction.
-
pH Control: The pH of the reaction is crucial. Imine formation is typically favored under slightly acidic conditions (pH 4-6) to activate the carbonyl group without excessively protonating the amine.
-
Reducing Agent: The choice of reducing agent is important. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.
-
Concentration: For intramolecular reactions, the concentration should be optimized to favor ring closure over intermolecular side reactions.[9]
Q2: My aza-Prins cyclization is showing poor diastereoselectivity. How can I improve it?
A2: The diastereoselectivity of the aza-Prins cyclization is highly dependent on several factors:[10]
-
Acid Catalyst: The choice of Lewis or Brønsted acid is critical.[10] Screening different acids can significantly impact the stereochemical outcome. For example, MeAlCl₂ in refluxing chloroform can favor trans piperidines, while concentrated HCl at low temperatures can yield cis piperidines with high diastereoselectivity.[11][12]
-
Temperature: Temperature plays a significant role. Low temperatures often favor the kinetically controlled formation of the cis isomer, which may isomerize to the thermodynamically more stable trans isomer upon warming.[11][12]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the diastereomeric outcome.[10]
Caption: Decision tree for troubleshooting low diastereoselectivity.
Section 3: Asymmetric Mannich and Aza-Diels-Alder Reactions
Intermolecular reactions like the Mannich and aza-Diels-Alder reactions are powerful tools for constructing functionalized piperidines. Controlling both enantioselectivity and diastereoselectivity is a key challenge.
Frequently Asked Questions (FAQs)
Q1: My organocatalyzed aza-Diels-Alder reaction has low enantioselectivity. How can I improve it?
A1: Low enantioselectivity in organocatalyzed reactions often points to issues with the catalyst or reaction conditions.
-
Catalyst Choice: The structure of the organocatalyst is paramount. For example, in domino Michael addition/aminalization reactions, O-TMS protected diphenylprolinol catalysts are effective in creating multiple stereocenters with high enantioselectivity.[1]
-
Additives: Co-catalysts or additives can significantly influence the outcome. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched piperidines.[8]
-
Reaction Pathway: The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which can erode stereoselectivity.[2][13] The choice of catalyst can influence this pathway.[2]
Q2: I am struggling with the stereoselectivity of a three-component Mannich reaction. What are the key considerations?
A2: Three-component reactions are efficient but controlling stereoselectivity can be complex.
-
Pre-formation of Imines: In some cases, pre-forming the imine from the aldehyde and amine before adding the nucleophile can lead to better stereochemical control.
-
Chiral Auxiliaries: The use of a chiral amine or a chiral auxiliary on one of the components can effectively direct the stereochemical outcome.[9]
-
Catalysis: Chiral Brønsted acids or Lewis acids can be employed to catalyze the reaction enantioselectively. The nitro-Mannich (aza-Henry) reaction, for example, has been successfully implemented with chiral thiourea catalysts to produce syn-β-nitroamines with good diastereo- and enantioselectivity.[14][15]
Q3: Do I need to protect the piperidine nitrogen during synthesis?
A3: It is highly recommended to use an N-protected piperidine derivative, especially when using reagents that can react with the basic piperidine nitrogen.[2] Common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions.[2][16] The protecting group can be removed in a subsequent step if the free amine is desired.[2] The nature of the protecting group can also influence the steric hindrance and conformational preferences of the ring, thereby affecting the diastereoselectivity of subsequent reactions.[5][17]
This guide provides a foundational framework for troubleshooting common issues in the stereoselective synthesis of piperidines. For more complex challenges, consulting detailed literature and considering alternative synthetic routes is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. merckmillipore.com [merckmillipore.com]
- 14. The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-Disubstituted Piperidines
Welcome to the Technical Support Center for the synthesis of 2,4-disubstituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during these complex synthetic routes. The following question-and-answer format provides in-depth technical guidance, grounded in mechanistic principles and practical laboratory experience, to help you navigate the intricacies of piperidine chemistry and achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Stereoselectivity and Epimerization
Question 1: My reaction is producing a mixture of diastereomers instead of the desired single isomer of a 2,4-disubstituted piperidine. What are the likely causes and how can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the synthesis of 2,4-disubstituted piperidines is a common challenge, often influenced by the chosen synthetic route and reaction conditions. The formation of diastereomeric mixtures can typically be attributed to two main factors: a non-stereoselective cyclization step or post-cyclization epimerization.
Potential Causes and Solutions:
-
Non-Stereoselective Cyclization: The inherent stereoselectivity of your cyclization reaction may be low. For instance, in a catalytic hydrogenation of a disubstituted pyridine, the facial selectivity of the hydrogen addition can be influenced by the catalyst, solvent, and substituents.[1]
-
Troubleshooting:
-
Catalyst Screening: The choice of hydrogenation catalyst is critical. Platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C) can exhibit different selectivities. It is advisable to screen a variety of catalysts.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the substrate's conformation and its approach to the catalyst surface. Experiment with a range of solvents, from protic (e.g., acetic acid, ethanol) to aprotic (e.g., THF, ethyl acetate).
-
Protecting Group Strategy: The nature of the nitrogen protecting group can significantly impact the stereochemical outcome by exerting steric or electronic effects that favor a specific transition state.[1] Consider evaluating different protecting groups (e.g., Boc, Cbz, Benzyl).
-
-
-
Epimerization: An initially formed desired diastereomer can epimerize to a more thermodynamically stable isomer under the reaction or work-up conditions. This is particularly prevalent if there is an acidic proton at a stereocenter, such as the α-position to a carbonyl group in a piperidone intermediate.[1][2]
-
Troubleshooting:
-
Base and Temperature Control: If your reaction involves a basic step (e.g., Dieckmann condensation), the choice of base and temperature is crucial. Strong, non-nucleophilic bases (e.g., LDA, LHMDS) at low temperatures can minimize epimerization compared to alkoxides at higher temperatures.[3]
-
Acidic Conditions: Acidic work-up or purification conditions can also induce epimerization. Neutralize the reaction mixture carefully and consider using buffered solutions.
-
Thermodynamic vs. Kinetic Control: Understand whether your reaction conditions favor the kinetic or thermodynamic product. A thermodynamically controlled reaction will yield the most stable diastereomer, which may not be the one you desire. Shorter reaction times and lower temperatures generally favor the kinetic product.
-
-
Experimental Protocol: Screening for Optimal Hydrogenation Conditions
-
Setup: In parallel reaction vials, place the 2,4-disubstituted pyridine substrate (1.0 eq).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 5 mol% PtO₂, 10% Pd/C, 5% Rh/C).
-
Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid, ethanol, THF).
-
Hydrogenation: Place the vials in a hydrogenation apparatus and pressurize with hydrogen (e.g., 50 psi).
-
Monitoring: Stir the reactions at room temperature and monitor the progress by TLC or LC-MS.
-
Analysis: Upon completion, filter the catalyst, concentrate the filtrate, and analyze the diastereomeric ratio by ¹H NMR or chiral HPLC.
Question 2: I am observing epimerization at the C-2 position of my N-Boc protected 2,4-disubstituted piperidine. How can I suppress this side reaction?
Answer:
Epimerization at the C-2 position of an N-Boc protected piperidine is a well-documented issue, often driven by the formation of an enolate intermediate under basic conditions.[1] The conformational preferences of the N-Boc group can also play a role in the relative stabilities of the diastereomers.
Mechanistic Insight:
Under basic conditions, a proton at the C-2 position can be abstracted, especially if it is activated by an adjacent electron-withdrawing group (e.g., an ester). The resulting planar enolate can be re-protonated from either face, leading to a mixture of diastereomers. The final ratio is often dictated by thermodynamic stability. For a 2,4-disubstituted N-Boc piperidine, the trans isomer may be thermodynamically favored as it can adopt a conformation that minimizes unfavorable steric interactions.[1]
Troubleshooting Strategies:
-
Choice of Base: Employ a less basic or a sterically hindered non-nucleophilic base for any necessary deprotonation steps. For example, using lithium diisopropylamide (LDA) at -78 °C can favor kinetic deprotonation and reduce the extent of epimerization compared to using sodium ethoxide at room temperature.[3]
-
Reaction Time and Temperature: Minimize reaction times and maintain the lowest possible temperature to suppress the equilibrium that leads to epimerization.
-
Protecting Group Modification: If epimerization remains a persistent issue, consider switching from a Boc group to a protecting group that is less likely to influence the conformational equilibrium in a way that favors the undesired isomer. An N-benzyl group, for instance, may offer different conformational constraints.
-
Post-Synthetic Epimerization: Be mindful of purification conditions. Chromatography on silica gel, which is slightly acidic, can sometimes induce epimerization. Consider using neutral alumina or a buffered mobile phase.
Diagram: Epimerization of a 2,4-Disubstituted Piperidine
Caption: Base-catalyzed epimerization pathway.
Category 2: Side Reactions in Common Synthetic Routes
Question 3: I am attempting a Dieckmann condensation to form a 2,4-disubstituted piperidone, but I am getting a low yield and several side products. What could be going wrong?
Answer:
The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, but it is susceptible to several side reactions, especially when synthesizing highly substituted systems like 2,4-disubstituted piperidones.
Common Issues and Solutions:
-
Intermolecular Claisen Condensation: If the reaction is too concentrated, intermolecular condensation between two different diester molecules can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.[4]
-
Troubleshooting: Employ high-dilution conditions. This can be achieved by slowly adding the diester substrate to a solution of the base over an extended period.
-
-
Reverse Dieckmann Reaction: The Dieckmann condensation is a reversible reaction. If the resulting β-keto ester does not have an enolizable proton, the equilibrium can shift back towards the starting materials, especially at higher temperatures.[5]
-
Troubleshooting: Use a stoichiometric amount of a strong base to deprotonate the product and drive the reaction forward. A subsequent acidic workup is then required to protonate the enolate.
-
-
Amide Formation: If you are using an alkoxide base in an alcohol solvent that corresponds to the ester, transesterification is generally not an issue. However, if your substrate contains other functionalities, such as an amine, side reactions can occur. In the context of piperidone synthesis from an amino-diester, intramolecular amidation to form a lactam can be a competing pathway.
-
Troubleshooting: Ensure that the nitrogen is appropriately protected before attempting the Dieckmann condensation.
-
-
Elimination Reactions: Depending on the substitution pattern and the presence of leaving groups, base-mediated elimination reactions can occur.
Table: Troubleshooting Dieckmann Condensation for Piperidone Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield/Oligomerization | Intermolecular Claisen condensation | Use high-dilution conditions; slow addition of the substrate. |
| Reaction Reversal | Equilibrium favors starting materials | Use a stoichiometric amount of a strong base (e.g., NaH, LDA). |
| Formation of Lactam | Intramolecular amidation | Protect the nitrogen atom (e.g., as a Boc or Cbz carbamate). |
| Complex Mixture of Products | Multiple competing side reactions | Use a strong, non-nucleophilic base (e.g., LDA, KHMDS) at low temperatures (-78 °C). |
Diagram: Competing Pathways in Dieckmann Condensation
Caption: Concentration effect on Dieckmann condensation.
Question 4: My intramolecular aza-Michael addition to form a 2,4-disubstituted piperidine is sluggish and gives byproducts. How can I optimize this reaction?
Answer:
The intramolecular aza-Michael (IMAM) reaction is a common strategy for piperidine synthesis, but its success is highly dependent on the substrate and reaction conditions. Sluggish reactions and byproduct formation are often linked to the nucleophilicity of the amine, the nature of the Michael acceptor, and the choice of catalyst.
Potential Problems and Optimization Strategies:
-
Low Amine Nucleophilicity: If the nitrogen is part of a carbamate or sulfonamide protecting group, its nucleophilicity is significantly reduced, which can slow down the cyclization.
-
Troubleshooting:
-
Catalysis: The use of a Brønsted or Lewis acid catalyst can activate the Michael acceptor, making it more electrophilic and facilitating the addition of a less nucleophilic amine. Trifluoroacetic acid is a common co-catalyst in organocatalytic IMAM reactions.[6]
-
Base Catalysis: Alternatively, a base can be used to deprotonate the amine, increasing its nucleophilicity. However, this can also promote side reactions.
-
-
-
Competing Polymerization: The intermolecular aza-Michael addition can compete with the desired intramolecular reaction, leading to polymer formation, especially at higher concentrations.
-
Troubleshooting: Similar to the Dieckmann condensation, running the reaction under high-dilution conditions can favor the intramolecular pathway.
-
-
Formation of Pyrrolidines (5-exo-tet vs. 6-endo-tet): Depending on the length and flexibility of the tether between the amine and the Michael acceptor, a 5-exo-tet cyclization to form a pyrrolidine can sometimes compete with the desired 6-endo-tet cyclization for the piperidine ring. While the 6-endo cyclization is generally favored for Michael additions, electronic and steric factors can influence the outcome.[7]
-
Troubleshooting: The design of the substrate is key. The rigidity of the tether can be modified to disfavor the 5-membered ring transition state.
-
-
Retro-Aza-Michael Reaction: The aza-Michael addition can be reversible, and the equilibrium may not favor the cyclized product under certain conditions.
-
Troubleshooting: Once the desired piperidine is formed, subsequent in-situ functionalization or protection can trap the product and prevent the reverse reaction.
-
Experimental Protocol: Optimization of Catalytic Intramolecular Aza-Michael Addition
-
Substrate Preparation: Synthesize the N-protected amino-alkene or amino-alkyne substrate.
-
Reaction Setup: In a series of vials, dissolve the substrate in a suitable solvent (e.g., CH₂Cl₂, toluene).
-
Catalyst Screening: To each vial, add a different catalyst/co-catalyst system. Examples include:
-
No catalyst (thermal reaction)
-
A Brønsted acid (e.g., TFA, CSA)
-
A Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃)
-
An organocatalyst (e.g., a chiral amine with a co-catalyst)[6]
-
-
Temperature Screening: Run the reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
Monitoring and Analysis: Monitor the reactions by TLC or LC-MS to determine the rate of conversion and the formation of byproducts.
-
Optimization: Based on the results, select the optimal catalyst and temperature for a larger-scale reaction.
References
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. reddit.com [reddit.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis
Welcome to the Technical Support Center for Piperidine Derivative Synthesis. The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis of these valuable heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine product has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine is typically due to oxidation products.[3] While this may not impact all downstream applications, high-purity is often essential. The most effective method for removing these colored impurities is distillation.[3][4] To prevent re-oxidation, it is crucial to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3]
Q2: I'm struggling to separate my piperidine product from a pyridine impurity by distillation. Why is this happening?
Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[3] To overcome this, a chemical separation is recommended. Piperidine, being a stronger base, will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate, while pyridine remains in solution.[3][5] This allows for separation by filtration. The free piperidine can then be liberated from the salt by treatment with a strong base like sodium hydroxide (NaOH).[5]
Q3: My solution of a piperidine derivative in an aprotic solvent like DMF or acetonitrile crystallized upon storage. What is the cause?
This is a common issue with amines. The crystallization is likely due to the formation of a salt.[3] Piperidine derivatives can react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases (e.g., HCl liberated from other reagents) to form hydrochloride salts.[3][6] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. To prevent this from occurring, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[3]
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific problems encountered during common synthetic routes to piperidine derivatives.
Issue 1: Low Yield in Reductive Amination
Reductive amination is a powerful method for constructing the piperidine ring, often in a one-pot fashion from a dicarbonyl compound and an amine.[7][8] However, low yields are a frequent hurdle.
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The formation of the iminium ion intermediate is a critical, pH-dependent equilibrium.[9]
-
Solution: The reaction should be conducted in a mildly acidic pH range of 4-6.[9] This can be achieved by adding a reagent like acetic acid.
-
-
Improper Choice of Reducing Agent: The reducing agent's selectivity and stability are paramount.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent as it is mild, selective for iminium ions over carbonyls, and effective in slightly acidic conditions.[9][10] Sodium cyanoborohydride (NaBH₃CN) is also effective but highly toxic. Sodium borohydride (NaBH₄) is less selective and can reduce the starting aldehyde or ketone, leading to byproducts.[9][10]
-
-
Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.[9]
-
Solution: Ensure all glassware is thoroughly dried (e.g., oven-dried) and use anhydrous solvents.[9]
-
-
Competing Side Reactions: The primary side reaction is the reduction of the starting carbonyl compound.
-
Solution: Employ a reducing agent that is more selective for the iminium ion, such as STAB.[9]
-
Workflow for Troubleshooting Low Yield in Reductive Amination:
Caption: Troubleshooting workflow for low yields in reductive amination.
Issue 2: Over-Alkylation and Quaternary Salt Formation in N-Alkylation
Direct N-alkylation of a piperidine with an alkyl halide is a common method for introducing substituents on the nitrogen atom. A frequent side reaction is the second alkylation of the newly formed tertiary amine, leading to a quaternary ammonium salt.[11] This byproduct can be difficult to remove and reduces the yield of the desired product.[11]
Potential Causes & Solutions:
-
Stoichiometry: An excess of the alkylating agent significantly increases the likelihood of a second alkylation.[11]
-
Solution: Use a stoichiometric amount or a slight excess of the piperidine relative to the alkylating agent. Slowly add the alkylating agent to the reaction mixture using a syringe pump to maintain a low concentration of the alkylating agent at all times.[12]
-
-
Increased Nucleophilicity of the Product: The tertiary amine product is often more nucleophilic than the starting secondary amine, making the second alkylation kinetically favorable.
-
Solution: Running the reaction at a lower temperature can help to control the reaction rate. The presence of a mild, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) can neutralize the acid formed during the reaction without promoting over-alkylation.[12]
-
-
Reaction Conditions: The choice of solvent and temperature can influence the relative rates of mono- and di-alkylation.[11]
Protocol for Controlled Mono-N-Alkylation:
-
To a stirred solution of piperidine (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add a solution of the alkyl halide (1.0 equivalent) in acetonitrile dropwise over several hours at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.[5]
Issue 3: Poor Stereocontrol in Piperidine Synthesis
Achieving the desired stereochemistry in substituted piperidines is a significant challenge, particularly when multiple stereocenters are present.[13]
Potential Causes & Solutions:
-
Reaction Mechanism: The reaction pathway can dictate the stereochemical outcome. For instance, in Aza-Diels-Alder reactions, a stepwise Mannich-Michael pathway may compete with the concerted [4+2] cycloaddition, leading to poor stereoselectivity.[3]
-
Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of new stereocenters.
-
Catalyst Control: Asymmetric catalysis is a powerful tool for controlling stereochemistry.
-
Solution: Employing chiral catalysts can provide enantioselective access to specific stereoisomers.
-
Data on Stereocontrol in N-Directed Hydroboration:
| Substrate | Major Product Stereochemistry | Diastereomeric Ratio | Reference |
| N-Benzyl-2-(2'-propenyl)piperidine | cis-fused bicyclic transition state | >95:5 | [14] |
| N-H-2-(2'-propenyl)piperidine | Mixture of stereoisomers | ~1:1 | [14] |
Issue 4: Challenges in the Catalytic Hydrogenation of Pyridines
The reduction of pyridine rings to piperidines is a fundamental transformation. However, the aromaticity of the pyridine ring makes this a challenging reduction, often requiring harsh conditions.[16][17]
Potential Causes & Solutions:
-
Catalyst Inactivity/Poisoning: The nitrogen atom in pyridine can coordinate to the metal catalyst and inhibit its activity.
-
Harsh Reaction Conditions: High pressures and temperatures are typically required to overcome the aromatic stabilization energy.[16]
-
Incomplete Reduction or Side Reactions: In some cases, partial reduction to tetrahydropyridines can occur, or functional groups on the pyridine ring can undergo hydrogenolysis.
-
Solution: Careful selection of the catalyst and reaction conditions is crucial. For example, rhodium-based catalysts may be more effective for certain substituted pyridines.[1] Monitoring the reaction for complete consumption of the starting material is essential.
-
General Protocol for Pyridine Hydrogenation:
-
In a high-pressure vessel, dissolve the substituted pyridine in glacial acetic acid.
-
Add the PtO₂ catalyst (typically 5-10 mol%).[18]
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50-70 bar.[18]
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).[18]
-
Monitor the reaction by observing hydrogen uptake or by analyzing aliquots.
-
Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the mixture through Celite to remove the catalyst.[18]
Logical Flow for Selecting a Piperidine Synthesis Strategy:
Caption: Decision tree for selecting a suitable piperidine synthesis method.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thalesnano.com [thalesnano.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
stability issues of (2S,4S)-2-methylpiperidin-4-ol under acidic conditions
Introduction
Welcome to the technical support guide for (2S,4S)-2-methylpiperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals who utilize this chiral building block in their synthetic and experimental workflows. This compound is a valuable piperidine derivative, but its structural features present specific stability challenges, particularly under acidic conditions. This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you anticipate and manage these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after an acidic workup or purification step involving this compound. What is the likely cause?
A1: The most probable cause is acid-catalyzed degradation of the parent molecule. The piperidine ring system in this compound is susceptible to instability in highly acidic environments, leading to the formation of one or more degradation products that will appear as new peaks in your chromatogram.
Q2: What is the primary degradation pathway for this compound under acidic conditions?
A2: The principal degradation mechanism is an acid-catalyzed hydrolytic ring-opening. Under acidic conditions, particularly at a pH below 3, the piperidine ring can undergo C-N bond cleavage, resulting in the formation of linear amino alcohols[1]. This fundamentally alters the structure of the molecule.
Q3: How can I prevent or minimize this degradation during my routine experimental work?
A3: To maintain the stability of this compound, it is crucial to control the pH of your solutions.
-
Maintain pH > 3: Whenever possible, keep aqueous and reaction solutions at a pH above 3.
-
Temperature Control: Perform acidic steps at the lowest practical temperature to slow the rate of degradation.
-
Limit Exposure Time: Minimize the duration that the compound is exposed to acidic conditions.
-
Inert Atmosphere: While the primary concern with acid is ring-opening, using an inert atmosphere (e.g., Nitrogen or Argon) can help prevent potential oxidative side reactions.
Q4: Can acidic conditions affect the stereochemistry of the compound even if the ring doesn't open?
A4: Yes, acidic conditions can potentially lead to epimerization. The protonation of the piperidine nitrogen can facilitate the racemization at the C2 position[1][2]. While ring-opening is often the more significant issue at low pH, loss of enantiomeric purity is a valid concern that should be monitored using a suitable chiral analytical method if stereochemical integrity is critical.
Core Mechanism: Acid-Catalyzed Degradation
Understanding the chemical mechanism of degradation is fundamental to preventing it. The instability of this compound in acid is driven by the basicity of the piperidine nitrogen atom.
-
Protonation: In an acidic medium (H₃O⁺), the lone pair of electrons on the nitrogen atom is readily protonated, forming a positively charged piperidinium ion.
-
Activation of C-N Bonds: This positive charge on the nitrogen acts as a powerful electron-withdrawing group, weakening the adjacent C2-N and C6-N bonds.
-
Nucleophilic Attack: A nucleophile, typically water in an aqueous acidic solution, attacks one of the activated carbon atoms (C2 or C6).
-
Ring Cleavage: This attack leads to the cleavage of the C-N bond, opening the piperidine ring to form a linear amino alcohol derivative.
The diagram below illustrates this proposed pathway.
Caption: Proposed mechanism for acid-catalyzed ring-opening.
Troubleshooting Guide for Common Experimental Issues
| Observed Issue | Potential Root Cause & Explanation | Recommended Actions & Solutions |
| Gradual loss of parent compound peak area over time in stored acidic HPLC samples. | Ongoing Degradation: The compound is degrading in the acidic mobile phase or sample diluent while sitting in the autosampler. | 1. Neutralize Samples: If possible, neutralize samples immediately after preparation and before injection. 2. Adjust Mobile Phase: If chromatography allows, increase the pH of the mobile phase to be > 3.0. 3. Use Cooled Autosampler: Set the autosampler temperature to 4-10°C to slow degradation. 4. Time-Sensitive Analysis: Analyze samples immediately after preparation. |
| Appearance of a new, broad peak in the chromatogram. | Formation of Unstable Degradant: The initial ring-opened product may itself be unstable and exist in equilibrium with other forms, leading to poor peak shape. | 1. Employ LC-MS: Use mass spectrometry to identify the mass of the new peak(s) and confirm if it corresponds to a hydrated or rearranged product. 2. Perform Forced Degradation: Conduct a controlled forced degradation study (see Protocol 1) to confirm the identity of the degradation products.[3][4] |
| Inconsistent results in bioassays or downstream reactions. | Loss of Active Compound: The concentration of the active parent compound is lower than expected due to degradation during an earlier acidic step, affecting stoichiometry and results. | 1. Quantify Before Use: Use a validated stability-indicating HPLC method (see Protocol 2) to confirm the purity and concentration of the compound immediately before use. 2. Re-evaluate Workflow: Review all preceding steps. If an acidic purification (e.g., silica gel chromatography with acidic modifiers) was used, consider alternative methods like neutral alumina or prep-HPLC with a buffered mobile phase. |
| Changes in enantiomeric excess (ee%) or diastereomeric ratio (dr). | Acid-Catalyzed Epimerization: Protonation of the ring nitrogen can facilitate inversion of the stereocenter at C2, which is adjacent to the nitrogen atom.[1][2] | 1. Chiral Analysis: Implement a robust chiral HPLC or SFC method to monitor the stereochemical purity throughout your process. 2. Avoid Harsh Conditions: Minimize exposure to both strong acids and high temperatures, as both can accelerate epimerization. |
Recommended Protocols & Workflows
These protocols provide a validated framework for investigating and controlling the stability of this compound.
Protocol 1: Forced Degradation Study for Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability profile, a common practice in pharmaceutical development.[3][4][5]
Objective: To determine the rate and products of degradation under defined acidic stress conditions.
Materials:
-
This compound
-
Class A Volumetric Glassware
-
HPLC or UPLC system with UV/PDA detector
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Heating block or water bath
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Control Sample (T=0): Dilute the stock solution with a 50:50 mixture of water and methanol to a final concentration of ~50 µg/mL. Analyze immediately via HPLC (see Protocol 2). This is your unstressed control.
-
Acid Stress Sample: In a sealed vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl.
-
Incubation: Place the vial in a heating block set to 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specific time points (e.g., 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot by adding an equivalent volume of 0.1 M NaOH.
-
Analysis: Dilute the neutralized sample to the target concentration (~50 µg/mL) with a 50:50 water/methanol mixture and analyze by HPLC.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradant formed at each time point by comparing peak areas to the T=0 control.
Caption: Workflow for a forced acid degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the parent compound in the presence of its degradation products, impurities, and excipients.
Objective: To develop an RP-HPLC method capable of separating this compound from its acid-degradation products.
Starting Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development Steps:
-
Gradient Screening: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on both the T=0 control sample and a degraded sample from Protocol 1. This will establish the approximate retention times.
-
Optimize Resolution: Adjust the gradient slope around the elution time of the parent and degradant peaks to achieve baseline separation (Resolution > 2.0).
-
pH Evaluation: If peak shape is poor, particularly for the parent amine, consider adjusting the mobile phase pH. A slightly higher pH (e.g., 5.0-6.0) may improve the peak shape of the piperidine compound without causing on-column degradation.
-
Validation: Once optimized, the method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[5] The use of five or six replicate samples for stability assessments is recommended to ensure robust results.[6]
Summary of Hypothetical Forced Degradation Data
The table below illustrates typical data one might obtain from a forced degradation study as described in Protocol 1.
| Time (Hours) | Stress Condition | % Parent Compound Remaining | % Primary Degradant (Area) | Notes |
| 0 | Control | 100% | 0% | Baseline measurement. |
| 2 | 0.1 M HCl, 60°C | 85.2% | 14.1% | Degradation is evident early. |
| 4 | 0.1 M HCl, 60°C | 71.5% | 27.5% | Significant loss of parent compound. |
| 8 | 0.1 M HCl, 60°C | 48.9% | 49.8% | Approaching 50% degradation. |
| 24 | 0.1 M HCl, 60°C | 15.3% | 82.5% | Compound is highly unstable under these conditions. |
References
Technical Support Center: Scale-Up Considerations for (2S,4S)-2-Methylpiperidin-4-ol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (2S,4S)-2-methylpiperidin-4-ol. This chiral piperidine is a crucial building block in the pharmaceutical industry, and its stereocontrolled synthesis on a large scale presents unique challenges. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to assist researchers and process chemists in navigating the complexities of its production.
Section 1: Frequently Asked Questions (FAQs) - Synthesis Strategy & Stereocontrol
This section addresses common high-level questions regarding the synthetic approach to this compound.
Q1: What are the primary industrial-scale synthetic routes to this compound?
A1: While several routes exist, two strategies dominate due to their efficiency and scalability:
-
Stereoselective Catalytic Hydrogenation of a Pyridine Precursor: This is the most common and atom-economical approach. It typically involves the hydrogenation of a substituted pyridine, such as 2-methyl-4-pyridinol or a protected analogue, using a heterogeneous catalyst. The key challenge is controlling the stereochemistry to favor the cis-(2S,4S) isomer.[1][2] Catalysts like platinum, rhodium, and ruthenium on various supports are frequently employed under acidic conditions to achieve high diastereoselectivity.[1][3]
-
Diastereoselective Reduction of a Piperidinone: This route involves the synthesis of a chiral piperidinone precursor, such as (S)-2-methylpiperidin-4-one, followed by a diastereoselective reduction of the ketone.[4] While this can offer excellent stereocontrol, it often involves more synthetic steps compared to direct hydrogenation of a pyridine. The choice of reducing agent is critical to favor the equatorial attack on the ketone, yielding the desired cis-alcohol.
A less common but elegant academic approach involves asymmetric synthesis starting from chiral building blocks like (R)-(-)-2-phenylglycinol to construct the piperidine ring with predefined stereocenters.[5][6] However, these multi-step routes are often less economically viable for large-scale manufacturing.
Q2: How can I maximize the formation of the desired (2S,4S)-cis isomer during the catalytic hydrogenation of a 2-methyl-4-hydroxypyridine precursor?
A2: Achieving high cis-diastereoselectivity is a classic challenge in piperidine synthesis. The outcome is governed by the mechanism of hydrogen addition to the pyridine ring adsorbed on the catalyst surface. Several factors must be optimized:
-
Catalyst Choice: Platinum-based catalysts, particularly Platinum(IV) oxide (PtO₂), are widely reported to give good cis-selectivity, especially in acidic media like glacial acetic acid.[1] Rhodium and Ruthenium catalysts can also be effective but may require more extensive screening.[3][7]
-
Solvent and pH: Hydrogenation in acidic solvents (e.g., acetic acid, or an alcohol with added HCl) is crucial. Protonation of the pyridine nitrogen is thought to influence its orientation on the catalyst surface, favoring hydrogen delivery from the same face, leading to the cis product.
-
Temperature and Pressure: Milder conditions are generally preferred. High temperatures and pressures can sometimes reduce selectivity and lead to side reactions like deoxygenation (loss of the hydroxyl group). Typical conditions range from room temperature to 70°C and 50 to 70 bar of hydrogen pressure.[1]
Q3: My diastereomeric ratio (d.r.) of cis:trans isomers is poor. What experimental parameters should I investigate first?
A3: A poor d.r. is a common issue that requires systematic troubleshooting. The cause often lies in suboptimal reaction conditions that allow for competing reduction pathways. Below is a logical workflow to diagnose the problem.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Piperidine Stereoisomers
Welcome to the Technical Support Center for the characterization of piperidine stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the stereochemical analysis of piperidine-containing compounds. The inherent conformational flexibility of the piperidine ring, coupled with the potential for multiple chiral centers, often leads to complex analytical data. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure accurate and reliable characterization of your stereoisomers.
Frequently Asked Questions (FAQs)
Q1: Why are the NMR spectra of my substituted piperidine so complex and difficult to interpret?
A1: The complexity often arises from the conformational isomerism of the piperidine ring.[1][2] The six-membered ring can exist in multiple conformations, most commonly chair and boat forms, which can interconvert at a rate comparable to the NMR timescale.[1][2] This "ring-flipping" can lead to broadened peaks or the appearance of multiple sets of signals for a single diastereomer, as different conformers are present in solution.[1] The rate of this exchange is often temperature-dependent, and what appears as a complex spectrum at room temperature may resolve into distinct sets of sharp signals at lower temperatures.
Q2: I'm struggling to separate the diastereomers of my piperidine derivative by flash chromatography. What are my options?
A2: While flash chromatography is a common first approach, closely related diastereomers can be challenging to separate.[3] If you're facing poor resolution, consider the following:
-
Optimize your solvent system: A systematic screening of different solvent polarities and compositions is crucial.
-
Switch to a different stationary phase: If silica gel is not providing adequate separation, consider alumina or other modified silica phases.[3]
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC), in both normal and reversed-phase modes, offers significantly higher resolving power for closely related diastereomers.[3][4]
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and greener alternative to HPLC, often providing excellent resolution.[3]
-
Derivatization: In some cases, derivatizing the piperidine nitrogen or another functional group can alter the physical properties of the diastereomers, making them easier to separate.[3]
Q3: How can I definitively determine the absolute configuration of my chiral piperidine compound?
A3: Determining the absolute configuration requires specific analytical techniques. While relative configuration can often be deduced from NMR coupling constants and NOE data, absolute configuration requires comparison to a known chiral standard. Common methods include:
-
X-ray Crystallography: This is the "gold standard" for determining absolute configuration, provided you can obtain a suitable single crystal.[5][6][7] The presence of a heavy atom can enhance the reliability of the assignment.[5][8]
-
Vibrational Circular Dichroism (VCD): VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light.[9][10][11] By comparing the experimental VCD spectrum to one predicted by density functional theory (DFT) calculations, the absolute configuration can be determined without the need for crystallization.[9][10][12]
-
Chiral Derivatization (e.g., Mosher's Method): By reacting your chiral piperidine (if it contains a suitable functional group like a hydroxyl or amine) with an enantiomerically pure chiral derivatizing agent, you create diastereomers.[13][14][15][16][17] The analysis of the resulting ¹H or ¹⁹F NMR spectra can allow for the assignment of the absolute configuration.[14][15][16]
Troubleshooting Guides
Troubleshooting Poor Resolution of Piperidine Diastereomers in HPLC
Problem: You are observing co-elution or poor separation of your piperidine diastereomers on a C18 reversed-phase HPLC column.
Probable Cause: The structural differences between the diastereomers are not sufficient to provide differential partitioning on a standard C18 stationary phase. Additionally, the basic nature of the piperidine nitrogen can lead to interactions with residual silanols on the silica support, causing peak tailing.[18]
Suggested Solution:
Detailed Protocol for Mobile Phase Modification:
-
Prepare Stock Solutions:
-
Initial Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of your compounds.
-
Focused Gradient: Once the elution window is known, run a shallower gradient around that window to improve resolution.
-
Isocratic Hold: If the peaks are still not fully resolved, an isocratic hold at a specific mobile phase composition may provide the necessary separation.
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Mobile Phase Additive | None | 0.1% TFA or DEA | Improves peak shape by suppressing silanol interactions.[4][18] |
| Organic Modifier | Acetonitrile | Methanol | Can alter the selectivity between diastereomers. |
| Column Temperature | Ambient | 40 °C | Can improve efficiency and change selectivity.[4] |
Resolving Complex NMR Spectra from Piperidine Ring Conformational Isomerism
Problem: The ¹H NMR spectrum of your purified piperidine derivative shows broad signals or more peaks than expected, suggesting the presence of multiple species in solution.
Probable Cause: The piperidine ring is undergoing slow conformational exchange (ring-flipping) on the NMR timescale at room temperature.[1][2] This results in an average spectrum or the observation of multiple conformers.
Suggested Solution:
Experimental Protocol for Variable Temperature (VT) NMR:
-
Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent that has a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or Methanol-d₄).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Cooling and Equilibration: Lower the temperature of the NMR probe in increments of 10-20 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Acquire spectra at each temperature until you observe either the sharpening of the broad signals into a single set of peaks or the resolution of two or more distinct sets of signals, indicating the "freezing out" of individual conformers.
-
Analysis: Analyze the spectra at the lowest temperature where the signals are sharp. The integration of the signals for each conformer can provide an estimate of their relative populations. Use 2D NMR techniques at this temperature to elucidate the structure of the major conformer.[19]
Confirming the Absolute Stereochemistry of Chiral Piperidine Derivatives
Problem: You have successfully synthesized an enantiomerically pure piperidine derivative, but you need to confirm its absolute configuration.
Probable Cause: Standard analytical techniques like NMR and HPLC can confirm relative stereochemistry and enantiomeric purity, but not the absolute configuration.
Suggested Solution:
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
Principle: VCD measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule.[9][10][11] The resulting spectrum is unique to a specific enantiomer. By comparing the experimental VCD spectrum to a theoretically calculated spectrum, the absolute configuration can be determined.[9][12]
Experimental Workflow:
-
Sample Preparation: Dissolve 5-10 mg of your enantiomerically pure sample in a suitable solvent (e.g., CDCl₃).[9]
-
VCD Spectrum Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer.[9]
-
Computational Modeling:
-
Build a 3D model of one enantiomer (e.g., the R-enantiomer) of your molecule.
-
Perform a conformational search and geometry optimization using Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G(d) level of theory).
-
Calculate the theoretical VCD spectrum for the optimized geometry.[12]
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum to the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer).
-
A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[9]
-
Method 2: X-Ray Crystallography
Principle: Single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in a molecule, including the absolute stereochemistry.[5][6][7] The anomalous scattering of X-rays by the atoms in the crystal allows for the differentiation between enantiomers.[8]
Experimental Workflow:
-
Crystal Growth: Grow single crystals of your enantiomerically pure compound of suitable quality and size (typically >0.1 mm in all dimensions). This is often the most challenging step.
-
Data Collection: Mount a single crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Absolute Structure Determination: The absolute configuration is typically determined by calculating the Flack parameter.[20] A value close to 0 for a given enantiomer assignment (and close to 1 for the opposite) confirms the absolute configuration with high confidence.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotools.us [biotools.us]
- 12. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the Absolute Configuration of Organic Compounds by Means of NMR Spectroscopy [jstage.jst.go.jp]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evaluating (2S,4S)-2-methylpiperidin-4-ol Against Established Precedents
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and stereoselective methodologies is paramount. Chiral auxiliaries represent a cornerstone strategy, enabling chemists to exert precise control over the formation of stereogenic centers. This guide provides an in-depth comparison of (2S,4S)-2-methylpiperidin-4-ol with seminal chiral auxiliaries, namely Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones. While the latter are well-established workhorses in the field with a wealth of supporting data, this compound presents an intriguing, albeit less explored, scaffold. This document will delve into the established performance of Evans' and Enders' auxiliaries, supported by experimental data, and subsequently evaluate the potential of this compound as a chiral auxiliary, highlighting its structural features and proposing a pathway for its application and validation.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The auxiliary is then cleaved from the product to yield an enantiomerically enriched molecule, and ideally, the auxiliary can be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: The ability to induce a high preference for one diastereomer over all other possibilities.
-
Ease of Installation and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.
-
Recoverability: The ability to recover the auxiliary in high yield and without racemization is crucial for cost-effectiveness.
-
Predictable Stereochemical Outcome: A well-defined model for predicting the stereochemistry of the product is highly desirable.
Evans' Oxazolidinone Auxiliaries: A Gold Standard
Introduced by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries.[2] Derived from readily available amino alcohols, they offer excellent stereocontrol in a variety of carbon-carbon bond-forming reactions.
Asymmetric Alkylation
N-acylated oxazolidinones can be deprotonated to form a rigid, chelated Z-enolate, which then undergoes highly diastereoselective alkylation. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the electrophile to the opposite face.
Table 1: Performance of Evans' Auxiliaries in Asymmetric Alkylation
| Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| (S)-4-benzyloxazolidin-2-one | N-propionyl | Allyl iodide | NaHMDS | 92 | >99:1[3] |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-propionyl | Benzyl bromide | LDA | 80-92 | >99:1[3] |
| (S)-4-isopropyloxazolidin-2-one | N-butyryl | Methyl iodide | NaHMDS | 85 | 99:1[3] |
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone
Caption: Workflow for Asymmetric Alkylation with Evans' Auxiliary.
Auxiliary Cleavage
The N-acyl bond can be cleaved under various conditions to afford different functionalities, such as carboxylic acids, esters, alcohols, and amides, without epimerization of the α-stereocenter.
Enders' SAMP/RAMP Hydrazone Auxiliaries
Developed by Dieter Enders and E. J. Corey, the SAMP/RAMP hydrazone methodology provides a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[4] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and glutamic acid, respectively.[2]
Asymmetric Alkylation of Ketones
Ketones are first converted to their corresponding SAMP or RAMP hydrazones. Deprotonation with a strong base like LDA forms a rigid lithium azaenolate, where the lithium cation is chelated by the methoxy group. This chelation, along with the steric bulk of the pyrrolidine ring, directs the incoming electrophile to one face of the azaenolate with high diastereoselectivity.
Table 2: Performance of SAMP/RAMP Auxiliaries in Asymmetric Alkylation
| Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (de) (%) |
| SAMP | Cyclohexanone hydrazone | Methyl iodide | 95 | ≥95[5] |
| RAMP | Propanal hydrazone | Benzyl bromide | 85 | ≥96[5] |
| SAMP | 3-Pentanone hydrazone | Ethyl iodide | 87 | ≥98[6] |
Experimental Protocol: Asymmetric Alkylation using a SAMP Hydrazone
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 5. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
A Comparative Guide for Researchers: The Stereospecific Biological Activity of (2S,4S)- vs. (2R,4R)-2-Methylpiperidin-4-ol
Introduction: The Imperative of Stereochemical Precision in Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological function. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit remarkably different pharmacological, toxicological, and metabolic profiles. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1] This guide focuses on the (2S,4S) and (2R,4R) enantiomers of 2-methylpiperidin-4-ol, diastereomers that present a compelling case study in stereospecificity. A thorough understanding of their distinct biological activities is paramount for the rational design of selective and efficacious therapeutic agents.[2] While direct comparative studies on these specific parent compounds are not extensively available in public literature, this guide will synthesize established principles of stereopharmacology and detail the necessary experimental methodologies to elucidate their differential bioactivities.
The Molecular Architecture: (2S,4S) vs. (2R,4R)-2-Methylpiperidin-4-ol
The fundamental distinction between the (2S,4S) and (2R,4R) isomers of 2-methylpiperidin-4-ol lies in the absolute configuration at the C2 and C4 chiral centers. In the (2S,4S) isomer, both the methyl group at the C2 position and the hydroxyl group at the C4 position are oriented in the S configuration. Conversely, in the (2R,4R) isomer, both substituents possess the R configuration. This results in a cis-relationship between the methyl and hydroxyl groups in both enantiomers, but their overall spatial arrangement is a mirror image. This seemingly subtle difference can lead to profound variations in how each molecule interacts with chiral biological targets such as receptors and enzymes.
Caption: Stereochemical relationship of (2S,4S) and (2R,4R)-2-methylpiperidin-4-ol.
Anticipated Biological Differentiation: A Focus on Nicotinic Acetylcholine Receptors
Derivatives of the piperidine scaffold have been shown to interact with a variety of biological targets, with neuronal nicotinic acetylcholine receptors (nAChRs) being of significant interest.[3][4][5][6] These ligand-gated ion channels are implicated in a range of neurological and psychiatric conditions, making them attractive targets for drug development. The stereoselective interaction of ligands with nAChR subtypes is a well-established phenomenon. It is therefore highly probable that the (2S,4S) and (2R,4R) isomers of 2-methylpiperidin-4-ol will exhibit distinct pharmacological profiles at these receptors.
Hypothetical Comparative Binding Affinities and Functional Potencies
Based on the principles of stereospecificity, it is anticipated that one enantiomer will demonstrate a higher binding affinity (lower Kᵢ value) and greater functional potency (lower EC₅₀ or IC₅₀ value) for a given nAChR subtype compared to its mirror image. This is because the precise spatial arrangement of the methyl and hydroxyl groups will allow for a more complementary fit within the chiral binding pocket of the receptor for one isomer over the other.
To illustrate this, the following table presents a hypothetical comparison of binding affinities and functional potencies. Note: The following data is illustrative and not based on published experimental results for these specific compounds.
Table 1: Hypothetical Comparative Biological Data at a Representative nAChR Subtype (e.g., α4β2)
| Isomer | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) - Agonist | Functional Potency (IC₅₀, nM) - Antagonist |
| This compound | 50 | 100 | >10,000 |
| (2R,4R)-2-methylpiperidin-4-ol | 1500 | >10,000 | 2500 |
This hypothetical data suggests that the (2S,4S) isomer is a more potent agonist, while the (2R,4R) isomer is a weaker antagonist at this particular receptor subtype. Such differences would have profound implications for their therapeutic potential.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 4. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of subunit composition on the inhibition of nicotinic receptors by the amphipathic blocker 2,2,6,6-tetramethylpiperidin-4-yl heptanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Merging old and new perspectives on nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of (2S,4S)-2-methylpiperidin-4-ol's Absolute Configuration
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers, mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. Therefore, the unambiguous determination of the absolute configuration of a drug candidate like (2S,4S)-2-methylpiperidin-4-ol is a critical, non-negotiable step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of the leading analytical techniques for this purpose, offering insights into their underlying principles, experimental workflows, and the trustworthiness of their results.
The Stereochemical Challenge: Why Absolute Configuration Matters
This compound possesses two stereocenters, giving rise to four possible stereoisomers. The specific (2S,4S) configuration dictates its interaction with biological targets, such as enzymes and receptors, which are themselves chiral. An incorrect stereochemical assignment can lead to the development of a compound with suboptimal efficacy or unforeseen toxicity. This underscores the need for robust and reliable methods for absolute configuration validation.
Comparative Analysis of Key Methodologies
The choice of analytical technique for determining absolute configuration depends on several factors, including the physical state of the sample (crystalline or amorphous), sample quantity, and the presence of suitable functional groups. Here, we compare three powerful and widely used methods: Mosher's Ester Analysis, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
| Parameter | Mosher's Ester Analysis (NMR-based) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization with a chiral agent to form diastereomers with distinct NMR spectra.[1][2][3][4][5] | Anomalous dispersion of X-rays by atoms in a well-ordered single crystal.[6][7][8] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9][10][11][12] |
| Sample Requirement | ~1-5 mg, recoverable. | High-quality single crystal (typically 0.1-0.5 mm). Can be challenging for oils or amorphous solids.[13] | 2-15 mg of sample, recoverable. Can be a neat liquid, oil, or solution.[10][13] |
| Success Rate | High, provided derivatization is successful and NMR signals can be unambiguously assigned. | High, if a suitable crystal can be obtained. Co-crystallization techniques can improve success rates.[6][13] | High for molecules amenable to computational analysis.[14] |
| Analysis Time | 1-2 days, including reaction and NMR analysis.[1][4] | Can range from a few days to weeks, depending on crystallization success. | 1-2 days, including data acquisition and computational analysis. |
| Key Advantage | Applicable to a wide range of compounds with hydroxyl or amino groups, does not require crystallization. | Provides a definitive 3D structure and absolute configuration.[7][15] | Non-destructive and applicable to molecules in their solution-state conformation. |
| Key Limitation | Requires chemical modification, which may not always be straightforward. Interpretation can be complex for molecules with multiple chiral centers. | The primary bottleneck is obtaining a high-quality single crystal.[5][6] | Heavily reliant on the accuracy of computational models. |
Deep Dive into Experimental Protocols and Data Interpretation
Mosher's Ester Analysis: A Powerful NMR-Based Approach
Expertise & Experience: Mosher's ester analysis is a venerable and highly trusted method for determining the absolute configuration of secondary alcohols and amines.[1][3][4] The core principle lies in converting the enantiomeric alcohol into a pair of diastereomeric esters using the chiral derivatizing agents, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][4] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, and the pattern of these differences allows for the deduction of the absolute configuration of the original alcohol.[2][5]
Experimental Workflow:
Caption: Workflow for Mosher's Ester Analysis.
Detailed Protocol:
-
Esterification: In two separate flame-dried flasks, dissolve ~2 mg of this compound in anhydrous pyridine. To one flask, add a slight excess of (R)-MTPA chloride, and to the other, add (S)-MTPA chloride. Stir the reactions at room temperature until completion (monitored by TLC).
-
Workup and Purification: Quench the reactions with a few drops of water. Extract the products with a suitable organic solvent (e.g., ethyl acetate), wash with dilute acid and brine, and dry over anhydrous sodium sulfate. Purify the diastereomeric esters by flash column chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters. Careful and unambiguous assignment of the proton signals is crucial, often aided by 2D NMR techniques like COSY and HSQC.
-
Data Interpretation: Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when compared to the established Mosher's model, reveals the absolute configuration.
Trustworthiness: The self-validating nature of this method comes from the internal consistency of the Δδ values. A clear and consistent pattern of positive and negative values across multiple protons provides a high degree of confidence in the stereochemical assignment.
Single-Crystal X-ray Crystallography: The Gold Standard
Expertise & Experience: When a high-quality single crystal is available, X-ray crystallography provides the most unambiguous and definitive determination of absolute configuration.[6][7][15] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal lattice.[8] For chiral molecules, this effect allows for the differentiation between the two possible enantiomers.
Experimental Workflow:
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol:
-
Crystallization: The critical and often most challenging step is to grow a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents or solvent mixtures.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of Friedel pairs (reflections that are mirror images of each other). The Flack parameter, which should be close to 0 for the correct enantiomer and 1 for the incorrect one, is a key indicator.[6]
Trustworthiness: A well-refined crystal structure with a low R-factor and a Flack parameter close to zero provides irrefutable evidence for the absolute configuration. The visual representation of the molecule's 3D structure adds to the confidence in the assignment.
Vibrational Circular Dichroism (VCD): A Powerful Spectroscopic Technique
Expertise & Experience: VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10][11][12] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimental VCD spectrum to a theoretically calculated spectrum for a known absolute configuration, an unambiguous assignment can be made.[16]
Experimental Workflow:
Caption: Workflow for Vibrational Circular Dichroism Analysis.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Spectral Acquisition: Measure the VCD and IR spectra of the sample using a dedicated VCD spectrometer.
-
Computational Modeling:
-
Perform a thorough conformational search for the this compound molecule to identify all low-energy conformers.
-
Optimize the geometry of each conformer using density functional theory (DFT) calculations.
-
Calculate the theoretical IR and VCD spectra for each conformer and obtain a Boltzmann-averaged spectrum.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental and theoretical spectra confirms the absolute configuration used in the calculation.
Trustworthiness: The reliability of VCD comes from the comparison of the entire spectral fingerprint, not just a single data point. A high degree of correlation between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. The accuracy of the computational methods is a critical factor.[14]
Conclusion
The validation of the absolute configuration of this compound can be confidently achieved using several orthogonal techniques. Mosher's ester analysis offers a robust solution-phase NMR method, particularly valuable when crystallization is challenging. Single-crystal X-ray crystallography, when applicable, provides the most definitive and visually intuitive proof of stereochemistry. Vibrational Circular Dichroism has emerged as a powerful and versatile alternative, especially for analyzing molecules in their native solution state.
For a comprehensive and irrefutable validation, employing at least two of these methods is highly recommended. The convergence of results from different analytical principles provides the highest level of confidence in the absolute configuration, a critical milestone in the rigorous process of drug development.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. echemi.com [echemi.com]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Vibrational circular dichroism: an incisive tool for stereochemical applications. | Semantic Scholar [semanticscholar.org]
- 12. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Algorithm increases certainty of stereochemical assignments in flexible molecules | Research | Chemistry World [chemistryworld.com]
- 15. purechemistry.org [purechemistry.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Methylpiperidin-4-ol: A Comparative Analysis
The 2-methylpiperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, saturated heterocyclic framework, adorned with strategically placed functional groups and stereocenters, allows for precise three-dimensional orientation of substituents, which is critical for potent and selective interactions with biological targets. The presence of two stereogenic centers (at C2 and C4) means that four possible stereoisomers exist, each potentially possessing distinct biological activities and metabolic profiles. Consequently, the development of efficient and stereocontrolled synthetic routes to access specific isomers of 2-methylpiperidin-4-ol is of paramount importance for researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the most prominent synthetic strategies for obtaining 2-methylpiperidin-4-ol. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide field-tested experimental protocols. The objective is to equip researchers with the critical knowledge needed to select and implement the optimal synthetic route for their specific research goals, whether they prioritize stereopurity, scalability, or overall efficiency.
Route 1: Catalytic Hydrogenation of Pyridine Precursors
The most direct and atom-economical approach to the piperidine ring is the catalytic hydrogenation of a corresponding pyridine derivative. This method is often favored in industrial settings for its potential scalability and use of relatively inexpensive starting materials. The primary challenge lies in controlling the diastereoselectivity of the reduction.
Mechanistic Rationale: The hydrogenation of a substituted pyridine ring, such as 2-methyl-4-pyridinol, on the surface of a heterogeneous catalyst (e.g., Platinum, Rhodium, Ruthenium) involves the stepwise addition of hydrogen atoms. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered to the π-system. The stereochemical outcome (the cis to trans ratio of the final product) is influenced by several factors: the nature of the catalyst, the solvent, pH, temperature, and hydrogen pressure.[1][2] Acidic conditions, for instance, can protonate the pyridine nitrogen, altering its adsorption geometry on the catalyst surface and often favoring the formation of the cis isomer.[1]
Workflow: Catalytic Hydrogenation
Caption: General workflow for the synthesis of 2-methylpiperidin-4-ol via catalytic hydrogenation.
Comparative Analysis of Catalysts:
| Catalyst System | Typical Conditions | Diastereoselectivity | Advantages | Disadvantages |
| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), Glacial Acetic Acid, RT, 4-8 h[1] | Often favors cis isomer | High activity, well-established | Requires acidic medium, moderate to high pressure |
| Rh₂O₃ | H₂ (5 bar), TFE, 40°C, 16 h[3] | Substrate-dependent, can be high | Milder conditions, good functional group tolerance | Higher cost, selectivity can vary |
| Raney®-Ni | H₂ (pressure varies), Toluene/Ethanol, Reflux | Variable, often gives mixtures | Cost-effective, widely available | Pyrophoric, requires careful handling, may need high T/P |
Experimental Protocol: Hydrogenation using Platinum(IV) Oxide
This protocol is adapted from general procedures for pyridine hydrogenation.[1][2]
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 2-methyl-4-pyridinol (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Platinum(IV) oxide (PtO₂, 0.5-2 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.1 M concentration of the substrate). The acidic solvent is crucial for activating the pyridine ring towards reduction.[1]
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical methods (TLC, GC-MS) on aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in water and basify to pH >10 with a strong base (e.g., NaOH).
-
Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography or distillation to separate the cis and trans isomers.
Route 2: Diastereoselective Synthesis from a Chiral Pool Precursor
For applications demanding high stereochemical purity, such as in pharmaceutical development, diastereoselective routes starting from chiral precursors are superior. A notable strategy employs (R)-(-)-2-phenylglycinol as a chiral auxiliary to construct the piperidine ring with excellent control over the stereochemistry at C2 and C4.
Mechanistic Rationale: This elegant synthesis hinges on an intramolecular Corey-Chaykovsky reaction.[4][5] An acyclic β-enaminoester, derived from the chiral auxiliary, is converted into a sulfonium salt. Subsequent treatment with a base generates a sulfur ylide, which undergoes a highly diastereoselective intramolecular cyclization to form a zwitterionic bicyclic lactam. The stereochemical outcome is directed by the bulky phenyl group of the chiral auxiliary, which forces the incoming groups to approach from the least hindered face. This key step simultaneously establishes the desired relative stereochemistry. The final product is then liberated through a series of deprotection and modification steps.
Workflow: Diastereoselective Synthesis
Caption: Pathway for the diastereoselective synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a conceptual summary based on the work published by Delgado et al.[5]
-
Formation of Bicyclic Intermediate: The synthesis begins with the preparation of a β-enaminoester from (R)-(-)-2-phenylglycinol. This intermediate undergoes an intramolecular Corey-Chaykovsky ring-closing reaction, which generates a key zwitterionic bicyclic oxazolo-piperidine intermediate with high diastereoselectivity (>95% de).
-
Reduction of Lactam: The lactam functionality within the bicyclic intermediate is reduced. This step sets the stereocenter at the future C4 position.
-
Debenzylation and Protection: The N-benzyl group, which is part of the original chiral auxiliary, is removed via catalytic hydrogenation. The resulting secondary amine is then protected, typically as its tert-butyloxycarbonyl (Boc) derivative, to facilitate purification and prevent side reactions.
-
Final Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., using HCl in an appropriate solvent) to yield the final this compound as its hydrochloride salt in quantitative yield.[5] The free base can be obtained by subsequent neutralization.
Route 3: Modular Annulation via Gold Catalysis
A modern and highly flexible approach involves the construction of the piperidine ring through a sequence of reactions, starting with simple, readily available components. Gold-catalyzed cyclization offers a powerful method for this purpose.
Mechanistic Rationale: This strategy employs a one-pot sequence that begins with a gold-catalyzed intramolecular hydroamination/cyclization of an N-homopropargyl amide.[6] The resulting cyclic imidate is not isolated but is chemoselectively reduced in situ with a mild reducing agent like catecholborane. This generates an α-amino ether intermediate, which spontaneously undergoes a Ferrier rearrangement to furnish a piperidin-4-one. The final step is the in situ reduction of the ketone to the desired piperidin-4-ol. The modularity is a key advantage, as variations in the initial imine, propargyl Grignard, and carboxylic acid allow for the synthesis of a diverse library of substituted piperidinols.[6]
Workflow: Gold-Catalyzed Annulation
Caption: One-pot synthesis of piperidin-4-ols via gold-catalyzed cyclization and rearrangement.
Experimental Protocol: One-Pot Synthesis of Piperidin-4-ols
This protocol is adapted from the procedure described by Gockel and coworkers.[6]
-
Reaction Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add the N-homopropargyl amide (1.0 eq), PPh₃AuNTf₂ (5 mol%), and anhydrous dichloromethane (CH₂Cl₂).
-
Cyclization: Add a freshly prepared solution of methanesulfonic acid (MeSO₃H) in CH₂Cl₂. Stir the reaction mixture at room temperature for 1 hour to complete the gold-catalyzed cyclization.
-
Reduction and Rearrangement: Cool the reaction mixture to the desired reduction temperature (e.g., 0°C or -78°C, depending on the substrate). Add catecholborane (6.0 eq) dropwise. The reduction of the cyclic imidate and the subsequent Ferrier rearrangement occur spontaneously.
-
Ketone Reduction: Allow the reaction to proceed until TLC analysis indicates the consumption of the intermediate piperidin-4-one.
-
Quenching and Work-up: Quench the reaction by the slow addition of methanol (MeOH). Stir for 15 minutes. Add a saturated aqueous solution of disodium tartrate and stir for another 15 minutes.
-
Isolation and Purification: Basify the mixture with 10% NaOH and extract with CH₂Cl₂. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum. Purify the residue by silica gel flash chromatography to obtain the desired 2-methylpiperidin-4-ol isomer.
Comparative Summary and Recommendations
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Diastereoselective Synthesis | Route 3: Gold-Catalyzed Annulation |
| Stereocontrol | Moderate to good; often produces mixtures of diastereomers. | Excellent (>95% de); provides access to a single stereoisomer.[5] | Good to excellent; stereochemistry is controlled by the chiral starting material. |
| Overall Yield | Good to excellent. | Good, but over multiple steps. | Good, in a one-pot procedure.[6] |
| Number of Steps | 1-2 steps. | Multi-step (typically 4-5 steps). | One-pot, but requires a multi-step synthesis of the starting material. |
| Scalability | High; well-suited for large-scale production. | Moderate; may be challenging to scale due to chromatography and chiral reagents. | Moderate; scalability depends on the cost and availability of the gold catalyst. |
| Starting Materials | Simple, commercially available pyridines. | Chiral auxiliaries (e.g., phenylglycinol), more complex. | Readily available imines, propargyl Grignard, and carboxylic acids. |
| Key Advantage | Atom economy, directness, cost-effective for bulk synthesis. | Unambiguous and high control of stereochemistry. | High modularity and flexibility for creating diverse analogues. |
| Key Disadvantage | Difficulty in achieving high stereopurity; separation of isomers required. | Longer synthetic sequence, higher cost of chiral starting materials. | Cost of the gold catalyst; requires careful optimization of the one-pot sequence. |
The choice of a synthetic route to 2-methylpiperidin-4-ol is fundamentally dictated by the end-goal of the research.
-
For applications where large quantities are needed and stereochemical purity is not the primary driver, Route 1 (Catalytic Hydrogenation) is the most logical choice due to its efficiency and low cost. However, significant investment in developing methods for isomer separation or stereoselective catalysis would be required if a specific isomer is desired.
-
For the synthesis of drug candidates and pharmacological probes, where absolute stereochemistry is critical for biological activity, Route 2 (Diastereoselective Synthesis) is the gold standard. The upfront investment in a longer synthesis is justified by the payoff of obtaining a single, well-defined stereoisomer, which is essential for unambiguous structure-activity relationship (SAR) studies.
-
For exploratory chemistry and the generation of compound libraries with diverse substitutions, Route 3 (Gold-Catalyzed Annulation) offers unparalleled flexibility. Its modular nature allows chemists to rapidly assemble a variety of analogues from simple building blocks, making it an ideal tool for lead discovery and optimization campaigns.
Ultimately, a thorough understanding of the strengths and weaknesses inherent in each of these synthetic strategies empowers the medicinal or process chemist to make an informed decision, efficiently advancing their research and development objectives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scispace.com [scispace.com]
A Comparative Guide to the X-ray Crystallography of (2S,4S)-2-Methylpiperidin-4-ol Derivatives: A Structural Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The (2S,4S)-2-methylpiperidin-4-ol scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, chair-like conformation and stereochemically defined substituents provide a valuable framework for designing molecules with high target specificity. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of these derivatives, offering unparalleled insights into their conformational preferences, intermolecular interactions, and solid-state packing. This guide provides a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives, presenting a detailed case study, comparative analysis with related structures, and standardized experimental protocols to aid researchers in drug discovery and development.
The Significance of Stereochemistry and Conformation in Piperidine Scaffolds
The therapeutic efficacy of piperidine-containing drugs is intrinsically linked to their stereochemistry. The axial or equatorial orientation of substituents on the piperidine ring dictates the molecule's overall shape and its ability to interact with biological targets. The cis-relationship between the methyl group at the 2-position and the hydroxyl group at the 4-position in the (2S,4S) isomer locks the piperidine ring into a specific chair conformation, which is crucial for its biological activity. Understanding these subtle structural nuances through X-ray crystallography is paramount for establishing robust structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.
Case Study: Crystal Structure of a this compound Analogue
A prime example illustrating the power of X-ray crystallography in this field is the structural determination of the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid, a close analogue of our core scaffold. This analysis provides a foundational understanding of the conformational behavior of this class of compounds.
Comparative Crystallographic Data
To contextualize the structural features of the this compound scaffold, the following table compares the crystallographic data of the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid with other relevant substituted piperidinol derivatives. This comparison highlights how different substitution patterns and the presence of salts can influence the crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid monohydrate | C₇H₁₆ClNO₃·H₂O | Monoclinic | P2₁ | 6.9841(3) | 7.9159(3) | 9.6133(4) | 98.793(2) | 524.89(4) | 2 | [1] |
| (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone | C₁₂H₁₄ClNO₂ | Monoclinic | P2₁/c | 10.375(3) | 11.085(3) | 10.279(3) | 94.39(2) | 1176.1(6) | 4 | |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | C₁₃H₁₇NO₂ | Orthorhombic | P2₁2₁2₁ | 7.156(1) | 11.383(2) | 14.197(2) | 90 | 1155.8(3) | 4 | [2] |
Experimental Protocols: From Synthesis to Structure Determination
The successful crystallographic analysis of this compound derivatives hinges on a meticulously executed experimental workflow, from the synthesis of high-purity material to the final refinement of the crystal structure.
Synthesis of this compound
A robust and highly diastereoselective synthesis is crucial for obtaining enantiomerically pure material for crystallization. One effective method involves the use of a chiral auxiliary, such as (R)-(-)-2-phenylglycinol, to direct the stereochemistry of the piperidine ring formation.[1]
Protocol 1: Diastereoselective Synthesis of this compound [1]
-
Enamine Formation: React (R)-(-)-2-phenylglycinol with a suitable β-ketoester to form a chiral β-enaminoester.
-
Corey-Chaykovsky Reaction: Treat the β-enaminoester with a sulfonium ylide in an intramolecular non-classical Corey-Chaykovsky ring-closing reaction. This key step generates the bicyclic lactam intermediate with high diastereoselectivity.
-
Reductive Ring Opening: Reduce the lactam and cleave the chiral auxiliary, for example, through hydrogenolysis, to yield the N-benzyl protected piperidine derivative.
-
Debenzylation and Protection: Remove the N-benzyl group via catalytic hydrogenation and, if necessary, protect the nitrogen with a suitable group (e.g., Boc) for further functionalization or direct crystallization.
-
Purification: Purify the final compound using column chromatography or recrystallization to obtain high-purity material suitable for crystallization.
Crystallization of this compound Derivatives
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and may require empirical optimization.
Protocol 2: Single-Crystal Growth
-
Solvent Selection:
-
Place a small amount (5-10 mg) of the purified compound in several small vials.
-
Add different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof) dropwise at room temperature to assess solubility.
-
A suitable solvent will dissolve the compound sparingly at room temperature but completely upon gentle heating.
-
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with a perforated cap (e.g., parafilm with a few pinholes) and leave it in a vibration-free environment for several days to weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "good" solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a "poor" solvent (one in which the compound is insoluble but miscible with the "good" solvent). The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.
-
X-ray Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Protocol 3: X-ray Diffraction Analysis
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into this map and then refined against the experimental data to improve the fit. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies until the calculated and observed diffraction patterns converge.
Visualization of Key Workflows
To better illustrate the experimental and logical processes involved in the crystallographic analysis of this compound derivatives, the following diagrams are provided.
Caption: Experimental workflow from synthesis to crystal structure determination.
Caption: Relationship between crystal structure and drug development properties.
Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural data, other analytical techniques offer complementary information and can be particularly useful when high-quality single crystals are not obtainable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful tools for determining the constitution and relative stereochemistry of piperidine derivatives in solution. Coupling constants can provide insights into the dihedral angles between protons, allowing for the deduction of the predominant chair conformation and the axial/equatorial orientation of substituents.
-
Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to predict the relative stabilities of different conformers and to model the intermolecular interactions observed in the solid state. These computational models can be validated by comparing the predicted structure with experimental data from X-ray crystallography or NMR.
-
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze the bulk crystalline material. While it does not provide the same level of atomic detail as single-crystal XRD, it is invaluable for identifying different polymorphic forms and for quality control.
Conclusion
X-ray crystallography is an indispensable tool in the development of drugs based on the this compound scaffold. It provides a high-resolution snapshot of the molecule's three-dimensional structure, which is fundamental for understanding its interaction with biological targets and for guiding the design of more potent and selective therapeutic agents. By combining meticulous synthesis and crystallization protocols with advanced crystallographic techniques, researchers can unlock the full potential of this important class of molecules in the quest for new and improved medicines.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Methylpiperidin-4-ol Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Methylpiperidin-4-ol Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The 2-methylpiperidin-4-ol core, a specific embodiment of this scaffold, offers a unique combination of features:
-
Chirality: The presence of a methyl group at the C2 position introduces a stereocenter, allowing for the exploration of stereospecific interactions with biological targets. The relative stereochemistry between the C2-methyl and C4-hydroxyl groups (cis or trans) profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity.
-
Functionality: The hydroxyl group at the C4 position provides a handle for further functionalization, enabling the introduction of a wide array of substituents to probe interactions with receptor pockets.
-
Modulation of Physicochemical Properties: The methyl group can influence the pKa of the piperidine nitrogen and the overall lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
This guide will dissect the SAR of this scaffold by examining the impact of substitutions at key positions: the piperidine nitrogen (N1), the C2 position (focusing on the methyl group and its stereochemistry), and the C4 position (exploring various functionalizations of the hydroxyl group).
The Critical Role of Stereochemistry: cis vs. trans Isomerism
The relative orientation of the 2-methyl and 4-hydroxyl groups is a critical determinant of biological activity.[2] The cis and trans diastereomers adopt different chair conformations, leading to distinct spatial arrangements of the substituents.
-
cis-Isomers: In the most stable chair conformation, the cis isomer will have one substituent in an axial position and the other in an equatorial position. For example, in cis-2-methylpiperidin-4-ol, if the methyl group is equatorial, the hydroxyl group will be axial, and vice-versa. This can influence how the molecule fits into a binding pocket.
-
trans-Isomers: The trans isomer will have both substituents in either equatorial or axial positions. The diequatorial conformation is generally more stable, minimizing steric strain. This arrangement can lead to a different vectoral presentation of functional groups compared to the cis isomer.
The impact of this stereoisomerism is target-dependent. For instance, in a series of 3,4-disubstituted piperidines, the cis and trans isomers exhibited different selectivities for monoamine transporters.[3] It is therefore crucial to synthesize and test stereochemically pure isomers to fully elucidate the SAR.
Visualizing Stereochemical Impact
Caption: Conformational isomers of cis- and trans-2-methylpiperidin-4-ol.
Structure-Activity Relationship at the N1 Position
The nitrogen atom of the piperidine ring is a key interaction point, often forming ionic or hydrogen bonds with the biological target. Modification of the N1 substituent can dramatically alter a compound's potency, selectivity, and functional activity (agonist vs. antagonist).
| N1-Substituent | General Effect on Activity | Example Target Class |
| Small Alkyl (e.g., Methyl) | Often establishes a baseline activity. Can be crucial for fitting into smaller hydrophobic pockets. | Opioid Receptors |
| Bulky/Lipophilic Groups (e.g., Benzyl, Phenethyl) | Can enhance potency by engaging in additional hydrophobic or pi-stacking interactions. May also influence selectivity between receptor subtypes. | Opioid Receptors, Sigma Receptors[4] |
| Functionalized Alkyl Chains | Introduction of polar groups (e.g., hydroxyl, amide) can modulate solubility and provide additional hydrogen bonding opportunities. The length of the alkyl chain is often critical for optimal activity. | Muscarinic Receptors |
| Aromatic/Heteroaromatic Rings | Can introduce a wide range of electronic and steric properties, leading to significant changes in activity and selectivity. Can also serve as a platform for further substitution to fine-tune interactions. | Various |
Structure-Activity Relationship at the C4 Position
The 4-hydroxyl group is a versatile point for modification. Its conversion to ethers, esters, or its replacement with other functional groups can profoundly impact biological activity.
| C4-Modification | General Effect on Activity | Example Target Class |
| Ethers (O-R) | The nature of the 'R' group is critical. Aromatic ethers can introduce pi-stacking interactions. The length and branching of alkyl ethers can probe the size and shape of hydrophobic pockets. | Sigma Receptors[4] |
| Esters (O-C(=O)R) | Can act as prodrugs, being hydrolyzed in vivo to the active alcohol. The ester moiety can also directly interact with the target. The nature of the 'R' group influences both the rate of hydrolysis and the binding affinity. | Opioid Receptors |
| Replacement with Amines (NHR) | Introduces a basic center, which can alter the overall pKa and provide additional hydrogen bonding interactions. The nature of the 'R' group allows for extensive SAR exploration. | Muscarinic Receptors |
| Replacement with Carbon Substituents (Aryl, Alkyl) | Can significantly alter the lipophilicity and steric profile of the molecule. An aryl group at this position is a common feature in many centrally acting drugs. The substitution pattern on the aryl ring is crucial for activity. | Opioid Receptors, Monoamine Transporters[3] |
Illustrative SAR of C4-Substituted Piperidines as Opioid Receptor Modulators
While specific data for 2-methylpiperidin-4-ol analogs is limited, we can extrapolate from the SAR of related 4-substituted piperidines. For instance, in a series of N-substituted-4-phenylpiperidines, the nature of the substituent on the 4-phenyl ring was found to be critical for mu-opioid receptor (MOR) affinity and efficacy.
Experimental Protocols
A. General Synthesis of Chiral 2-Methylpiperidin-4-ol
The stereoselective synthesis of 2-methylpiperidin-4-ol is a key step in exploring its SAR. One reported method involves a diastereoselective synthesis from a chiral β-enaminoester derived from (R)-(-)-2-phenylglycinol.[5]
Step-by-Step Methodology:
-
Synthesis of Chiral β-Enaminoester: React (R)-(-)-2-phenylglycinol with a suitable β-ketoester to form the corresponding chiral β-enaminoester.
-
Sulfonium Salt Formation: Convert the β-enaminoester to a sulfonium salt using an appropriate reagent.
-
Intramolecular Corey-Chaykovsky Reaction: Induce an intramolecular ring-closing reaction to form a bicyclic lactam intermediate with high diastereoselectivity.
-
Reduction and Deprotection: Reduce the lactam and remove the chiral auxiliary to yield the desired stereoisomer of 2-methylpiperidin-4-ol. For example, the synthesis of (cis)-4-hydroxy-2-methyl piperidine can be achieved through a simple debenzylation N-Boc protection reaction, followed by acidic treatment.[5]
B. Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is essential for determining the binding affinity (Ki) of the synthesized analogs for different opioid receptor subtypes (μ, δ, κ).
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Synthesized 2-methylpiperidin-4-ol analogs.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Filter mats (e.g., GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (analog).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing the Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The 2-methylpiperidin-4-ol scaffold represents a promising starting point for the design of novel therapeutic agents targeting a range of biological systems. The stereochemistry at the C2 and C4 positions, along with the nature of the substituents at the N1 and C4 positions, are critical determinants of biological activity.
Future research in this area should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of a comprehensive library of 2-methylpiperidin-4-ol analogs with diverse substituents at the N1 and C4 positions are needed to build a more complete SAR picture.
-
Stereochemically Pure Isomers: The separate synthesis and testing of all four possible stereoisomers ((2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R)) are essential to fully understand the impact of stereochemistry on activity.
-
Exploration of Novel Targets: While opioid and muscarinic receptors are well-explored targets for piperidine-based ligands, the potential of 2-methylpiperidin-4-ol analogs against other targets, such as ion channels and enzymes, should be investigated.
-
In Vivo Evaluation: Promising analogs identified from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around the 2-methylpiperidin-4-ol scaffold and accelerate the discovery of new and improved medicines.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to 4-Hydroxypiperidine Derivatives in Modern Drug Discovery
The 4-hydroxypiperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] This designation refers to molecular frameworks that can bind to multiple, unrelated biological targets, conferring broad therapeutic potential.[1] The piperidine ring itself is a prevalent feature in numerous FDA-approved drugs, and the addition of a hydroxyl group at the 4-position significantly enhances its utility.[1][2] This functionalization provides a crucial point for hydrogen bonding with target proteins and serves as a versatile handle for further chemical elaboration, enabling fine-tuning of a molecule's pharmacological profile.[1][3]
This guide provides a comparative analysis of 4-hydroxypiperidine derivatives across key therapeutic areas, supported by experimental data and protocols. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy and delve into the synthetic strategies that bring these promising agents to life.
Part 1: The Role of 4-Hydroxypiperidine Scaffolds in Oncology
The 4-hydroxypiperidine scaffold has been instrumental in the development of novel anticancer agents that target various hallmarks of cancer, from uncontrolled proliferation to metabolic dysregulation.
Targeting Cell Proliferation: EGFR and VEGFR-2 Inhibition
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical kinases in signaling pathways that drive tumor growth and angiogenesis. Pyrimidine derivatives incorporating a 4-hydroxypiperidine moiety have emerged as potent inhibitors.
In one study, a series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines were designed as inhibitors of EGFR, including mutants like T790M/L858R common in non-small cell lung cancer (NSCLC).[1] Another study focused on pyrimidine derivatives containing the 4-hydroxypiperidine group, identifying compounds with significant inhibitory effects on cancer cell lines like HepG2.[4] Compound II-1 from this series showed superior activity compared to the approved drug sorafenib and was found to substantially reduce the expression of phosphorylated VEGFR-2.[4]
Exploiting Cancer Metabolism: Glutaminase and Carbonic Anhydrase Inhibition
Many tumors exhibit a dependency on glutamine for survival, a phenomenon known as "glutamine addiction." The 4-hydroxypiperidine scaffold is central to the potent allosteric glutaminase (GAC) inhibitor, UPGL00019, which presents a promising strategy for targeting cancer cell growth.[1]
More recently, a novel class of hydroxypiperidine-substituted thiosemicarbazones was developed to target human carbonic anhydrase (hCA) isoforms, which are crucial for regulating tumor pH.[5] The design rationale combines the solubility-enhancing and hydrogen-bonding capabilities of the hydroxypiperidine group with the metal-chelating strength of thiosemicarbazones.[5]
Comparative Performance of Anticancer Derivatives
The following table summarizes the in vitro performance of representative 4-hydroxypiperidine derivatives against various cancer cell lines. The data clearly illustrates how structural modifications influence potency and selectivity.
| Compound ID | Core Scaffold Modification | Target Cell Line | IC50 (µM) | Key Target(s) | Reference |
| 5f | Thiosemicarbazone derivative | A549 (Lung) | 0.58 | hCA I, hCA II, VEGFR-2, BRAF | [5] |
| II-1 | Pyrimidine derivative | HepG2 (Liver) | 5.90 | VEGFR-2 | [4] |
| 17i | Pyrimidine derivative | H1975 (Lung) | 1.15 | EGFR | [4] |
Part 2: Applications in Central Nervous System (CNS) Disorders
The ability of the piperidine scaffold to cross the blood-brain barrier makes it particularly valuable for developing drugs targeting the CNS.[6][7] The 4-hydroxypiperidine moiety has been incorporated into agents for neurological and psychiatric conditions, primarily through the modulation of neurotransmitter systems.
Histamine H3 Receptor Antagonists
The 4-hydroxypiperidine structure serves as a key spacer in the design of non-imidazole histamine H3 receptor antagonists.[1] These agents are investigated for treating conditions like Alzheimer's disease, ADHD, and narcolepsy by modulating the release of key neurotransmitters in the brain.[1]
Opioid Receptor Agonists for Analgesia
The scaffold is a fundamental component in the synthesis of potent analgesics that act on opioid receptors.[3][8] Research into 4-hydroxy-4-phenylpiperidines has identified potent nociceptin receptor ligands.[8] More recent work, based on an active metabolite of tramadol, led to the development of highly potent and selective μ-opioid receptor (MOR) agonists.[9]
In this series, compound (3R, 4S)-23 demonstrated exceptional potency and selectivity for the MOR, with a Ki value of 0.0021 nM.[9] Molecular docking studies revealed the critical role of the hydroxyphenyl and piperidine moieties in establishing key interactions within the receptor's binding pocket.[9]
Structure-Activity Relationship (SAR) in Opioid Agonists
The development of potent opioid agonists highlights a clear SAR. Modifications at the nitrogen and the 4-position of the piperidine ring drastically alter binding affinity and selectivity.
Caption: Key modification sites on the 4-hydroxypiperidine scaffold for opioid agonists.
Part 3: Experimental Protocols & Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. Here, we detail the synthesis of a potent anticancer agent and the subsequent biological evaluation, explaining the causality behind each step.
Synthesis of a Hydroxypiperidine-Substituted Thiosemicarbazone (Analogous to 5f)
This two-step protocol is adapted from a demonstrated synthesis of potent carbonic anhydrase inhibitors.[5]
Caption: Workflow for the synthesis of a thiosemicarbazone derivative.
Step 1: Synthesis of 1-(4-formylphenyl)-4-hydroxypiperidine (Intermediate 3)
-
Reactant Preparation: To a solution of 4-hydroxypiperidine (1.0 eq) in dimethylformamide (DMF), add 4-fluorobenzaldehyde (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: DMF is a polar aprotic solvent that facilitates nucleophilic aromatic substitution. K₂CO₃ acts as a base to deprotonate the secondary amine of the piperidine, activating it as a nucleophile to attack the electron-deficient aromatic ring of 4-fluorobenzaldehyde.
-
-
Reaction: Heat the mixture to 90°C and stir for 12-16 hours. Monitor reaction progress using thin-layer chromatography (TLC).
-
Causality: Elevated temperature provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
-
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base (K₂CO₃) and the polar DMF solvent. Ethyl acetate is an effective solvent for extracting the desired organic intermediate.
-
-
Purification: Purify the crude product by column chromatography to yield the pure intermediate aldehyde.
Step 2: Synthesis of the Final Thiosemicarbazone Derivative (Compound 5)
-
Reactant Preparation: Dissolve the intermediate aldehyde from Step 1 (1.0 eq) in ethanol. Add a solution of the appropriate thiosemicarbazide (e.g., 2,3-dichlorophenyl thiosemicarbazide, 1.1 eq) in ethanol.
-
Reaction: Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours.
-
Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the thiosemicarbazide, leading to the formation of a thiosemicarbazone via a condensation reaction.
-
-
Isolation: Cool the reaction mixture. The product will often precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Causality: The final product is typically less soluble in cold ethanol than the starting materials, allowing for simple and efficient isolation by filtration.
-
Biological Evaluation: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[4][5]
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 4-hydroxypiperidine derivative in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Causality: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.
-
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Outlook
The 4-hydroxypiperidine scaffold is undeniably a privileged and versatile platform in drug discovery. Its derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, from cancer to CNS disorders and pain management.[1][3][10] The key to its success lies in the synthetic tractability of the core and the crucial role of the 4-hydroxyl group in mediating interactions with biological targets.
Future research will likely focus on expanding the chemical space around this scaffold. The development of novel synthetic methodologies will enable the creation of more complex and diverse libraries of 4-hydroxypiperidine derivatives. Furthermore, integrating these compounds into multi-target drug discovery paradigms, as seen with dual inhibitors like compound 5f , could lead to more effective therapies for complex diseases.[5] As our understanding of disease biology deepens, the rational design of new agents based on this remarkable scaffold will continue to be a highly productive endeavor in medicinal chemistry.
References
- 1. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (2S,4S)-2-methylpiperidin-4-ol: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Enduring Power of the Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most prolific and versatile heterocyclic scaffolds.[1][2] Its prevalence in a vast number of FDA-approved drugs is a testament to its utility as a structural motif that can impart favorable physicochemical and pharmacokinetic properties.[2][3] However, the true potential of this scaffold is unlocked through the precise control of its three-dimensional architecture. The introduction of chirality transforms the simple piperidine ring into a sophisticated building block capable of highly specific interactions with biological targets.[3][4][5]
This guide provides an in-depth comparison of a particularly advantageous building block: (2S,4S)-2-methylpiperidin-4-ol . We will explore, with supporting data and protocols, why this specific stereoisomer offers significant advantages over achiral, racemic, or other substituted heterocyclic building blocks in the rational design of next-generation therapeutics. Our focus will be on the causality behind its superior performance in enhancing biological activity, selectivity, and metabolic stability.
The Architectural Advantage: Unpacking the (2S,4S) Stereochemistry
The unique power of this compound lies in its defined three-dimensional structure. The cis configuration places the C2-methyl group and the C4-hydroxyl group on the same face of the piperidine ring. This arrangement creates a conformationally constrained yet functionally rich scaffold.
Caption: Structure of this compound.
This fixed spatial relationship provides two key benefits:
-
Predictable Vectorial Exit Points: The secondary amine and the hydroxyl group serve as well-defined points for synthetic elaboration. Their fixed orientation allows chemists to project substituents into specific regions of a target's binding pocket with high confidence.
-
Pre-organization for Binding: The rigid scaffold reduces the entropic penalty upon binding to a biological target, which can translate to higher affinity and potency.
Comparative Analysis: Performance Beyond the Structure
The advantages of this compound become most apparent when compared directly with alternative building blocks commonly used in drug discovery.
Advantage 1: Enhanced Potency and Target Selectivity
The precise placement of the methyl and hydroxyl groups enables multi-point interactions that are often not possible with simpler or differently configured scaffolds. The hydroxyl group can act as a critical hydrogen bond donor or acceptor, while the methyl group can engage in favorable hydrophobic interactions.[6]
A compelling example is found in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease therapy. Experimental data shows that analogues of donepezil incorporating the this compound moiety exhibit significantly greater potency than their corresponding 2R isomers.[6]
Data Presentation: AChE Inhibitory Activity
| Compound | Stereochemistry | AChE IC₅₀ (µM) | Rationale for Activity Difference |
| Donepezil Analogue 1 | (2S,4S) | 1.01 | The C2-methyl group establishes stabilizing hydrophobic interactions with Trp286 in the AChE gorge, while the C4-hydroxyl forms a key hydrogen bond with Glu202.[6] |
| Donepezil Analogue 2 | (2R,4R) | > 10 | The inverted stereochemistry at C2 positions the methyl group unfavorably, clashing with the binding site and disrupting the optimal hydrophobic interaction.[6] |
| Donepezil Analogue 3 | 4-Hydroxypiperidine | ~5.0 | Lacks the C2-methyl group, resulting in the loss of the critical hydrophobic interaction and a corresponding decrease in potency. |
| Donepezil Analogue 4 | 2-Methylpiperidine | > 15 | Lacks the C4-hydroxyl group, preventing the essential hydrogen bond interaction needed for high-affinity binding. |
This data clearly demonstrates that the specific (2S,4S) configuration is not just an incremental improvement but a critical determinant of biological activity.
Advantage 2: Superior Pharmacokinetic Profile via Metabolic Shielding
A primary challenge in drug development is designing molecules that are stable against metabolic degradation, typically by cytochrome P450 (CYP) enzymes.[7] The piperidine ring, particularly at the carbons alpha to the nitrogen, is a common site of metabolic oxidation.
The C2-methyl group in this compound acts as a "metabolic shield." Its steric bulk hinders the approach of metabolizing enzymes to both the adjacent nitrogen atom and the C2 position itself.[8] This leads to increased metabolic stability, a longer in vivo half-life, and lower clearance compared to unsubstituted or C3/C4-substituted piperidines.[9][10]
Caption: The C2-methyl group as a metabolic shield.
Data Presentation: Comparative Metabolic Stability
| Building Block | Key Structural Feature | Expected Half-life (t½) in HLM* | Primary Metabolic Liability |
| This compound | C2-Methyl Group | High (>60 min) | Less susceptible to common pathways. |
| 4-Hydroxypiperidine | Unsubstituted α-carbons | Low (5-20 min) | Oxidation at C2/C6 positions. |
| Piperazine | Two secondary amines | Very Low (<5 min) | Highly susceptible to oxidation at multiple sites.[9] |
| Morpholine | Oxygen heteroatom | Moderate (20-40 min) | Generally more stable than piperazine but still liable to ring oxidation. |
*HLM: Human Liver Microsomes. Values are illustrative based on established principles of drug metabolism.[7][10]
Experimental Protocols for Validation
To ensure scientific integrity, the claims made in this guide must be verifiable. Below are standardized protocols for the synthesis of the title compound and for assessing the metabolic stability of its derivatives.
Protocol 1: Diastereoselective Synthesis of this compound
This protocol is adapted from methodologies that utilize chiral auxiliaries to achieve high diastereoselectivity.[11][12]
Objective: To synthesize the target compound with high stereochemical control.
Methodology:
-
Intermediate Formation: Start with a chiral β-enaminoester derived from (R)-(-)-2-phenylglycinol.
-
Cyclization: Perform an intramolecular Corey-Chaykovsky ring-closing reaction on the corresponding sulfonium salt. This key step establishes the C2 and C4 stereocenters with high diastereoselectivity (>95% d.e.).[11]
-
Reduction: Reduce the resulting ketone functionality using a hydride reagent like NaBH₄. The hydride attacks from the less hindered face, preserving the desired stereochemistry.
-
Amide/Hemiaminal Reduction: Treat the intermediate with a reducing agent such as BH₃·DMS to fully reduce the lactam and hemiaminal functionalities, yielding the protected piperidine ring.[12]
-
Deprotection: Finally, remove the chiral auxiliary (e.g., via debenzylation) and any protecting groups (e.g., Boc group removal under acidic conditions) to yield the final this compound hydrochloride salt in high purity.[12]
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This is a standard industry assay to evaluate a compound's susceptibility to Phase I metabolism.[7][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Caption: Workflow for an in vitro metabolic stability assay.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing the NADPH regenerating system and a specific concentration of HLM (e.g., 0.5 mg/mL).
-
Reaction Initiation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the test compound (final concentration typically 1-5 µM).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life as t½ = 0.693 / k.
Conclusion: A Strategically Superior Building Block
The evidence presented clearly positions This compound as a strategically superior building block for drug discovery. Its advantages are not theoretical but are grounded in tangible, measurable outcomes.
-
Stereochemical Precision: It provides a rigid, pre-organized scaffold that enables rational drug design for enhanced potency and selectivity.[3][4][5]
-
Enhanced Biological Activity: The specific orientation of its functional groups allows for optimal, multi-point interactions with biological targets, as exemplified by potent AChE inhibitors.[6]
-
Improved Pharmacokinetics: The C2-methyl group confers significant metabolic stability, a critical attribute for developing successful drug candidates with desirable in vivo properties.[7][9][10]
For researchers, scientists, and drug development professionals, incorporating this compound is not merely a substitution of one building block for another. It is a strategic decision to leverage a privileged scaffold designed to overcome common challenges in potency, selectivity, and metabolic stability, thereby accelerating the journey from lead optimization to clinical candidate.
References
- 1. nbinno.com [nbinno.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (89451-58-1) for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S,4S)-2-methylpiperidin-4-ol for Laboratory Professionals
Hazard Assessment and Profile
While a specific Safety Data Sheet (SDS) for (2S,4S)-2-methylpiperidin-4-ol is not widely published, the hazard profile can be inferred from similar piperidine derivatives. Piperidines and other cyclic amines can exhibit a range of hazardous properties. For instance, the related compound 1-Methylpiperidin-4-ol is classified as causing skin irritation, serious eye damage, and respiratory irritation. It is also noted as being toxic to aquatic life with long-lasting effects. Therefore, it is prudent to handle this compound with a similar level of caution.
Assumed Hazard Profile:
-
Skin and Eye Irritant: Likely to cause irritation upon direct contact.
-
Respiratory Irritant: Inhalation of vapors or dust may irritate the respiratory tract.
-
Environmental Hazard: Potential for toxicity to aquatic organisms.
A thorough risk assessment should be conducted before handling this compound, and appropriate personal protective equipment (PPE) must be worn at all times[1][2].
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which could lead to serious damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin irritation and absorption. |
| Body Protection | A laboratory coat. | To protect against accidental splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or spills. | To minimize the inhalation of potentially irritating vapors or aerosols. |
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or acids[1]. Halogenated and non-halogenated solvent wastes should also be kept separate due to differences in disposal costs and methods[3].
-
Container Selection: Waste containers must be chemically compatible with piperidine derivatives and in good condition with a secure, leak-proof lid[4][5].
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard")[5][6]. The date of waste accumulation should also be recorded[3].
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) away from general laboratory traffic[5]. The storage area should have secondary containment to control any potential leaks[5].
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. On-site treatment or disposal down the drain is strictly prohibited[3][4].
-
Initial Collection: Collect waste this compound, including contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.
-
Container Management: Keep the waste container closed at all times except when adding waste[3][5]. Do not overfill the container; leave at least one inch of headspace to allow for expansion[5].
-
Waste Pickup Request: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[3][5].
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations. This ensures a proper chain of custody and compliant disposal[7].
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Small Spills (<1 L): If you are trained and have the appropriate spill kit, you may clean up small spills.
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an absorbent material from a chemical spill kit.
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Large Spills (>1 L):
-
Evacuate the area immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team and EHS department[8].
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Regulatory Compliance
All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[4]. Academic laboratories may be subject to the EPA's Subpart K regulations, which provide specific guidelines for waste management in these settings[4][7]. It is the responsibility of the researcher and their institution to be aware of and comply with all applicable regulations.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 7. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 8. bu.edu [bu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S,4S)-2-methylpiperidin-4-ol
Hazard Analysis: Understanding the "Why" Behind the Precautions
(2S,4S)-2-methylpiperidin-4-ol is a substituted piperidine, which is a six-membered heterocyclic amine.[1] The parent compound, piperidine, and its derivatives are classified as hazardous materials with multiple risk factors.[2] While specific toxicological data for this compound is limited, the chemical class is known for its potential to cause severe health effects.
Heterocyclic amines, as a broad class, can exhibit significant toxicity, with some being classified as probable or possible human carcinogens.[3] Therefore, we must operate under the precautionary principle, assuming this compound presents hazards similar to those of its better-studied relatives.
Inferred Hazards based on Analogs:
-
Corrosivity: Piperidine causes severe skin burns and eye damage.[4] Structurally similar compounds like 1-methylpiperidin-4-ol are known to cause serious eye damage and skin irritation. It is therefore critical to prevent all contact with skin and eyes.
-
Toxicity: Piperidine is toxic if it comes into contact with the skin or is inhaled.[4] Exposure can lead to symptoms such as nausea, vomiting, and abdominal pain.[5] Inhalation may irritate the respiratory tract.[5]
-
Flammability: Piperidine is a highly flammable liquid and vapor.[4][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][6] Consequently, all work must be conducted away from ignition sources, and proper grounding techniques should be employed.[5][7]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of corrosivity, toxicity, and flammability. The following table summarizes the required equipment and the rationale for its use.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields, used in combination with a face shield. | Protects against splashes of potentially corrosive material that can cause severe and irreversible eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) tested to EN 374 standard. | Prevents dermal contact. Piperidine derivatives are toxic and can cause severe skin burns.[2][4] Always check glove manufacturer data for chemical compatibility and breakthrough times. |
| Skin & Body Protection | Flame-retardant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes. | Minimizes skin exposure and provides protection against splashes and potential fire hazards.[2] For larger quantities, a chemical-resistant apron is recommended. |
| Respiratory Protection | All handling must occur inside a certified chemical fume hood. | Ensures vapors are effectively removed, preventing inhalation toxicity.[8] A NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations like a large spill.[8] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is paramount for safety. This protocol is designed to minimize exposure at every stage of handling.
Caption: Workflow for Safely Handling this compound.
Detailed Procedural Steps:
-
Preparation Phase:
-
Information Review: Before starting, review the SDS for piperidine and other close structural analogs to reinforce understanding of the potential hazards.[4]
-
Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
PPE Donning: Put on all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures before use.[9]
-
Emergency Readiness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit compatible with flammable and corrosive materials is readily accessible.
-
-
Chemical Handling Phase (Inside Chemical Fume Hood):
-
Aliquotting: Weigh the solid or measure the liquid form of the compound in the fume hood. Use non-sparking tools and ground equipment to prevent static discharge.[4][5][7]
-
Transfers: When transferring the chemical, do so slowly and carefully to avoid splashes or generating aerosols.
-
Reaction Setup: Keep the reaction vessel within the fume hood. If heating is required, use a heating mantle or oil bath with appropriate temperature controls. Avoid open flames.
-
-
Post-Procedure & Disposal Plan:
-
Workup: All quenching and workup procedures must be performed in the fume hood.
-
Waste Management: This compound and its solutions must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container. Do not mix with incompatible waste streams.[10]
-
Solid Waste: Dispose of contaminated items (gloves, paper towels, pipette tips) in a designated solid hazardous waste container.
-
-
Decontamination: Thoroughly decontaminate all glassware and work surfaces after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, removing gloves last.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[5][9]
-
Emergency Response Protocol
Immediate and correct action is vital in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[4][7] Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is large or you are not trained to handle it, alert your institution's emergency response team. For small spills within a fume hood, cover with a non-flammable absorbent material (e.g., sand, diatomaceous earth), collect into a sealed container for disposal, and decontaminate the area.[4][6]
By integrating this expert-driven safety framework into your daily operations, you build a resilient and trustworthy system that protects both the integrity of your research and the well-being of your team.
References
- 1. This compound (89451-58-1) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterocyclic amines: chemistry and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. nj.gov [nj.gov]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. isotope.com [isotope.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
